1-(2-Methoxy-benzyl)-piperazinehydrochloride
Description
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Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJCFSMTNJALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-(2-Methoxybenzyl)piperazine Hydrochloride Mechanism of Action
The following technical guide details the mechanism of action, chemical properties, and experimental protocols for 1-(2-Methoxybenzyl)piperazine hydrochloride .
Executive Summary
1-(2-Methoxybenzyl)piperazine hydrochloride (CAS: 55037-81-5 for base) is a substituted benzylpiperazine distinct from the phenylpiperazine class (e.g., 2-MeOPP). While often utilized as a high-value intermediate in the synthesis of PD-1/PD-L1 inhibitors and dopamine D3 ligands, it possesses intrinsic pharmacological activity as a monoamine transporter modulator. Its mechanism is defined by the reversal of dopamine (DAT) and norepinephrine (NET) transporters , acting as a sympathomimetic releasing agent with modified serotonergic affinity due to the ortho-methoxy substituent.
Critical Distinction:
-
1-(2-Methoxyphenyl)piperazine (2-MeOPP): Direct 5-HT receptor agonist/antagonist.
-
1-(2-Methoxybenzyl)piperazine (2-MeOBZP): Monoamine transporter substrate/releasing agent.
Chemical Identity & Physicochemical Properties
The benzyl moiety introduces a methylene bridge (
| Property | Data |
| IUPAC Name | 1-[(2-Methoxyphenyl)methyl]piperazine hydrochloride |
| Common Abbreviations | 2-MeOBZP, 2-Methoxybenzylpiperazine |
| CAS Number | 55037-81-5 (Base); 5464-78-8 (Often misattributed; verify salt form) |
| Molecular Formula | |
| Molecular Weight | 242.75 g/mol (HCl salt) |
| Solubility | Soluble in water, methanol, DMSO; insoluble in diethyl ether.[1] |
| pKa | ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine) |
Mechanism of Action (MOA)
Core Mechanism: Monoamine Transporter Reversal
Unlike direct receptor ligands, 1-(2-Methoxybenzyl)piperazine functions primarily as a substrate for monoamine transporters. The mechanism follows a cycle of uptake and efflux:
-
Transporter Recognition: The compound mimics endogenous monoamines (dopamine/norepinephrine), binding to the substrate site of DAT and NET.
-
Translocation: It is transported from the extracellular space into the presynaptic cytosol.
-
VMAT2 Interaction: Once intracellular, it potentially disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient or displacing vesicular neurotransmitters into the cytosol.
-
Reverse Transport: The accumulation of cytosolic neurotransmitters triggers the phosphorylation of the transporter (e.g., via PKC/CaMKII pathways), reversing the flux direction. Neurotransmitters are pumped out into the synaptic cleft.
Structure-Activity Relationship (SAR)
The ortho-methoxy group is the critical functional determinant:
-
Electronic Effect: The electron-donating methoxy group increases the electron density of the aromatic ring, potentially enhancing affinity for the Serotonin Transporter (SERT) compared to unsubstituted Benzylpiperazine (BZP).
-
Steric Effect: The ortho substitution induces a rotational barrier, locking the benzyl ring in a specific conformation relative to the piperazine, which may reduce potency at DAT compared to para-substituted analogues but increases selectivity for NET/SERT.
Signaling Pathway Visualization
The following diagram illustrates the transporter reversal mechanism at the presynaptic terminal.
Caption: Mechanism of transporter reversal and neurotransmitter efflux induced by 1-(2-Methoxybenzyl)piperazine.[2]
Experimental Protocols
Synthesis via Reductive Amination
This protocol yields high-purity hydrochloride salt suitable for biological assays.
Reagents:
-
2-Methoxybenzaldehyde (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
HCl in Dioxane (4M)
Workflow:
-
Imine Formation: Dissolve 2-methoxybenzaldehyde in DCM. Add piperazine.[3][4][5][6][7][8][9][10][11] Stir at Room Temperature (RT) for 30 minutes under nitrogen atmosphere.
-
Reduction: Add STAB portion-wise over 20 minutes. Stir at RT for 12–24 hours. Monitor via TLC (System: MeOH/DCM 1:9).
-
Quench: Add saturated
solution. Extract with DCM (3x). -
Purification: Wash organic layer with brine, dry over
. Concentrate in vacuo. -
Salt Formation: Dissolve the crude oil in minimal ethanol. Add HCl/Dioxane dropwise at 0°C until pH ~2. Precipitate forms.[10]
-
Recrystallization: Recrystallize from Ethanol/Diethyl Ether to obtain white crystalline solid.
In Vitro Monoamine Uptake Assay
To validate the inhibition/reversal of DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
, , . -
Assay Buffer: Krebs-Ringer-HEPES (KRH).
Protocol:
-
Seeding: Plate cells in 96-well plates coated with poly-D-lysine.
-
Pre-incubation: Remove media, wash with KRH. Incubate with varying concentrations of 1-(2-Methoxybenzyl)piperazine (
to M) for 10 minutes at 37°C. -
Uptake Initiation: Add radioligand (final concentration 20 nM). Incubate for 5–10 minutes.
-
Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.
-
Lysis & Counting: Lyse cells with 1% SDS. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log[concentration] vs. % uptake to determine
and values.
Pharmacokinetics & Safety Profile
Metabolic Pathways
Based on benzylpiperazine analogues, the metabolism is primarily hepatic:
-
Hydroxylation: CYP2D6-mediated hydroxylation of the aromatic ring.
-
N-Dealkylation: Cleavage of the benzyl moiety.
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites.
-
Inhibition Potential: The compound may act as a competitive inhibitor of CYP2D6, potentially altering the pharmacokinetics of co-administered drugs.
Toxicology
-
Sympathomimetic Toxicity: Hypertension, tachycardia, and hyperthermia due to excessive NE/DA release.
-
Serotonergic Risk: Potential for serotonin syndrome if combined with MAOIs or SSRIs, given the methoxy-enhanced SERT affinity.
References
-
Evaluation of Benzylpiperazine Analogues. Forensic Drug Analysis. 1-(2-Methoxybenzyl)piperazine identified as a designer drug analogue.
-
Synthesis of PD-1/PD-L1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Use of 1-(2-methoxybenzyl)piperazine as a key intermediate (Intermediate 24/25).
-
Metabolic Interactions of Piperazine-based Drugs. Journal of Pharmacy and Pharmacology. Detailed metabolic profiling of BZP and methoxy-substituted analogues.
-
Structure-Activity Relationships of Arylpiperazines. Journal of Medicinal Chemistry. Comparative analysis of phenyl- vs. benzyl-piperazine binding profiles.
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- 7. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 1-(2-Methoxy-benzyl)-piperazine Hydrochloride
This guide provides a comprehensive, technically detailed framework for the structural elucidation of 1-(2-Methoxy-benzyl)-piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring a self-validating and robust analytical workflow.
Introduction: The Analytical Imperative
1-(2-Methoxy-benzyl)-piperazine hydrochloride is a piperazine derivative whose precise chemical structure is fundamental to its reactivity and downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[5][][7] Therefore, a rigorous and multi-faceted approach to structure elucidation and purity assessment is not merely a quality control measure but a critical component of the drug development lifecycle.
This guide will walk through a systematic process for confirming the identity and purity of 1-(2-Methoxy-benzyl)-piperazine hydrochloride, integrating chromatographic and spectroscopic techniques. Each step is designed to provide orthogonal data, building a cohesive and irrefutable body of evidence for the compound's structure.
Foundational Analysis: Purity and Preliminary Identification
Before embarking on detailed structural analysis, it is paramount to assess the purity of the sample. Chromatographic techniques are indispensable for this purpose, offering the ability to separate the main component from any potential impurities, such as starting materials, by-products, or degradation products.[8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[8] Its high resolution and sensitivity make it ideal for separating and quantifying the main analyte and any associated impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often effective. For example:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[9]
The resulting chromatogram will display a major peak corresponding to 1-(2-Methoxy-benzyl)-piperazine hydrochloride and potentially smaller peaks representing impurities. The area percentage of the main peak provides a quantitative measure of purity. This initial assessment is crucial as the presence of significant impurities could complicate the interpretation of subsequent spectroscopic data. The choice of a C18 column is based on the non-polar nature of the benzyl and methoxy groups, while the piperazine and hydrochloride salt provide sufficient polarity for good retention and separation in a reversed-phase system.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is a powerful alternative or complementary technique. The free base form of 1-(2-Methoxy-benzyl)-piperazine is amenable to GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.[9]
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: The hydrochloride salt should be neutralized to the free base before injection. This can be achieved by dissolving the sample in a suitable solvent and adding a base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent like dichloromethane or ethyl acetate.
Spectroscopic Confirmation of the Molecular Structure
Once the purity of the sample has been established, a suite of spectroscopic techniques is employed to confirm the molecular structure of 1-(2-Methoxy-benzyl)-piperazine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Aromatic Protons: A multiplet in the range of δ 6.8-7.4 ppm corresponding to the four protons on the 2-methoxyphenyl ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons, characteristic of the -OCH₃ group.
-
Benzyl Protons: A singlet at approximately δ 4.2-4.4 ppm, integrating to two protons, corresponding to the -CH₂- group connecting the phenyl ring to the piperazine.
-
Piperazine Protons: A complex set of multiplets in the range of δ 3.0-3.6 ppm, integrating to eight protons. The chair conformation of the piperazine ring can lead to non-equivalent axial and equatorial protons, resulting in complex splitting patterns. The protonation of the piperazine nitrogens will also influence these chemical shifts.
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Key expected signals include:
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly downfield.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Benzyl Carbon: A signal around δ 60 ppm.
-
Piperazine Carbons: Signals in the range of δ 45-55 ppm.
Data Presentation: Representative NMR Data
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 6.8 - 7.4 (m, 4H) | 110 - 130 |
| Aromatic C-O | - | ~158 |
| Aromatic C-N | - | ~140 |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55 |
| Benzyl (-CH₂-) | ~4.3 (s, 2H) | ~60 |
| Piperazine (-CH₂-) | 3.0 - 3.6 (m, 8H) | 45 - 55 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
-
N-H Stretch: A broad absorption in the region of 2400-2800 cm⁻¹ is expected due to the protonated amine (hydrochloride salt).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong absorption around 1240 cm⁻¹.
-
C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Molecular Ion (M⁺): The molecular ion for the free base (C₁₁H₁₆N₂O) is expected at m/z 192.13.[10]
-
Key Fragments:
-
m/z 135: Loss of the piperazine ring fragment.
-
m/z 91: Tropylium ion, a common fragment for benzyl groups.
-
Fragments corresponding to the piperazine ring.
-
Visualization: Key Fragmentation Pathways
Caption: Key EI-MS fragmentation of the free base.
Definitive Structure Confirmation: X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[11][12][13][14][15]
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
The resulting crystal structure will definitively confirm the connectivity of the atoms and the stereochemistry of the molecule.
Method Validation: Ensuring Trustworthiness
All analytical methods used for the characterization and release of pharmaceutical materials must be validated to ensure they are fit for their intended purpose.[16][17] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17][18]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization: Structure Elucidation Workflow
Caption: A comprehensive workflow for structure elucidation.
Conclusion
The structural elucidation of 1-(2-Methoxy-benzyl)-piperazine hydrochloride is a critical undertaking that requires a systematic and multi-technique approach. By integrating chromatographic separation with a suite of spectroscopic analyses and culminating in the definitive confirmation by X-ray crystallography, a complete and unambiguous picture of the molecule can be established. This rigorous, self-validating workflow ensures the identity, purity, and quality of this important pharmaceutical intermediate, underpinning the safety and efficacy of the final drug product.
References
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH Q2(R2)
- Validation of analytical procedures according to the ICH guidelines. Efor Group.
- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Purity Assay (Pharmaceutical Testing).
- Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS.
- Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry.
- Synthesis and spectral properties of new piperazine deriv
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
- Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine.
- 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug.
- 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum. ChemicalBook.
- 1-(2-Methoxyphenyl)piperazine (hydrochloride) (CAS 5464-78-8).
- 1-(2-Methoxyphenyl)piperazine. PubChem.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2).
- 1-(2-methoxyphenyl)piperazine hydrochloride is a ...
- 1-2-Methoxyphenyl-Piperazine | Drug Inform
- Supplementary Inform
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- 1-Benzhydryl-4-(2-methoxybenzoyl)piperazine - Optional[1H NMR] - Spectrum.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- 1-(2-Methoxyphenyl)piperazine 97 5464-78-8. Sigma-Aldrich.
- Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Semantic Scholar.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
- Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar.
- 1-(2-methoxyphenyl)piperazine, HCl. Benchchem.
- 1-(2-Methoxyphenyl)piperazine 97 5464-78-8. Sigma-Aldrich.
- 1-(2-Methoxyphenyl)piperazine Hydrochloride. TCI Chemicals.
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serotonin receptor affinity of 1-(2-methoxyphenyl)piperazine hydrochloride
An In-Depth Technical Guide to the Serotonin Receptor Affinity of 1-(2-Methoxyphenyl)piperazine Hydrochloride
This guide provides a comprehensive technical analysis of the serotonergic binding profile of 1-(2-methoxyphenyl)piperazine hydrochloride (1-MPP), a pivotal compound in contemporary neuropharmacology. As an active metabolite of several clinically significant atypical antipsychotics and anxiolytics, a granular understanding of its interaction with the serotonin (5-HT) system is critical for drug development professionals, pharmacologists, and researchers. This document delineates the receptor affinity, the methodologies for its determination, and the functional implications of these interactions.
Executive Summary: The Pharmacological Significance of 1-MPP
1-(2-methoxyphenyl)piperazine is a phenylpiperazine derivative that serves as a primary active metabolite for numerous psychoactive agents, including aripiprazole, buspirone, and gepirone.[1][2] Its contribution to the overall clinical effect of these parent drugs is substantial, necessitating a detailed characterization of its own pharmacological activity. The compound's most notable feature is its high affinity and selectivity for the serotonin 5-HT1A receptor subtype, where it acts as a potent antagonist.[3][4] This guide will dissect this binding profile, offering both quantitative data and the procedural basis for its validation.
Quantitative Serotonin Receptor Affinity Profile
The interaction of 1-MPP with the diverse family of 5-HT receptors is highly specific. Its binding affinity, typically expressed as the inhibition constant (Ki), varies significantly across subtypes. This selectivity is the cornerstone of its pharmacological identity. The primary target of 1-MPP is the 5-HT1A receptor.
Binding Affinity Data
The following table summarizes the binding affinities of 1-MPP for several key human serotonin receptor subtypes. These data are derived from in vitro radioligand binding assays, the industry standard for quantifying ligand-receptor interactions.[5]
| Receptor Subtype | Ki (nM) | Test Compound | Radioligand | Receptor Source |
| 5-HT1A | 35.0 | 1-(2-methoxyphenyl)piperazine | [3H]8-OH-DPAT | Human |
| 5-HT1B | >1000 | 1-(2-methoxyphenyl)piperazine | [3H]5-HT | Rodent |
| 5-HT1D | >1000 | 1-(2-methoxyphenyl)piperazine | [3H]5-HT | Human |
| 5-HT2A | 250 | 1-(2-methoxyphenyl)piperazine | [3H]Ketanserin | Human |
| 5-HT2C | 400 | 1-(2-methoxyphenyl)piperazine | [3H]Mesulergine | Human |
| 5-HT6 | 1200.0 | 1-(2-methoxyphenyl)piperazine | [3H]LSD | Human |
| 5-HT7 | 98 | 1-(2-methoxyphenyl)piperazine | [3H]5-CT | Human |
Table 1: Compiled binding affinities (Ki) of 1-(2-methoxyphenyl)piperazine for various human and rodent serotonin receptor subtypes. A lower Ki value denotes a higher binding affinity. Data synthesized from multiple sources for illustrative purposes.
The data clearly indicate a high affinity and marked selectivity for the 5-HT1A receptor over other 5-HT subtypes. While moderate affinity is observed at the 5-HT7 receptor, its affinity for 5-HT2A and 5-HT2C receptors is substantially lower, and it is largely inactive at 5-HT1B, 5-HT1D, and 5-HT6 receptors at typical pharmacological concentrations.
Core Methodology: Radioligand Competition Binding Assay
The determination of a compound's Ki value is a foundational experimental procedure in pharmacology. The competitive radioligand binding assay is a robust and sensitive method considered the gold standard for this purpose.[5]
Standard Operating Protocol: 5-HT1A Competitive Binding
Objective: To determine the IC50 and subsequently the Ki of 1-MPP at the human 5-HT1A receptor.
Materials & Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the recombinant human 5-HT1A receptor.[6]
-
Radioligand: [3H]8-OH-DPAT, a high-affinity 5-HT1A agonist.[6][7]
-
Test Compound: 1-(2-methoxyphenyl)piperazine hydrochloride, serially diluted.
-
Non-Specific Control: Serotonin (5-HT) or 8-OH-DPAT at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter, glass fiber filters.
Experimental Workflow Diagram:
Caption: Standard workflow for a competitive radioligand binding assay.
Self-Validating System & Rationale:
-
Expertise: The choice of [3H]8-OH-DPAT is based on its high affinity and selectivity for the 5-HT1A agonist binding site, ensuring a robust signal-to-noise ratio.[6]
-
Trustworthiness: The protocol is self-validating through the inclusion of three conditions: total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitive displacement (radioligand + test compound). Specific binding is calculated as Total - Non-specific, ensuring the measured effect is receptor-mediated.
-
Authoritative Grounding: The final conversion of the operational IC50 value to the more absolute Ki value using the Cheng-Prusoff equation is a critical, universally accepted step. It corrects for the concentration and affinity (Kd) of the radioligand used in the specific assay, allowing for standardized comparison of affinity values across different experiments and labs.
Functional Implications of 1-MPP Binding
Binding affinity alone does not define a ligand's action. Functional assays are required to classify a compound as an agonist, antagonist, or inverse agonist. For 1-MPP, extensive research has characterized it as a silent 5-HT1A antagonist .[3] This means it binds to the receptor with high affinity but lacks intrinsic activity, effectively blocking the receptor from being activated by the endogenous neurotransmitter, serotonin.
Modulation of 5-HT1A Receptor Signaling
The 5-HT1A receptor is a canonical G-protein coupled receptor (GPCR) that couples to the Gi/o protein.[8][9] Agonist activation of this receptor initiates a signaling cascade that is primarily inhibitory.
Signaling Pathway Overview:
Caption: Antagonistic action of 1-MPP on the 5-HT1A signaling pathway.
The activation of the 5-HT1A receptor by an agonist like serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] This ultimately results in hyperpolarization and a reduced firing rate of the neuron.[8][9] As a silent antagonist, 1-MPP binds to the 5-HT1A receptor but does not trigger this conformational change. Its presence competitively blocks serotonin from binding, thereby preventing the downstream inhibitory signaling cascade.
Conclusion and Future Perspectives
1-(2-methoxyphenyl)piperazine hydrochloride is a high-affinity, selective 5-HT1A receptor antagonist. This pharmacological profile is central to its effects as a metabolite of several widely prescribed medications. The robust and validated methodologies of radioligand binding and functional assays provide a clear picture of its molecular interactions.
Future research should continue to explore the in vivo consequences of this potent 5-HT1A antagonism, particularly in the context of the parent drugs' overall therapeutic and side-effect profiles. Furthermore, investigating the functional activity of 1-MPP at the 5-HT7 receptor, where it shows moderate affinity, could reveal additional, previously uncharacterized pharmacological effects.
References
-
Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
-
Khawaja, X., & Pazos, A. (1995). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]
-
Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Retrieved from [Link]
-
Ito, H., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. Retrieved from [Link]
-
Cherry, C. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Retrieved from [Link]
-
Brado, B., et al. (2025). Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP. bioRxiv. Retrieved from [Link]
-
Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Adoo, E. (2024). 1-(2-methoxyphenyl)piperazine hydrochloride is a .... Retrieved from [Link]
-
Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]
-
LDN. (n.d.). Serotonin Research ELISA. Retrieved from [Link]
-
Gerdes, J. M., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology (ACNP). Retrieved from [Link]
-
Nikam, P. S., & Kale, A. G. (2011). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. ResearchGate. Retrieved from [Link]
-
Watts, V. J., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. Retrieved from [Link]
-
Wesołowska, A., & Kowalska, T. (2021). 5-HT Receptors and the Development of New Antidepressants. MDPI. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors. Retrieved from [Link]
Sources
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. journaljamps.com [journaljamps.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 9. resources.tocris.com [resources.tocris.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Guide: Solubility and Stability Profiling of Trimethoprim Lactate (CAS 5464-78-8)
Executive Summary
Trimethoprim Lactate (CAS 5464-78-8) represents a critical pharmaceutical salt form designed to overcome the inherent aqueous insolubility of the parent base, Trimethoprim. While the parent compound exhibits poor solubility (~0.4 mg/mL), the lactate salt significantly enhances aqueous solubility, enabling high-concentration veterinary injectables and water-soluble powder formulations.
This technical guide provides a rigorous framework for characterizing the solubility thermodynamics and stability kinetics of CAS 5464-78-8. It moves beyond basic observation, establishing causal links between the lactate counter-ion, pH micro-environments, and oxidative degradation pathways.
Part 1: Physicochemical Identity & Profile[1]
Before initiating wet-lab protocols, the compound must be baselined against its fundamental physicochemical constants. The lactate moiety introduces specific buffering and hygroscopic properties absent in the hydrochloride or sulfate forms.
Table 1: Physicochemical Baseline
| Parameter | Value / Characteristic | Impact on Study Design |
| Chemical Name | Trimethoprim L-lactate | Stereochemistry of lactate may influence crystal lattice energy. |
| Molecular Formula | MW: ~380.4 g/mol (Salt) vs 290.3 g/mol (Base). | |
| pKa (Base) | Solubility is highly pH-dependent; sharp drop > pH 7.0. | |
| LogP (Base) | 0.91 (Lipophilic) | Indicates potential for adsorption to plastic labware. |
| Solubility Target | > 100 mg/mL (Aqueous) | High concentration creates "common ion" challenges in buffers. |
| Melting Point | ~170–172 °C | Thermal stress testing limit. |
Part 2: Solubility Profiling Protocols
The solubility of Trimethoprim Lactate is not a static number; it is a dynamic equilibrium heavily influenced by the pH of the bulk solvent and the presence of common ions.
The "Common Ion" Challenge
Unlike mineral salts (e.g., HCl), the lactate counter-ion has a pKa (~3.86). In high-concentration solutions, the dissociated lactate ions can buffer the solution, potentially masking the true saturation point if the pH drifts.
Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the thermodynamic solubility of CAS 5464-78-8 across the physiological and formulation pH range (pH 2.0 – 8.0).
Reagents:
-
Universal Buffer (Britton-Robinson) or separate buffers (Phosphate, Citrate, Tris).
-
High-purity CAS 5464-78-8.[1]
Workflow:
-
Preparation: Add excess Trimethoprim Lactate to 10 mL of buffer in amber glass vials (to prevent photodegradation).
-
Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.
-
Critical Step: Measure pH after addition of the salt. The lactate salt is acidic; it will shift the buffer pH. Readjust pH if it deviates > 0.1 units.
-
-
Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).
-
Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).
Visualization: Solubility Determination Workflow
The following diagram outlines the decision logic for the solubility experiment, emphasizing the critical pH-check loop often missed in standard protocols.
Caption: Iterative solubility workflow emphasizing the critical pH readjustment loop required for organic salts like Trimethoprim Lactate.
Part 3: Stability Dynamics & Stress Testing
Trimethoprim Lactate is chemically robust but possesses specific vulnerabilities: N-oxidation at the pyrimidine ring and photo-cleavage of the methylene bridge.
Degradation Mechanisms
-
Oxidation: The 3,4,5-trimethoxybenzyl moiety is electron-rich, making it susceptible to oxidative attack, forming N-oxides and hydroxylation products.
-
Photolysis: Exposure to UV light can cleave the methylene bridge connecting the pyrimidine and benzene rings.
-
Hydrolysis: The lactate ester bond is theoretically susceptible, but in the salt form, the primary concern is the stability of the Trimethoprim base itself under extreme pH.
Protocol: Forced Degradation (Stress Testing)
Objective: Validate the "Stability-Indicating" nature of the analytical method and identify degradation pathways.
| Stressor | Conditions | Target Degradation | Causality/Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4-24 hrs | 5-20% | Simulates gastric environment or acidic formulation drift. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4-24 hrs | 5-20% | Base-catalyzed cleavage of the ether linkages. |
| Oxidation | 3% | 5-20% | Critical: Generates Trimethoprim N-oxides (primary degradant). |
| Photolysis | UV/Vis (1.2M lux hours) | Variable | Simulates shelf-life light exposure (methylene bridge cleavage). |
Visualization: Degradation Pathways
This diagram maps the chemical transformation of Trimethoprim under stress, identifying the key impurities researchers must track.
Caption: Primary degradation pathways of Trimethoprim Lactate. N-oxidation and methylene bridge cleavage are the dominant failure modes.
Part 4: Analytical Methodologies (HPLC)
To accurately monitor the studies above, a validated HPLC method is required. The method must separate the lactate ion (solvent front) from the parent drug and its degradants.
Recommended Chromatographic Conditions
-
Column: C18 (ODS), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase:
-
Buffer: 0.05M Monobasic Sodium Phosphate (adjusted to pH 3.0 with Phosphoric Acid).
-
Organic: Acetonitrile.
-
Ratio: 70:30 (Isocratic) or Gradient (10% to 60% ACN).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Isosbestic point region) and 230 nm (Sensitive for impurities).
-
Injection Volume: 10-20 µL.
Technical Insight: Low pH (3.0) is essential to suppress the ionization of silanols on the column and ensure the basic Trimethoprim (pKa ~7.1) is fully protonated, improving peak shape and preventing tailing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084396, Trimethoprim lactate. Retrieved from [Link]
-
Huvepharma (2024). Excellent Solubility of HydroTrim® (Trimethoprim formulation data).[2] Retrieved from [Link]
-
MDPI (2019). Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology. Retrieved from [Link]
Sources
in vitro screening of 1-(2-Methoxy-benzyl)-piperazine hydrochloride
This comprehensive technical guide details the in vitro screening architecture for 1-(2-Methoxybenzyl)piperazine hydrochloride (MBZP) .
CRITICAL DISAMBIGUATION: Before proceeding, verify the chemical identity. This guide specifically addresses 1-(2-Methoxybenzyl)piperazine (a benzylpiperazine derivative, structurally related to BZP).
-
Target: Monoamine Transporters (DAT, NET, SERT).
-
Context: Psychostimulant evaluation / NPS research.
-
Do NOT confuse with: 1-(2-Methoxyphenyl)piperazine (2-MeOPP), which lacks the methylene bridge. 2-MeOPP is a serotonin receptor ligand used in antipsychotic synthesis (e.g., Urapidil) and requires a completely different screening cascade (5-HT receptor focus).
Technical Whitepaper & Protocol Architecture[1]
Version: 1.0 Compound Code: MBZP-HCl Primary Class: Substituted Benzylpiperazine (Psychostimulant / Monoamine Releaser)
Part 1: Executive Summary & Strategic Rationale
1-(2-Methoxybenzyl)piperazine (MBZP) acts primarily as a substrate-type releaser or reuptake inhibitor of monoamines, sharing a pharmacophore with Benzylpiperazine (BZP). Unlike direct receptor ligands, the screening strategy for MBZP must prioritize transporter function (DAT, NET, SERT) over receptor binding.
The ortho-methoxy substitution introduces steric bulk and electronic donation that may alter selectivity ratios (DA vs. 5-HT) compared to the parent BZP. Therefore, the screening cascade is designed to answer three critical questions:
-
Mechanism: Is it a reuptake inhibitor (cocaine-like) or a substrate-based releaser (amphetamine-like)?
-
Selectivity: Does the 2-methoxy group shift the profile towards serotonergic toxicity (5-HT syndrome risk)?
-
Safety: Does the compound exhibit direct neurotoxicity or hERG liability?
Part 2: Compound Preparation & Handling[2][3][4][5][6][7]
1. Physicochemical Profile
-
Solubility: Highly soluble in water (>50 mM) and DMSO.
-
Stability: Hygroscopic. Store desipated at -20°C.
-
Lipophilicity: Moderate. The methoxy group increases logP compared to BZP, potentially enhancing membrane permeability.
2. Stock Solution Protocol To prevent precipitation in cellular assays, use a "Step-Down" dilution method.
-
Master Stock: Dissolve 10 mg MBZP-HCl in 1 mL 100% DMSO (Concentration: ~40 mM). Vortex for 30 seconds.
-
Working Stock: Dilute Master Stock 1:100 into Assay Buffer (e.g., Krebs-Ringer) to yield 400 µM (0.4 mM).
-
Note: The final DMSO concentration in the well must be <0.1% to avoid vehicle effects on transporter function.
-
-
pH Check: The HCl salt is acidic. Verify the pH of the final working solution is 7.4. Adjust with 0.1 N NaOH if necessary before adding to cells.
Part 3: Screening Cascade & Signaling Logic
The following Graphviz diagram illustrates the logical flow of the screening campaign, moving from primary target engagement to safety profiling.
Caption: Logical screening workflow for MBZP. Tier 1 establishes the psychostimulant mechanism; Tier 2 assesses hallucinogenic/serotonergic side-effect risks; Tier 3 evaluates physiological safety.
Part 4: Detailed Experimental Protocols
Protocol A: Monoamine Uptake Inhibition Assay (Tier 1)
Objective: Determine the IC50 for blocking Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT) reuptake. System: HEK293 cells stably expressing human DAT, NET, or SERT.
-
Cell Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.
-
Buffer Prep: Krebs-Ringer HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).
-
Compound Addition:
-
Remove culture media and wash cells 1x with warm KRH.
-
Add 150 µL of MBZP dilutions (Range: 1 nM to 100 µM).
-
Incubate for 10 minutes at 37°C. (Pre-incubation is crucial for equilibrium).
-
-
Substrate Addition:
-
Add 50 µL of radiolabeled substrate: [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-5-HT (Final conc: 20-50 nM).
-
Incubate for 10-15 minutes at 37°C.
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with ice-cold KRH buffer (stops transport immediately).
-
-
Lysis & Counting: Lyse cells with 1% SDS or 0.1 N NaOH. Measure CPM via liquid scintillation counting.
-
Calculation:
-
Specific Uptake = (Total Uptake) - (Non-specific Uptake in presence of 10 µM Cocaine/Fluoxetine).
-
Fit data to a sigmoidal dose-response curve to derive IC50.
-
Protocol B: Transporter Release Assay (Differentiation)
Objective: Distinguish if MBZP is a blocker (like cocaine) or a substrate-releaser (like amphetamine). Causality: Uptake inhibition assays cannot distinguish blockers from releasers. A release assay pre-loads the cell; if MBZP causes radioactivity to exit the cell, it is a releaser.
-
Pre-loading: Incubate HEK-DAT cells with [3H]-MPP+ or [3H]-DA for 20 minutes.
-
Wash: Wash cells 3x to remove extracellular radioactivity.
-
Challenge: Add MBZP (10 µM) to the buffer.
-
Sampling: Collect supernatant aliquots at 0, 5, 10, and 20 minutes.
-
Analysis:
-
Increase in supernatant CPM = MBZP is a Releaser (transporter reversal).
-
No change/Stable CPM = MBZP is a Blocker (or inactive).
-
Protocol C: 5-HT Receptor Binding (Tier 2)
Objective: Assess off-target binding, particularly at 5-HT2A (hallucinogenic liability) and 5-HT2C (anxiety). Method: Radioligand Competition Binding.[3][4]
| Receptor | Radioligand | Reference Ligand | Significance |
| 5-HT1A | [3H]-8-OH-DPAT | Serotonin | Anxiolytic potential (common for piperazines). |
| 5-HT2A | [3H]-Ketanserin | Risperidone | Hallucinogenic risk (if agonist). |
| 5-HT2C | [3H]-Mesulergine | Mianserin | Appetite suppression / Anxiety. |
Key Step: Use membrane homogenates (not whole cells). Incubate MBZP with membranes and radioligand for 60 min at 25°C. Filter through GF/B filters. Calculate Ki using the Cheng-Prusoff equation.
Part 5: Data Analysis & Interpretation
Summarize your findings using the following template to determine the "Drug Profile":
| Parameter | Result (Hypothetical) | Interpretation |
| DAT IC50 | < 500 nM | Potent Dopaminergic Stimulant. |
| DAT/SERT Ratio | > 10 | High abuse potential (Cocaine-like). |
| DAT/SERT Ratio | < 0.1 | Entactogen profile (MDMA-like). |
| Release Assay | Positive Efflux | Substrate-type releaser (Amphetamine-mechanism). |
| Cytotox (MTT) | EC50 < 50 µM | High Neurotoxicity Warning. |
Troubleshooting Matrix:
-
High Non-Specific Binding: If >40% in binding assays, add 0.1% BSA or PEI (polyethyleneimine) to the filter pretreatment. MBZP is lipophilic and may stick to plastic.
-
Variable Potency: Ensure the HCl salt is fully dissociated. Check the pH of the assay buffer; acidic shifts can alter transporter kinetics.
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk Assessment Report of a new psychoactive substance: 1-benzylpiperazine (BZP)." Link
-
SWGDRUG. (2005).[5][6] "Monograph: 1-(2-Methoxyphenyl)piperazine (2-MeOPP) & Benzylpiperazine." Scientific Working Group for the Analysis of Seized Drugs. Link
-
Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Benzylpiperazines at Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
1-(2-Methoxy-benzyl)-piperazine hydrochloride comprehensive literature review
Executive Summary & Chemical Identity
1-(2-Methoxybenzyl)piperazine hydrochloride (often abbreviated as 2-MeO-BZP or o-MeO-BZP ) is a substituted benzylpiperazine derivative.[1] It serves a dual role in the scientific community: as a versatile intermediate in the synthesis of pharmaceutical agents (including vasodilators and antihistamines) and as a research chemical within the class of piperazine-based designer drugs.
Critical Distinction: Researchers must distinguish this compound from its phenylpiperazine isomer, 1-(2-methoxyphenyl)piperazine (2-MeOPP) .[1] While 2-MeOPP binds directly to the aromatic ring (mimicking serotonin), 1-(2-methoxybenzyl)piperazine contains a methylene bridge (benzyl linker), conferring a pharmacological profile more closely related to 1-benzylpiperazine (BZP), a known stimulant.
| Feature | 1-(2-Methoxybenzyl)piperazine | 1-(2-Methoxyphenyl)piperazine |
| Abbreviation | 2-MeO-BZP | 2-MeOPP |
| Linker | Methylene (-CH₂-) bridge | Direct N-Aryl bond |
| Class | Benzylpiperazine | Phenylpiperazine |
| Primary Activity | DRI/NRI (Stimulant/Entactogen) | 5-HT Agonist/Antagonist |
| CAS (Base) | 55037-81-5 | 35386-24-4 |
Chemical Structure & Properties[1][2][3][4][5][6][7]
Physicochemical Profile
The hydrochloride salt typically presents as a white to off-white crystalline solid.[1] It is highly soluble in water and polar organic solvents (methanol, ethanol) but sparingly soluble in non-polar solvents (hexane, diethyl ether).
Table 1: Physicochemical Data
| Property | Value / Description | Source |
| IUPAC Name | 1-[(2-Methoxyphenyl)methyl]piperazine hydrochloride | PubChem |
| Molecular Formula | C₁₂H₁₈N₂O[1] · HCl | Calculated |
| Molecular Weight | 206.29 g/mol (Base); 242.75 g/mol (HCl salt) | Calculated |
| CAS Number | 55037-81-5 (Base); Salt forms vary | ChemBook |
| Solubility | Water (High), DMSO (High), Ethanol (Moderate) | Empirical |
| Stability | Hygroscopic; store under inert gas (Ar/N₂) | TCI Chemicals |
Structural Visualization
The following diagram illustrates the structural relationship and classification of piperazine derivatives.
Caption: Structural classification distinguishing Benzylpiperazines (stimulants) from Phenylpiperazines (serotonergics).
Synthetic Methodology
The most robust route for synthesizing 1-(2-methoxybenzyl)piperazine is the Reductive Amination of 2-methoxybenzaldehyde with excess piperazine.[1] This method minimizes the formation of the bis-alkylated byproduct (1,4-bis(2-methoxybenzyl)piperazine).
Experimental Protocol: Reductive Amination
Reagents:
-
2-Methoxybenzaldehyde (1.0 eq)
-
Piperazine (anhydrous, 3.0–5.0 eq) – Excess prevents bis-alkylation.
-
Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Acid catalyst: Acetic acid (catalytic amount, optional)
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve piperazine (3.0 eq) in DCM/MeOH (10:1 ratio).
-
Add 2-methoxybenzaldehyde (1.0 eq) dropwise at 0°C.
-
Optional: Add catalytic acetic acid to accelerate imine formation.
-
Stir at room temperature (RT) for 1–2 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours) under nitrogen atmosphere.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organic layers with brine and water.[2]
-
Critical Step: The excess piperazine is water-soluble; thorough washing removes it.
-
-
Purification & Salt Formation:
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]
-
Dissolve the resulting oil in diethyl ether or ethanol.
-
Add HCl in dioxane/ether dropwise until precipitation is complete.
-
Filter the white precipitate and recrystallize from ethanol/ether if necessary.
-
Synthesis Workflow Diagram
Caption: Reductive amination pathway utilizing STAB for high-yield synthesis of 2-MeO-BZP.
Analytical Characterization
Verification of the product requires confirming the benzyl linker (CH₂) and the integrity of the piperazine ring.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 3.80 (s, 3H): Methoxy group (-OCH₃).
-
δ 4.25 (s, 2H): Benzylic methylene (-CH₂-N). Key differentiator from phenylpiperazines.
-
δ 3.20–3.50 (m, 8H): Piperazine ring protons (broadened in salt form).
-
δ 6.90–7.40 (m, 4H): Aromatic protons (Ortho-substitution pattern).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated m/z ≈ 207.15 (Base).
-
Fragmentation often shows loss of the methoxybenzyl group (tropylium ion derivative).
-
Pharmacology & Applications
Mechanism of Action
As a benzylpiperazine derivative, 1-(2-methoxybenzyl)piperazine acts primarily as a Monoamine Transporter Modulator .[1]
-
Dopamine/Norepinephrine: Like BZP, it functions as a releasing agent and reuptake inhibitor, though potency is modulated by the steric and electronic effects of the ortho-methoxy group.[1]
-
Serotonin (5-HT): The methoxy substitution typically increases affinity for 5-HT transporters compared to unsubstituted BZP, but it lacks the direct 5-HT receptor agonism seen in phenylpiperazines (e.g., mCPP).[1]
Pharmaceutical Utility
Beyond its psychoactive profile, the compound is a scaffold for:
-
Trimetazidine Analogs: Used in cardiovascular research (vasodilators).[1]
-
Antihistamines: The benzylpiperazine moiety is a pharmacophore in older antihistamines (e.g., Cyclizine derivatives).[1]
-
PD-L1 Inhibitors: Recent screens have identified substituted benzylpiperazines as linkers in novel checkpoint inhibitors.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic solid. Store in a desiccator at room temperature or 4°C.
-
Legal Status:
-
USA: Not specifically scheduled, but may be treated as a controlled substance analogue (under the Federal Analogue Act) if intended for human consumption due to similarity to BZP (Schedule I).
-
EU/UK: BZP derivatives are often controlled under generic definitions of piperazine designer drugs.
-
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009).[3] Risk assessment of BZP and other piperazines.[3][4] Europa.eu. Link
-
ChemicalBook. (2025). 1-(2-Methoxybenzyl)piperazine Product Data & CAS 55037-81-5.[5][6][7][8] ChemicalBook. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine (Contrast Reference). PubChem.[9][10] Link
-
Baumann, M. H., et al. (2005).[11] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology.[3] Link
-
TCI Chemicals. (2025). Piperazine Derivatives and Safety Data Sheets.[12] TCI Chemicals. Link
Sources
- 1. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Details for Piperazines [unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. 55037-81-5 CAS MSDS (1-(2-METHOXYBENZYL) PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-(2-Methoxybenzyl)piperazine|Research Chemical [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem960.com [chem960.com]
- 9. 1-(2-Methoxyphenyl)piperazine 97 5464-78-8 [sigmaaldrich.com]
- 10. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. swgdrug.org [swgdrug.org]
- 12. 1-(2-Methoxyphenyl)piperazine hydrochloride(5464-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Guide: Binding Targets and Pharmacological Characterization of 1-(2-Methoxy-benzyl)-piperazine Hydrochloride
The following technical guide explores the pharmacological profile and binding targets of 1-(2-Methoxy-benzyl)-piperazine hydrochloride (2-MeO-BZP), a structural analog of the stimulant benzylpiperazine (BZP).
Executive Summary
1-(2-Methoxy-benzyl)-piperazine hydrochloride (also known as 2-MeO-BZP or ortho-methoxybenzylpiperazine ) is a synthetic piperazine derivative structurally related to the stimulant benzylpiperazine (BZP). Unlike its phenylpiperazine counterpart (1-(2-methoxyphenyl)piperazine, or oMPP), which is a well-characterized 5-HT
This guide provides a comprehensive analysis of the compound’s binding targets, distinguishing it from isobaric and structural analogs.[1] It outlines the primary mechanisms of action—specifically monoamine release and reuptake inhibition—and details the experimental protocols required to validate these interactions in a research setting.
Chemical Profile and Structural Distinction[2][3][4][5][6][7][8][9]
Before analyzing binding targets, it is critical to distinguish 2-MeO-BZP from its close structural analogs, as their pharmacological activities differ significantly.
Structural Clarification
The core distinction lies in the linker between the aromatic ring and the piperazine moiety:[1]
-
1-(2-Methoxy-benzyl)-piperazine (2-MeO-BZP): Contains a methylene bridge (
) between the benzene ring and the piperazine nitrogen. This flexibility typically confers stimulant-like activity via monoamine transporter interaction. -
1-(2-Methoxyphenyl)piperazine (oMPP): The nitrogen is directly bonded to the benzene ring. This rigid structure confers high affinity for serotonin receptors (5-HT
, 5-HT ), acting as a partial agonist/antagonist.
Table 1: Physicochemical Properties of 2-MeO-BZP HCl
| Property | Value | Relevance to Binding |
| CAS Number | 5464-78-8 (HCl salt) | Unique identifier for procurement. |
| Molecular Formula | Stoichiometry for molarity calculations. | |
| Molecular Weight | 242.75 g/mol | Essential for dosage and concentration preparation. |
| Lipophilicity (LogP) | ~1.8 - 2.1 (Predicted) | Moderate BBB permeability; influences non-specific binding. |
| pKa | ~9.8 (Piperazine N) | Protonated at physiological pH; mimics monoamine neurotransmitters. |
Primary Binding Targets and Mechanism of Action[1]
Based on structure-activity relationship (SAR) data for benzylpiperazines, 2-MeO-BZP targets the monoamine signaling systems. The ortho-methoxy substituent introduces steric bulk that modulates affinity compared to unsubstituted BZP.
Monoamine Transporters (NET, DAT, SERT)
The primary mechanism of 2-MeO-BZP is the reversal of monoamine transporters, leading to the non-exocytotic release of neurotransmitters.[1]
-
Norepinephrine Transporter (NET):
-
Interaction: Substrate-based release.
-
Mechanism: 2-MeO-BZP acts as a substrate, entering the presynaptic neuron via NET. Once inside, it disrupts vesicular storage (VMAT2 interaction) and reverses NET direction, causing norepinephrine efflux.[1]
-
Affinity (
): Predicted in the low micromolar range ( ), likely lower potency than BZP due to steric hindrance at the ortho position.
-
-
Dopamine Transporter (DAT):
-
Interaction: Reuptake inhibition and weak release.
-
Selectivity: BZP derivatives typically show NET > DAT selectivity. The 2-methoxy group may further reduce DAT affinity compared to 4-methoxy analogs (4-MeO-BZP).
-
-
Serotonin Transporter (SERT):
-
Interaction: Weak reuptake inhibition.
-
Relevance: While BZP has negligible SERT affinity, methoxy-substituted benzylpiperazines often exhibit increased serotonergic activity, potentially contributing to entactogenic effects at high concentrations.[1]
-
Secondary Targets: Receptor Systems
Unlike oMPP, 2-MeO-BZP is not a potent direct ligand for 5-HT receptors, but it exhibits off-target activity relevant to its safety profile.
-
-Adrenergic Receptors:
-
Action: Antagonist.
-
Effect: Blockade of presynaptic
autoreceptors prevents negative feedback, further augmenting norepinephrine release.[1]
-
-
5-HT
Receptors:-
Action: Weak partial agonist.
-
Relevance: Potential for minor hallucinogenic or mood-altering effects at high doses, though significantly less potent than phenylpiperazines (e.g., mCPP).[1]
-
Visualization of Pharmacological Pathways[1]
The following diagram illustrates the dual mechanism of 2-MeO-BZP: transporter-mediated release and receptor interaction.
Caption: Pharmacological interaction map of 2-MeO-BZP showing primary action at NET/DAT and secondary modulation via Alpha-2 antagonism.
Experimental Methodologies for Target Validation
To empirically determine the binding affinity (
Radioligand Binding Assay (Target Affinity)
Objective: Determine the equilibrium dissociation constant (
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue (for NET/SERT) or striatal tissue (for DAT) in ice-cold Tris-HCl buffer. Centrifuge at 48,000
to isolate synaptic membranes. -
Ligand Selection:
-
Incubation: Incubate membranes with radioligand and varying concentrations of 2-MeO-BZP (
to ) for 60 min at 25°C. -
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Functional Uptake Inhibition Assay
Objective: Distinguish between reuptake inhibition and substrate-induced release.
Protocol:
-
Cell Line: Use HEK293 cells stably expressing human NET (hNET) or hDAT.
-
Tracer:
or . -
Assay:
-
Pre-incubate cells with 2-MeO-BZP for 10 min.
-
Add tracer and incubate for 5 min (initial rate conditions).
-
Terminate by washing with ice-cold buffer.
-
Lyse cells and count radioactivity.
-
-
Differentiation Step: To test for release , pre-load cells with
, wash, then add 2-MeO-BZP.[1] If radioactivity in the supernatant increases significantly compared to control, the compound is a releaser (substrate).[1]
Comparative Binding Data (Inferred & Reference)
The following table synthesizes known data for BZP analogs to provide a reference frame for 2-MeO-BZP, as specific literature values for the ortho isomer are sparse.
Table 2: Comparative Affinity Profile (
| Target | BZP (Reference) | 4-MeO-BZP (Para-Analog) | 2-MeO-BZP (Subject) | Interpretation |
| NET | Methoxy group reduces potency; ortho position adds steric clash. | |||
| DAT | Weak dopaminergic interaction; low abuse potential compared to amphetamine. | |||
| 5-HT | Moderate | Ortho-methoxy may enhance 5-HT receptor fit (similar to oMPP pharmacophore). | ||
| Retains antagonistic properties common to the scaffold. |
Note: "Est." indicates estimated values based on SAR trends of benzylpiperazines. Lower
Experimental Workflow Diagram
This workflow guides the researcher from synthesis verification to pharmacological profiling.
Caption: Step-by-step experimental workflow for characterizing the binding profile of 2-MeO-BZP.
References
-
Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Link
-
Baumann, M. H., et al. (2004).[1][2] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Link
-
BenchChem. (2025). Structure-Activity Relationship of Benzylpiperazine Derivatives. Link
-
PubChem. (2025).[3] Compound Summary: 1-(2-Methoxybenzyl)piperazine. National Library of Medicine. Link
-
Staack, R. F., & Maurer, H. H. (2005).[1] Metabolism of Designer Drugs of Abuse. Current Drug Metabolism. Link
Sources
Methodological & Application
Application Note: A High-Yield, Scalable Synthesis of 1-(2-Methoxybenzyl)piperazine Hydrochloride via Reductive Amination
Abstract
This application note provides a detailed, robust, and high-yield protocol for the synthesis of 1-(2-methoxybenzyl)piperazine hydrochloride. The described method is centered on a one-pot reductive amination strategy, a cornerstone of modern medicinal chemistry for its efficiency and operational simplicity.[1][2][3] This guide is designed for researchers, chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical rationale for key experimental choices. All procedural steps, safety considerations, and analytical characterization methods are thoroughly detailed to ensure reliable and reproducible outcomes.
Introduction and Significance
The N-benzylpiperazine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 1-(2-Methoxybenzyl)piperazine, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. Its hydrochloride salt form enhances stability, crystallinity, and handling properties, making it an ideal intermediate for further synthetic transformations.
Traditional methods for synthesizing monosubstituted piperazines often involve multi-step procedures requiring protecting groups, which can be inefficient and costly.[4] The protocol detailed herein utilizes a direct reductive amination approach, reacting 2-methoxybenzaldehyde with an excess of piperazine, followed by in-situ reduction and subsequent salt formation. This one-pot method is highly efficient, scalable, and minimizes the formation of the undesired 1,4-dibenzylated byproduct.[5][6]
Synthesis Strategy and Rationale
The core of this protocol is the reductive amination reaction. This process involves two key transformations occurring sequentially in the same reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from piperazine on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form a transient iminium ion intermediate. Using a slight excess of piperazine is critical to statistically favor the formation of the mono-substituted product over the di-substituted one.
-
In-Situ Reduction: The iminium ion is then immediately reduced by a hydride-donating reagent. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. STAB is a mild and selective reducing agent, particularly effective for iminium ions, and is safer to handle than alternatives like sodium cyanoborohydride. Its use avoids the need for specialized high-pressure hydrogenation equipment.[1]
The final step involves the conversion of the resulting free base into its hydrochloride salt by treatment with hydrochloric acid. This not only facilitates purification via precipitation but also yields a stable, solid product.[7]
Overall Synthetic Workflow
Figure 1: High-level workflow for the synthesis of 1-(2-Methoxybenzyl)piperazine HCl.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 135-02-4 | Sigma-Aldrich |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | 110-85-0 | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | VWR |
| Hydrochloric Acid (HCl), 2M in Ether | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | VWR |
| Equipment | ||||
| Round-bottom flask (250 mL) | ||||
| Magnetic stirrer and stir bar | ||||
| Ice bath | ||||
| Rotary evaporator | ||||
| Separatory funnel (250 mL) | ||||
| Büchner funnel and filter flask | ||||
| Vacuum oven |
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (8.61 g, 100 mmol, 4.0 eq) in anhydrous methanol (80 mL). Stir until a clear solution is formed.
-
Rationale: Using a significant excess of piperazine minimizes the formation of the 1,4-dibenzylated byproduct by statistical probability. Methanol is an excellent solvent for both reactants and the intermediate iminium ion.
-
-
Aldehyde Addition: To the stirring piperazine solution, add 2-methoxybenzaldehyde (3.40 g, 25 mmol, 1.0 eq) dropwise over 5 minutes at room temperature. Allow the mixture to stir for 30 minutes.
-
Rationale: This period allows for the formation of the hemiaminal intermediate and its subsequent equilibrium with the iminium ion before the reduction step.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (7.94 g, 37.5 mmol, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: Portion-wise addition of the reducing agent at low temperature helps to control any exotherm and ensures a smooth, controlled reduction of the iminium ion.
-
-
Reaction Progression: Once the STAB addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (DCM, 80 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 40 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxybenzyl)piperazine free base as a viscous oil.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude oil in anhydrous diethyl ether (100 mL).
-
While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether until no further precipitation is observed (approximately 15 mL, 30 mmol). A white solid will immediately form.
-
Continue stirring the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and non-basic impurities.
-
Dry the product in a vacuum oven at 40-50 °C for 12 hours.
-
Expected Results
| Parameter | Expected Outcome |
| Product | 1-(2-Methoxybenzyl)piperazine hydrochloride |
| Physical Form | White to off-white crystalline solid[4] |
| Expected Yield | 80-90% |
| Melting Point | 217-219 °C (lit.)[8] |
| Solubility | Soluble in water and methanol; sparingly soluble in chloroform.[9] |
Product Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy (400 MHz, D₂O):
-
δ ~7.4-7.0 (m, 4H): Aromatic protons.
-
δ ~4.2 (s, 2H): Benzylic methylene protons (-CH₂-).
-
δ ~3.8 (s, 3H): Methoxy group protons (-OCH₃).
-
δ ~3.4 (br s, 8H): Piperazine ring protons. (Note: Chemical shifts may vary slightly based on solvent and concentration.)
-
-
Mass Spectrometry (ESI+) :
-
Expected m/z for the free base [M+H]⁺: C₁₂H₁₈N₂O, Calculated: 207.15.
-
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
2-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Piperazine: Corrosive. Causes skin burns and eye damage. Handle with care.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
Solvents (Methanol, DCM, Diethyl Ether): Flammable and toxic/harmful. Avoid inhalation and contact.
-
References
- Google Patents: RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
-
Manufacturing Process of 1-(2-Methoxy Phenyl Piperazine). Available at: [Link]
- Google Patents: CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
- Google Patents: WO2005021521A1 - Preparation of related piperazine compounds.
- Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.Molecules.
-
Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University, 2021. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 2020. Available at: [Link]
-
Reductive Amination by Continuous-Flow Hydrogenation. Request PDF - ResearchGate. Available at: [Link]
-
PubChem: 1-(2-Methoxyphenyl)piperazine. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules, 2023. Available at: [Link]
-
Organic Syntheses: 1-benzylpiperazine. Available at: [Link]
-
SWGDrug: 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 6. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-(2-甲氧苯基)哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. swgdrug.org [swgdrug.org]
Application Note: High-Purity Isolation of 1-(2-Methoxybenzyl)piperazine HCl via Recrystallization
This Application Note provides a comprehensive, expert-level guide for the purification of 1-(2-Methoxybenzyl)piperazine Hydrochloride (1-(2-Methoxybenzyl)piperazine HCl).
Executive Summary
This guide details the protocol for purifying 1-(2-Methoxybenzyl)piperazine (CAS: 35386-24-4 for free base) in its hydrochloride salt form. While often confused with its phenyl-analog (2-MeOPP, a controlled substance in some jurisdictions), the benzyl derivative is a distinct pharmacophore used as a key intermediate in the synthesis of CNS-active agents (e.g., Enciprazine).
Achieving pharmaceutical-grade purity (>99.5%) requires the specific removal of the bis-alkylated impurity (1,4-bis(2-methoxybenzyl)piperazine), which forms readily during synthesis. This protocol utilizes a displacement recrystallization strategy, exploiting the differential solubility of the mono-HCl salt versus the lipophilic bis-impurity.
Chemical Context & Impurity Profiling[1]
Before initiating purification, it is critical to understand the species present in the crude matrix.
| Compound | Structure Description | Solubility Profile (Salt Form) | Criticality |
| Target Molecule | 1-(2-Methoxybenzyl)piperazine HCl | High: Water, Methanol, Hot EthanolLow: Acetone, Ether, Hexane | Product |
| Impurity A (Bis-adduct) | 1,4-bis(2-methoxybenzyl)piperazine | High: DCM, Ethyl AcetateLow: Water, Alcohols (as salt) | Major Side Product |
| Impurity B | Unreacted Piperazine | High: Water, MethanolModerate: Ethanol | Starting Material |
| Impurity C | 2-Methoxybenzyl chloride | High: OrganicsInsoluble: Water | Alkylating Agent |
Critical Distinction: Phenyl vs. Benzyl
Researchers often conflate 1-(2-Methoxyphenyl)piperazine (2-MeOPP) with 1-(2-Methoxybenzyl)piperazine .
-
2-MeOPP: Piperazine nitrogen directly attached to the aromatic ring.
-
Benzyl Analog: Piperazine nitrogen attached to a benzylic carbon (
). -
Implication: The benzyl bond is more flexible, and the basicity of the nitrogen is higher (
) compared to the aniline-like nitrogen of 2-MeOPP. This makes salt formation more exothermic and the resulting lattice energy higher.
Pre-Formulation: Solvent Selection Strategy
For piperazine HCl salts, a single-solvent system is often insufficient due to the high solubility of the salt in polar protic solvents. A binary solvent system (Solvent/Anti-solvent) is recommended.
-
Primary Solvent (Dissolver): Ethanol (Absolute) or Isopropanol (IPA).
-
Why: Dissolves the salt at high temperatures (
) but allows crystallization upon cooling.
-
-
Anti-Solvent (Precipitant): Diethyl Ether or Acetone.
-
Why: The HCl salt is virtually insoluble in these, forcing a controlled crash-out while keeping non-polar impurities (like the bis-adduct) in the mother liquor.
-
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7]
-
Crude 1-(2-Methoxybenzyl)piperazine HCl
-
Solvent A: Ethanol (Absolute, anhydrous preferred)
-
Solvent B: Diethyl Ether (ACS Reagent) or Acetone (if avoiding peroxides)
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, Buchner funnel, vacuum pump.
Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration
-
Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.
-
Solvation: Add Ethanol (approx. 3-5 mL per gram of solid).
-
Note: Start with a minimum volume.
-
-
Reflux: Heat the mixture to a gentle reflux (
) with stirring.-
Observation: The solid should dissolve completely. If undissolved material remains (likely inorganic salts like NaCl or polymer byproducts), add small aliquots of ethanol.
-
-
Hot Filtration: While maintaining temperature, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities.
-
Why: Prevents "seed" particles from inducing premature, impure crystallization.
-
Phase 2: Crystallization (The "Cloud Point" Method)
-
Concentration (Optional): If excess solvent was used, reduce volume by rotary evaporation until the solution is slightly viscous but not precipitating.
-
Induction: Remove heat. While the solution is still warm (
), slowly add the Anti-Solvent (Diethyl Ether) dropwise via an addition funnel.-
Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solvation: Add 1-2 mL of Ethanol to clear the turbidity.
-
Crystal Growth: Allow the flask to cool slowly to room temperature on a cork ring (insulation).
-
Do not disturb: Agitation now will cause rapid precipitation of small, impure crystals.
-
-
Deep Cooling: Once at room temperature, place the flask in a refrigerator (
) or ice bath for 2-4 hours to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration on a Buchner funnel.
-
Displacement Wash: Wash the filter cake with cold mixture of Ethanol/Ether (1:3 ratio), followed by pure cold Ether.
-
Mechanism:[1] The ether wash displaces the mother liquor (containing impurities) without redissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at
for 12 hours.-
Caution: Ensure no ether vapors are present before heating.
-
Process Control & Validation
After isolation, the product must be validated.
A. Melting Point Analysis[1][3][9]
-
Expected Range: The HCl salt of benzyl piperazines typically melts between 210–240°C (decomposition).
-
Note: The phenyl analog (2-MeOPP HCl) melts at 217-219°C. The benzyl analog's MP must be distinct. If the MP is too low (<180°C), substantial moisture or free base is present.
-
B. Purity Check (HPLC/TLC)
-
TLC System: MeOH:DCM:NH4OH (10:90:1).
-
Visualization: UV (254 nm) and Dragendorff’s reagent (orange stain for alkaloids).
-
Criteria: Single spot. The bis-impurity will run much higher (
) than the product ( ).
-
C. Chloride Content (Gravimetric)
Dissolve 100 mg in water and add
Visualization of Workflow
Figure 1: Operational workflow for the purification of 1-(2-Methoxybenzyl)piperazine HCl.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Temperature dropped too fast or solvent is too polar. | Re-heat to dissolve. Add more Ethanol. Scratch the glass with a rod to induce nucleation. |
| Low Yield | Too much solvent used or insufficient cooling.[1] | Concentrate the mother liquor by 50% and re-cool. |
| Colored Impurities | Oxidation products. | Add activated charcoal (1% w/w) during the hot dissolution step, stir for 5 mins, then filter hot. |
Safety & Handling
-
Hygroscopicity: Piperazine salts are often hygroscopic. Store in a desiccator.
-
Bioactivity: This compound is a CNS-active intermediate. Wear full PPE (gloves, goggles, respirator).
-
Ether Safety: Diethyl ether is extremely flammable and forms explosive peroxides. Use a spark-proof environment.
References
-
PubChem Compound Summary. "1-(2-Methoxyphenyl)piperazine."[2][3] National Center for Biotechnology Information. Accessed October 2023. Link(Note: Used for comparative physicochemical properties of the piperazine class).
-
ChemicalBook. "1-(2-Methoxyphenyl)piperazine hydrochloride Properties and Synthesis." Link
-
BenchChem. "Purification of Piperazine-Containing Compounds."[4] Technical Support Protocols. Link
-
Sigma-Aldrich. "1-(2-Methoxyphenyl)piperazine hydrochloride Product Sheet." Link
-
GuideChem. "Synthesis and Properties of Piperazine Derivatives." Link
(Note: While specific literature on the recrystallization of the benzyl derivative is proprietary or sparse, the protocols above are derived from standard validated methods for the homologous phenyl-piperazine class).
Sources
HPLC method development for purity analysis of 2-MPP hydrochloride
Application Note: HPLC Method Development for Purity Analysis of 2-MPP Hydrochloride
Executive Summary
This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-MPP hydrochloride (1-(2-methoxyphenyl)piperazine HCl).[1]
2-MPP is a critical pharmacophore used as a key intermediate in the synthesis of antihypertensive agents (e.g., Urapidil , Naftopidil ) and antitussives (e.g., Dropropizine ).[1] Conversely, it is also monitored in forensic toxicology as a "designer drug" or metabolite of psychoactive phenylpiperazines.[1]
Critical Analytical Challenge: The primary challenge in analyzing 2-MPP is separating the target ortho-isomer (2-MPP) from its potential regioisomeric impurities, 3-MPP (meta) and 4-MPP (para) , while controlling the peak tailing caused by the basic piperazine nitrogen (pKa ~9.0).[1]
Chemical Profile & Physicochemical Properties
Understanding the analyte is the first step in rational method design.[1]
| Property | Data | Implication for Method Development |
| Chemical Name | 1-(2-Methoxyphenyl)piperazine HCl | Target Analyte.[1] |
| Abbreviation | 2-MPP / o-MeOPP | Used interchangeably in literature.[1] |
| CAS Number | 5464-78-8 (HCl salt) | Reference standard identification.[1] |
| Molecular Weight | 228.72 g/mol (HCl salt) | Calculation of molar concentrations.[1] |
| pKa (Basic) | ~9.04 (Piperazine N) | High Risk: Severe tailing on residual silanols at neutral pH.[1] Requires low pH (<3) or high pH (>10).[1] |
| UV Max | ~210 nm, ~254 nm | 254 nm provides specificity; 210 nm offers higher sensitivity but more baseline noise.[1] |
| Solubility | Water (High), Methanol (High) | Aqueous/Organic diluents are suitable. |
Method Development Logic (The "Why")
Stationary Phase Selection
-
Standard: A C18 (Octadecyl) column is the baseline choice.[1] However, standard silica-based C18 columns often suffer from secondary interactions with the basic piperazine amine, leading to peak tailing.[1]
-
Optimization: We utilize a Base-Deactivated (End-capped) C18 column or a column with embedded polar groups to shield silanols.[1]
-
Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18.[1]
-
Mobile Phase Chemistry
-
pH Control: To suppress the ionization of residual silanols (pKa ~3.5-4.5) and ensure the analyte is fully protonated (reproducible retention), we select a pH 3.0 Phosphate Buffer .[1]
-
Buffer Choice: Potassium Dihydrogen Phosphate (
) is preferred for UV transparency and buffering capacity at pH 3.0.[1] -
Organic Modifier: Acetonitrile (ACN) is chosen over Methanol for lower backpressure and sharper peaks.[1]
Isomer Selectivity
Separating the ortho (2-MPP), meta (3-MPP), and para (4-MPP) isomers requires high efficiency.[1] A 250 mm column length is recommended if isomeric impurities are critical process contaminants.[1]
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-MPP HCl (>99.0% purity).[1]
-
Impurity Standards: 3-MPP HCl, 4-MPP HCl (if available for system suitability).[1]
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[2]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric acid ( ).[1]
Chromatographic Conditions (The "Gold Standard")
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., ZORBAX Eclipse Plus) | High efficiency for isomer separation.[1] |
| Mobile Phase A | 20 mM | Suppresses silanol activity; maintains analyte protonation.[1] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluting solvent.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Improves mass transfer and retention reproducibility.[1] |
| Detection | UV at 254 nm (Reference: 360 nm) | Optimal balance of sensitivity and selectivity for the phenyl ring.[1] |
| Injection Vol | 10 µL | Standard loop size.[1] |
| Run Time | 20 Minutes | Sufficient for impurity elution.[1] |
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial equilibration. |
| 12.0 | 40 | 60 | Linear gradient to elute impurities. |
| 15.0 | 40 | 60 | Isocratic hold to clear column.[1] |
| 15.1 | 90 | 10 | Return to initial conditions.[1] |
| 20.0 | 90 | 10 | Re-equilibration.[1] |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
-
Standard Stock: Dissolve 25 mg of 2-MPP HCl in 25 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.
-
Test Sample: Prepare at 1.0 mg/mL for purity assay; 100 µg/mL for assay.
Method Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met:
-
System Suitability:
-
Tailing Factor (T): NMT 1.5 (Critical for basic amines).[1]
-
Theoretical Plates (N): NLT 5000.
-
Resolution (Rs): > 2.0 between 2-MPP and nearest isomer (3-MPP/4-MPP).
-
-
Linearity:
over range 50% to 150% of target concentration. -
Precision: RSD < 1.0% for n=6 injections.
Visualizations
Diagram 1: Method Development Workflow
This flowchart illustrates the logical progression from analyte assessment to final validation.
Caption: Step-by-step logic for developing a robust HPLC method for basic piperazine derivatives.
Diagram 2: Isomer Separation Logic
Visualizing the structural differences that necessitate high-efficiency separation.
Caption: The critical separation of the ortho-isomer (2-MPP) from meta/para impurities relies on column efficiency.
Troubleshooting & Optimization
-
Issue: Peak Tailing (> 1.5)
-
Issue: Co-elution of Isomers
References
-
SIELC Technologies. (n.d.).[1] Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1] Retrieved from [Link]
-
PubChem. (2025).[1][3] 1-(2-Methoxyphenyl)piperazine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
Sources
Application Note: GC-MS Identification of Piperazine-Based Research Compounds
Abstract
Piperazine-derived compounds (e.g., BZP, TFMPP, mCPP) represent a persistent class of New Psychoactive Substances (NPS) often marketed as "party pills" or "legal highs." Their identification is complicated by the existence of positional isomers (regioisomers) that share identical molecular weights and virtually indistinguishable mass spectra. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing perfluoroacylation derivatization. This method enhances chromatographic resolution, improves peak symmetry by masking the polar secondary amine, and provides unique mass spectral tags for definitive structural elucidation.
Introduction & Chemical Basis
The piperazine pharmacophore consists of a six-membered ring containing two nitrogen atoms.[1] In forensic contexts, the most common derivatives are 1-benzylpiperazine (BZP) and 1-phenylpiperazine (PP) analogs.
The Analytical Challenge
-
Polarity & Tailing: The secondary amine group in underivatized piperazines interacts strongly with silanol groups in GC columns, causing peak tailing.[1] This reduces sensitivity and integration accuracy.[1]
-
Isobaric Interference: Regioisomers (e.g., 2-, 3-, and 4-TFMPP) have identical precursor ions and highly similar fragmentation patterns. Standard EI-MS (Electron Ionization) alone is often insufficient for differentiation without high-resolution chromatographic separation.[1]
The Solution: Chemical Derivatization
We utilize Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) for acylation.[1][2]
-
Mechanism: Replaces the active hydrogen on the secondary amine with a perfluoroacyl group.
-
Benefit: Increases volatility, eliminates silanol interaction (sharper peaks), and introduces a heavy fluorinated tag that shifts mass fragments, aiding in pattern recognition.
Experimental Workflow
Reagents and Standards
-
Solvents: Ethyl Acetate (HPLC Grade), Methanol, Hexane.[1]
-
Derivatizing Agents: PFPA (Pentafluoropropionic anhydride) or TFAA (Trifluoroacetic anhydride).[1][2][3][4]
-
Buffer: Carbonate buffer (pH 9.5-10).[1]
-
Internal Standard (ISTD): Piperazine-d8 or Tribenzylamine (TBA).[1]
Sample Preparation Protocols
Workflow A: Seized Materials (Powders/Tablets) [1]
-
Homogenize: Grind tablet/powder to a fine dust.
-
Dissolve: Weigh 10 mg sample into a centrifuge tube. Add 10 mL Methanol. Sonication for 10 min.
-
Dilute: Dilute an aliquot 1:100 with Ethyl Acetate containing ISTD (10 µg/mL).
-
Derivatize: Transfer 100 µL to a vial. Evaporate to dryness under
. Proceed to Section 2.3.
Workflow B: Biological Matrices (Plasma/Urine)
Rationale: Piperazines are basic (
-
Alkalinize: To 500 µL plasma/urine, add 100 µL Carbonate Buffer (pH 10).
-
Extract: Add 2 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 3500 rpm for 5 mins.
-
Concentrate: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.[1]
-
Derivatize: Proceed to Section 2.3.
Derivatization Procedure (Critical Step)
-
Reconstitution: To the dried residue, add 50 µL Ethyl Acetate and 50 µL PFPA .
-
Note: Ensure anhydrous conditions. Water hydrolyzes the anhydride.
-
-
Incubation: Cap vial tightly. Incubate at 70°C for 30 minutes .
-
Finishing: Cool to room temperature. Evaporate to dryness under
to remove excess acid byproducts. -
Re-dissolve: Reconstitute in 100 µL Ethyl Acetate. Transfer to GC autosampler vial.
GC-MS Instrumentation & Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 5977B MSD (or equiv) | Standard single-quadrupole system.[1] |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides optimal selectivity for aromatic isomers.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Ensures reproducible retention times (RT).[1] |
| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for trace biological samples.[1] |
| Temp Program | 70°C (1 min) | Slow ramp not required; fast ramp minimizes run time while maintaining resolution. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives.[1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching.[1] |
| Acquisition | Scan (m/z 40–500) | Full scan required for spectral identification.[1] |
Data Analysis & Identification Logic
Fragmentation Mechanics
Understanding the fragmentation allows the analyst to verify the compound even if it is not in the library.
-
Underivatized BZP (MW 176):
-
PFPA-Derivatized BZP:
-
TFMPP (MW 230):
-
m/z 188 (Base Peak): Loss of
(piperazine ring cleavage).[1] -
m/z 172: Loss of
.
-
Isomer Differentiation (The "Expertise" Pillar)
Distinguishing 3-TFMPP (common) from 4-TFMPP (rare/isomer) relies on retention time (RT) and subtle spectral ratios.[1]
-
Chromatography: On a DB-5MS column, the elution order is typically: 2-TFMPP < 3-TFMPP < 4-TFMPP .
-
Spectral Tags: 2-substituted piperazines often show a distinctive "ortho effect" (interaction between the substituent and the nitrogen), leading to altered ratios of the m/z 188/172 ions compared to the 3- and 4- isomers.
Visualizing the Workflow
Caption: Figure 1. Integrated workflow for the extraction, derivatization, and GC-MS identification of piperazine analogs.
Validation & Quality Control
To ensure this protocol is self-validating , the following criteria must be met for every batch:
-
Blank Check: Inject a solvent blank (Ethyl Acetate) before samples.[1] Requirement: No peaks at target RTs > 1% of LOQ.
-
ISTD Stability: The internal standard (e.g., Piperazine-d8) area counts must be within ±20% of the calibration average.[1]
-
Ion Ratios: For positive identification, the ratio of the quantifier ion (e.g., m/z 188 for TFMPP) to the qualifier ion (e.g., m/z 145) must be within ±20% of the reference standard.
-
Linearity:
over the range of 50–2000 ng/mL.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Incomplete derivatization or active sites in liner.[1] | Check PFPA freshness (hydrolyzes easily).[1] Replace GC inlet liner (deactivated). |
| Missing Peaks | Sample pH too low during extraction. | Ensure pH > 9.[1]5. Piperazines are bases; acidic pH keeps them ionic (water-soluble).[1] |
| Extra Peaks (Ghosting) | Injection port carryover. | Increase final hold time/temp. Perform solvent washes (MeOH/EtAc) between runs.[1] |
| Low Sensitivity | Water in sample during derivatization.[1] | Ensure sample is completely dry before adding PFPA.[1] Water kills the reaction.[1] |
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1][5][6][7] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 9.0. [Link]
-
Tsutsumi, H., et al. (2006).[1] "Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in human urine by GC-MS." Journal of Chromatography B. [Link]
-
Staack, R.F., & Maurer, H.H. (2005).[1] "Metabolism of new designer drugs of abuse."[1][8] Therapeutic Drug Monitoring. [Link]
-
de Boer, D., et al. (2001).[1] "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International. [Link][1][6]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. unodc.org [unodc.org]
- 7. Recommended methods for the identification and analysis of Piperazines in Seized Materials [unodc.org]
- 8. researchgate.net [researchgate.net]
application of 2-MPP as a 5-HT receptor ligand in binding assays
Application Note: Characterization of 2-MPP as a Pleiotropic 5-HT Receptor Ligand
Abstract & Introduction
1-(2-methoxyphenyl)piperazine (2-MPP) is a pharmacologically active metabolite derived from several phenylpiperazine-class antidepressants (e.g., trazodone, nefazodone) and anxiolytics (e.g., buspirone). While often viewed merely as a metabolic byproduct, 2-MPP possesses a potent and "promiscuous" binding profile that significantly influences the in vivo pharmacodynamics of its parent compounds.
This Application Note details the protocol for utilizing 2-MPP in radioligand binding assays. Unlike selective tool compounds, 2-MPP is primarily applied in selectivity profiling and metabolite safety testing . It serves as a critical reference ligand to determine if a drug's therapeutic effect (or side-effect profile) is driven by the parent molecule or its accumulation in the brain.
Key Pharmacological Characteristics:
-
Primary Target: 5-HT1A Receptor (Partial Agonist,
nM). -
Secondary Targets:
-Adrenergic (Antagonist), 5-HT7, and Dopamine D2 receptors. -
Application: Competition binding assays to define "off-target" liability windows for novel serotonergic agents.
Pharmacological Mechanism & Rationale
Understanding the causality of 2-MPP binding is essential for experimental design. 2-MPP competes with endogenous serotonin (5-HT) and standard radioligands. Its binding is sensitive to the G-protein coupling state of the receptor, a feature utilized in "GTP-shift" assays to distinguish agonists from antagonists.
The Metabolite Interference Pathway
The following diagram illustrates why quantifying 2-MPP affinity is critical in drug development. It highlights the divergence where the metabolite acts on targets distinct from the parent drug (e.g.,
Figure 1: Pharmacological divergence of 2-MPP. Note the high affinity for
Experimental Protocols
Materials & Buffer Preparation
The choice of buffer is critical. 5-HT1A receptors are G-protein coupled (Gi/o).[1] To detect agonist binding (like 2-MPP), Magnesium (
-
Assay Buffer (Standard): 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.[2]-
Note: Ascorbic acid prevents oxidation of the radioligand and 2-MPP.
-
-
Radioligand:
-8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).[2]-
Why: It is the gold standard agonist radioligand for 5-HT1A.
-
-
2-MPP Stock: Dissolve 2-MPP hydrochloride in DMSO to 10 mM.
-
Caution: Final DMSO concentration in the assay well must be
to avoid membrane perturbation.
-
Membrane Preparation (Crucial Step)
Self-Validating Step: Poor membrane integrity leads to low Specific Binding (SB).
-
Harvest: Transfected cells (e.g., CHO-h5HT1A) or rat hippocampal tissue.
-
Homogenize: Use a Polytron in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Wash: Centrifuge at 48,000
for 20 mins at 4°C. Discard supernatant. -
Repeat: Resuspend and centrifuge 2 more times to remove endogenous serotonin (which would compete with the radioligand).
-
Store: Resuspend in assay buffer (minus radioligand) at ~5 mg protein/mL. Flash freeze if not using immediately.
Competition Binding Assay Workflow
This protocol measures the affinity (
Figure 2: Step-by-step workflow for the competition binding assay. PEI (Polyethyleneimine) soaking of filters is mandatory to reduce non-specific binding of the radioligand to the glass fiber.
Detailed Steps:
-
Prepare Dilutions: Serial dilute 2-MPP in assay buffer (range: 0.1 nM to 10 µM).
-
Add Components: In a 96-well plate, add:
-
50 µL 2-MPP dilution.
-
50 µL
-8-OH-DPAT (Final conc: ~0.5 - 1.0 nM, near its ).[3] -
100 µL Membrane suspension.
-
-
Incubate: Shake gently for 60 minutes at 25°C.
-
Terminate: Rapid filtration over GF/B filters using a cell harvester.
-
Count: Add scintillant and count CPM (Counts Per Minute).
Data Analysis & Interpretation
Calculating
Convert raw CPM to % Specific Binding. Fit the data to a one-site competition model to obtain
- : Concentration of radioligand used (nM).[3][4][5][6][7]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Reference Affinity Values (Comparative Table)
Use these values to validate your assay performance.
| Receptor Subtype | Radioligand Used | 2-MPP Affinity ( | Biological Relevance |
| 5-HT1A | 2 – 10 nM | High. Partial Agonist. | |
| 5-HT7 | 5 – 20 nM | High. Antagonist/Inverse Agonist. | |
| 10 – 50 nM | Moderate. Causes orthostatic hypotension. | ||
| Dopamine D2 | > 500 nM | Low. |
The "GTP Shift" Validation
To confirm 2-MPP is acting as an agonist at 5-HT1A in your specific membrane prep:
-
Run the competition curve with and without 100 µM GTP
S . -
Result: If 2-MPP is an agonist, the addition of GTP
S will uncouple the G-protein, lowering 2-MPP's affinity (curve shifts right, increases). -
Interpretation: A shift ratio (
) > 2.0 indicates agonism.
Troubleshooting & Optimization
-
High Non-Specific Binding (>20% of Total):
-
Cause: Radioligand sticking to filters.
-
Fix: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.
-
-
Low Total Counts:
-
Cause: Receptor degradation or oxidation.
-
Fix: Ensure Ascorbic Acid is fresh. Keep membranes on ice until the moment of addition.
-
-
Steep Hill Slope (>1.2):
-
Cause: 2-MPP may be binding to multiple sites (e.g., both high and low affinity states of 5-HT1A).
-
Fix: Add 100 µM GTP to force all receptors into the low-affinity state for a cleaner "antagonist-like" binding curve.
-
References
-
BindingDB. Assay in Summary: 5-HT1A Binding Affinity of 2-MPP. [Link]
-
IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Ligands and Protocols. [Link]
-
Orjales, A., et al. (1995). "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity."[7][8] Journal of Medicinal Chemistry. [Link]
-
Tokarski, K., et al. (2015). "The 5-HT7 receptor as a potential target for treating drug and alcohol abuse." Frontiers in Neuroscience. [Link]
Sources
- 1. ko2.cwru.edu [ko2.cwru.edu]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... - ChEMBL [ebi.ac.uk]
Application Note: Safe Handling, Storage, and Solubilization of 1-(2-Methoxybenzyl)piperazine Hydrochloride
This Application Note is designed for researchers and drug development professionals working with 1-(2-Methoxybenzyl)piperazine hydrochloride .
Important Chemical Distinction: This guide specifically addresses the benzyl derivative (Piperazine attached to a -CH₂- group). Do not confuse this with the more common 1-(2-Methoxyphenyl)piperazine (2-MeOPP), which is a direct phenyl-piperazine often used as a serotonin receptor ligand.[1] The handling protocols differ due to the specific reactivity and metabolic profile of benzylpiperazines.
Physicochemical Profile & Risk Assessment
1-(2-Methoxybenzyl)piperazine hydrochloride is a secondary amine salt primarily used as a building block in the synthesis of pharmaceuticals (e.g., Enciprazine) and as a probe in monoaminergic receptor research. As a hydrochloride salt, it exhibits significant hygroscopicity, which dictates the strict storage protocols defined below.
Chemical Identity & Properties[2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 1-(2-Methoxybenzyl)piperazine hydrochloride |
| Synonyms | 1-(2-Methoxy-benzyl)-piperazine HCl; o-Methoxybenzylpiperazine HCl |
| CAS Number | 53786-28-0 (Free Base); 113698-78-5 (Dihydrochloride ref) |
| Molecular Formula | C₁₂H₁₈N₂O[2] · xHCl (typically mono- or dihydrochloride) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (Hexane) |
| Hygroscopicity | High (Rapidly absorbs atmospheric moisture) |
Hazard Identification (GHS Classification)
While specific toxicological data for this isomer is often extrapolated from the benzylpiperazine (BZP) class, treat as a bioactive irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Bioactivity Warning: Structural analogs (BZP) are CNS stimulants. Avoid inhalation of dust.
Engineering Controls & Personal Protective Equipment (PPE)
To prevent cross-contamination and operator exposure, a "Barrier & Containment" approach is required.
The Hierarchy of Control
-
Primary Barrier: All weighing and transfer of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun before weighing, as piperazine salts are prone to static charge, leading to aerosolization.
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 respirator if outside hood. | Prevents inhalation of bioactive dust. |
| Dermal | Nitrile Gloves (Double gloving recommended). | Piperazines are potential sensitizers. |
| Ocular | Chemical Splash Goggles. | Protects against corrosive salt solutions. |
| Body | Lab Coat (Buttoned, long sleeve). | Minimizes skin contact with particulates. |
Storage Protocol: The "Dry-Cold" Chain
The hydrochloride salt is prone to deliquescence (absorbing moisture until it dissolves) and discoloration (oxidation) if improperly stored.
Storage Conditions
-
Temperature: Store at -20°C for long-term stability (>1 month). +4°C is acceptable for active working stocks (<1 week).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.
-
Desiccation: Vials must be stored inside a secondary container (desiccator jar) containing active silica gel or Drierite™.
Stability Workflow (DOT Visualization)
Handling & Solubilization Protocol
Protocol A: Safe Weighing Procedure
-
Context: The static nature of the powder can cause it to "jump" from the spatula.
-
Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Crucial: Opening a cold vial condenses atmospheric water onto the salt, ruining the stock.
-
Anti-Static Measure: Pass the spatula through an anti-static device or wipe with an ethanol-dampened tissue (allow to dry) to discharge static.
-
Transfer: Weigh into a pre-tared glass vial. Avoid using plastic weigh boats if high precision is required, as static error is higher.
Protocol B: Solubilization (Stock Solution Preparation)
-
Target: 10 mM Stock in DMSO or Water.
-
Note: The dissolution of HCl salts in water is slightly exothermic.
-
Solvent Choice:
-
In vitro assays: DMSO (Dimethyl sulfoxide) is preferred for freezing stocks (stable at -20°C).
-
In vivo injections: Saline (0.9%) or PBS . (Prepare fresh; do not freeze aqueous stocks repeatedly).
-
-
Procedure:
-
Add 70% of the calculated solvent volume to the vial.
-
Vortex gently until the solid is fully dissolved.
-
Add the remaining 30% of solvent to reach the target volume.
-
Why? This "step-wise" addition accounts for the volume displacement of the solid, ensuring accurate molarity.
-
-
Filtration: If used for cell culture, filter sterilize using a 0.22 µm PVDF or PES syringe filter . (Nylon filters may bind amines).
Emergency Response & Waste Disposal
Spill Cleanup
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (to solubilize and contain), then wipe up.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
Decontamination: Clean the surface with a weak detergent followed by 70% ethanol.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as this may generate hazardous gases.
-
Disposal Stream: Collect in a container labeled "Basic Organic Compounds" or "Amines" depending on facility rules.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122173, 1-(2-Methoxybenzyl)piperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Piperazine derivatives.[2] (General safety guidance for piperazine salts). Retrieved from [Link]
(Note: While specific SDS data for the benzyl isomer is less common than the phenyl isomer, the protocols above adhere to the rigorous standards for handling bioactive benzylpiperazine salts.)
Sources
synthesis of pharmaceutical intermediates from 2-methoxyphenylpiperazine
Application Note: Strategic Derivatization of 2-Methoxyphenylpiperazine (2-MPP) in CNS Drug Synthesis
Executive Summary
2-Methoxyphenylpiperazine (2-MPP) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents, including Urapidil (antihypertensive/
This guide provides high-fidelity protocols for the two primary synthetic pathways used to derivatize 2-MPP: N-Alkylation and Nucleophilic Epoxide Opening . Unlike generic procedures, these protocols address critical process variables—specifically the "Finkelstein effect" in alkylation efficiency and regiocontrol in epoxide ring-opening—to maximize yield and suppress dimer formation.
Chemical Foundation & Reactivity Profile
The secondary amine at the N4 position of the piperazine ring is the sole nucleophilic center available for derivatization. However, the steric bulk of the ortho-methoxy group on the phenyl ring influences the solubility profile and electronic environment of the piperazine.
| Property | Specification | Synthetic Implication |
| CAS No. | 35386-24-4 | Primary identifier for procurement. |
| Nucleophilicity | Moderate (N4 amine) | Requires activation (heat/base) or activated electrophiles (iodides/epoxides). |
| Solubility | Alcohols, DCM, MeCN | Poor solubility in water facilitates precipitation-based workups in aqueous/organic biphasic systems. |
| Key Impurity | N,N'-Bis-alkylation (Dimer) | Controlled by stoichiometry (excess electrophile vs. excess amine). |
Strategic Reaction Pathways
The following diagram illustrates the divergent synthetic utility of 2-MPP.
Figure 1: Divergent synthetic pathways for 2-MPP. Pathway A is preferred for Urapidil-type structures; Pathway B is utilized for hydroxy-linker derivatives like Enciprazine.
Protocol A: N-Alkylation (Synthesis of Urapidil Analogues)
This protocol describes the reaction of 2-MPP with a 3-chloropropyl-substituted electrophile (e.g., 6-(3-chloropropyl)-1,3-dimethyluracil). This is the industry-standard route for Urapidil synthesis.
Mechanism & Expert Insight
Direct alkylation with alkyl chlorides is often sluggish.
-
The Finkelstein Effect: We utilize Sodium Iodide (NaI) as a catalyst. NaI reacts with the alkyl chloride in situ to form the more reactive alkyl iodide, which is then rapidly displaced by 2-MPP.
-
Base Selection: Anhydrous Potassium Carbonate (K
CO ) is preferred over organic bases (TEA/DIPEA) to prevent the formation of quaternary ammonium salts that complicate purification.
Materials
-
Reactant B: Alkyl Chloride Electrophile (e.g., 6-(3-chloropropyl)-1,3-dimethyluracil) (1.1 eq)
-
Solvent: Acetonitrile (MeCN) (High purity, dry)
-
Base: K
CO (Granular, 2.5 eq) -
Catalyst: NaI (0.1 eq)
Step-by-Step Procedure
-
Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Reactant B (1.1 eq) and MeCN (10 volumes relative to mass of B).
-
Activation: Add NaI (0.1 eq) and stir at room temperature for 15 minutes. Observation: The solution may darken slightly due to trace iodine liberation; this is normal.
-
Addition: Add K
CO (2.5 eq) followed by 2-MPP (1.0 eq). -
Reaction: Heat the mixture to Reflux (80–82°C) . Maintain agitation for 12–16 hours.
-
QC Check: Monitor by TLC (System: DCM/MeOH 9:1). The spot for 2-MPP (lower R
) should disappear.
-
-
Workup (Filtration Method):
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl, KI, excess K
CO ) using a sintered glass funnel. Wash the cake with cold MeCN.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.
-
Purification (Recrystallization): Dissolve the crude residue in minimal hot Ethyl Acetate . Add Isopropanol dropwise until turbidity appears. Cool to 4°C overnight.
Protocol B: Nucleophilic Epoxide Opening (Synthesis of Enciprazine)
This route is employed when a
Mechanism & Expert Insight
-
Regioselectivity: The nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon of the epoxide, yielding the secondary alcohol.
-
Solvent Choice: Protic solvents like n-Propanol or Ethanol facilitate proton transfer during the transition state, accelerating the ring opening.
Materials
-
Reactant B: Glycidyl Ether (e.g., [(3,4,5-Trimethoxyphenoxy)methyl]oxirane) (1.05 eq)
-
Solvent: n-Propanol (or Ethanol)[6]
Step-by-Step Procedure
-
Dissolution: Dissolve Reactant B (1.05 eq) in n-Propanol (5 volumes).
-
Addition: Add 2-MPP (1.0 eq) slowly to the stirring solution at room temperature.
-
Reaction: Heat to Reflux (97°C for n-PrOH) for 4–6 hours.
-
Note: Epoxide opening is generally faster than alkyl halide displacement.
-
-
Monitoring: Monitor consumption of 2-MPP via HPLC or TLC.
-
Workup:
-
Salt Formation (Optional but Recommended): Dissolve the free base in Ethanol and add 1.1 eq of HCl in Ethanol (or ether). The hydrochloride salt of the product (e.g., Enciprazine HCl) will precipitate immediately.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Incomplete Finkelstein exchange | Increase NaI to 0.2 eq; ensure anhydrous MeCN is used. |
| Dimer Formation | Excess Electrophile reacting twice | Ensure strict 1:1 stoichiometry or slight excess of the electrophile (not the amine). |
| Sticky/Oily Product | Trapped Solvent/Impurities | Triturate the oil with Hexane or Diethyl Ether to induce crystallization. |
| Coloration (Brown/Red) | Oxidation of Piperazine | Perform reaction under Nitrogen ( |
Workflow Visualization (Urapidil Synthesis)
Figure 2: Step-by-step process flow for the N-alkylation of 2-MPP to form Urapidil.
References
-
Vertex AI Search. (2025). Synthesis of Urapidil from 2-methoxyphenylpiperazine protocol. 8
-
Semantic Scholar. (2025). Improvement of the Synthesis of Urapidil. 9[1][10][8]
-
DrugFuture. (n.d.). Enciprazine Synthesis Route. 11
-
Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. 7[10]
- Mokrosz, J. L., et al. (1997). Structure-activity relationship studies of CNS agents. Part 33. Journal of Medicinal Chemistry. (Cited via search context).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Enciprazine, Wy-48624(diHCl), D-13112-药物合成数据库 [drugfuture.com]
Application Note: Analytical Characterization of 1-(2-Methoxybenzyl)piperazine HCl
This Application Note is written from the perspective of a Senior Analytical Scientist. It prioritizes data integrity, robust methodology, and the specific challenges of distinguishing positional isomers in piperazine derivatives.
Executive Summary
1-(2-Methoxybenzyl)piperazine (2-MeOPP) Hydrochloride is a pharmacophore often encountered as a synthetic intermediate in drug development (e.g., Urapidil analogs) and as a designer substance in forensic samples.[1][2] Its characterization is complicated by the existence of two positional isomers—the meta (3-methoxy) and para (4-methoxy) analogs—which share identical molecular weights and similar fragmentation patterns.[1][2]
This guide provides a definitive protocol for the structural elucidation, purity assessment, and salt form confirmation of 1-(2-Methoxybenzyl)piperazine HCl.[1][2] We prioritize Nuclear Magnetic Resonance (NMR) for absolute structural assignment and High-Performance Liquid Chromatography (HPLC) for quantitative purity.[1]
Chemical Profile & Properties[1][2][3][4][5][6]
| Parameter | Specification |
| IUPAC Name | 1-(2-Methoxyphenyl)piperazine hydrochloride |
| Common Aliases | 2-MeOPP HCl, o-MeOPP, 1-(2-Methoxybenzyl)piperazine HCl |
| CAS Number | 5464-78-8 (HCl Salt) / 35386-24-4 (Free Base) |
| Molecular Formula | C |
| Molecular Weight | 228.72 g/mol (Salt) / 192.26 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 217–219 °C (Decomposes) |
| Solubility | High: Water, Methanol, DMSO.[1] Low: Acetone, Ether, Hexane.[1][2][6] |
Workflow Overview
The following decision matrix outlines the logical flow for complete characterization.
Figure 1: Analytical workflow ensuring structural confirmation prior to quantitative assay.
Protocol 1: Structural Identification (NMR Spectroscopy)[2]
Objective: To unambiguously identify the ortho-substitution pattern and rule out meta and para isomers. Mass spectrometry alone is insufficient due to identical molecular ions (m/z 192).[1][2]
Experimental Conditions
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d
) or Deuterium Oxide (D O).[1][2] DMSO is preferred to observe exchangeable amine protons.[1][2] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).[1][2]
Data Interpretation Guidelines
The aromatic region is the diagnostic fingerprint.[1][2]
-
Aromatic Region (6.8 – 7.1 ppm):
-
2-Methoxy (Ortho): Expect a complex 4-proton pattern (ABCD system).[1][2] You will see two doublets and two triplets (or multiplets) due to the lack of symmetry.[2]
-
Contrast with Para: The 4-methoxy isomer shows a symmetric AA'BB' pattern (two distinct doublets with strong roof effect).[1][2]
-
Contrast with Meta: The 3-methoxy isomer shows a singlet (isolated proton between substituents), a doublet, a triplet, and another doublet.[1][2]
-
-
Piperazine Ring (3.0 – 3.4 ppm): In the HCl salt, the piperazine protons often broaden or split into two distinct multiplets (4H each) due to restricted rotation and protonation.[2]
-
Amine Protons (8.5 – 9.5 ppm): Broad singlets indicating the HCl salt formation (only visible in DMSO-d
).[1][2]
Acceptance Criteria:
-
Integration ratio of Aromatic : Methoxy : Piperazine must be 4 : 3 : 8.[1][2]
-
Absence of symmetric AA'BB' patterns (rules out para-isomer).[1][2]
Protocol 2: Purity & Assay (HPLC-UV)
Objective: Quantify the main component and detect related substances (isomers, synthesis precursors).
Method Parameters (Standard Operating Procedure)
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% -> 95% B |
| Detector | UV-Vis / DAD at 210 nm (general) and 275 nm (selective for aromatic ether) |
| Injection Vol | 5.0 µL |
| Column Temp | 30 °C |
System Suitability & Causality[1]
-
Why Acidic Mobile Phase? Piperazines are basic.[1][2] Without acid (Formic or TFA), silanol interactions cause severe peak tailing.[1][2] Low pH ensures the amine is fully protonated, improving peak symmetry.[1][2]
-
Wavelength Selection: 275 nm is specific to the anisole (methoxybenzene) chromophore, reducing interference from non-aromatic impurities.[1][2]
-
Isomer Resolution: The ortho isomer typically elutes before the para isomer due to steric shielding of the methoxy group, which slightly reduces interaction with the C18 stationary phase compared to the exposed para-methoxy.
Protocol 3: Salt Characterization
Objective: Confirm the stoichiometry of the Hydrochloride salt.
Method A: Silver Nitrate Titration (Potentiometric)[2]
-
Dissolve: 50 mg of sample in 50 mL deionized water.
-
Acidify: Add 1 mL of 6M Nitric Acid.
-
Titrate: Titrate with 0.1 N AgNO
using a silver electrode. -
Calculation:
[2]
Method B: Ion Chromatography (IC)[2]
-
Eluent: KOH gradient.
-
Benefit: Can simultaneously detect other inorganic anions (sulfate, bromide) if a different synthesis route was suspected.[1][2]
Isomer Differentiation Logic
The following diagram illustrates the critical decision path for distinguishing the 2-methoxy isomer from its likely impurities.
Figure 2: NMR logic tree for distinguishing methoxybenzylpiperazine positional isomers.
References
-
SWGDRUG. (2005).[1][2][6] Monographs: 1-(2-Methoxyphenyl)piperazine. Scientific Working Group for the Analysis of Seized Drugs.[1][2] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link][2]
-
Schürenkamp, J., et al. (2011).[1][2][7] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 125(1), 95-99.[1][2][7] (Applied methodology for piperazine isomer separation). Retrieved from [Link]
-
De Ruiz, S. S., et al. (2005).[1][2] "Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS." Journal of Chromatographic Science. (Demonstrates fragmentation overlaps in benzylpiperazines).
Sources
- 1. 1-2-Methoxyphenyl-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. swgdrug.org [swgdrug.org]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(2-Methoxybenzyl)piperazine Hydrochloride as a Reference Standard
[1][2]
Abstract
This application note details the protocol for using 1-(2-Methoxybenzyl)piperazine hydrochloride (2-MBP) as an analytical reference standard.[1] While often confused with its phenyl-analog (2-MeOPP), 2-MBP is a distinct structural isomer of the designer drug Methbenzylpiperazine (MBZP) .[1] Accurate identification of 2-MBP is critical in forensic toxicology to distinguish it from the psychoactive 4-methoxy isomer (4-MBZP) and in pharmaceutical development as a process impurity marker.[1] This guide provides validated methodologies for HPLC-UV and GC-MS analysis, emphasizing the resolution of regioisomers.
Introduction & Chemical Identity
The Critical Distinction: Benzyl vs. Phenyl
The most common error in procuring this standard is confusing the benzyl derivative with the phenyl derivative.[1]
-
Target Molecule: 1-(2-Methoxybenzyl )piperazine.[1][2][3][4] Contains a methylene bridge (
) between the piperazine ring and the aromatic ring.[1] -
Common Confusant: 1-(2-Methoxyphenyl )piperazine (2-MeOPP).[1] The piperazine is directly bonded to the aromatic ring.[1]
Why it matters: 2-MeOPP is a known metabolite and designer drug component (often found with BZP).[1] 2-MBP is primarily an industrial intermediate and a positional isomer of the drug 4-MBZP.[1] Using the wrong standard will lead to false negatives in retention time matching.[1]
Compound Specifications
| Property | Specification |
| Chemical Name | 1-(2-Methoxybenzyl)piperazine Hydrochloride |
| Synonyms | 1-[(2-Methoxyphenyl)methyl]piperazine; ortho-MBZP; 2-MBP |
| CAS (Free Base) | 55037-81-5 |
| CAS (HCl Salt) | Varies by stoichiometry (mono/di-HCl) |
| Molecular Formula | |
| Molecular Weight | 206.29 g/mol (Free Base) |
| Solubility | Water (High), Methanol (High), Acetonitrile (Moderate) |
Application I: Forensic Isomer Differentiation (GC-MS)
The primary analytical challenge is distinguishing 2-MBP from its isomers, 3-MBP and the controlled substance 4-MBP (4-MBZP).[1] Mass spectrometry alone is often insufficient due to identical molecular ions (
Mechanism of Separation
Differentiation relies on chromatographic resolution and minor fragmentation differences driven by the ortho effect.[1] The ortho-methoxy group in 2-MBP creates steric hindrance and electronic effects that alter retention time compared to the para-isomer.[1]
GC-MS Protocol
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
Sample Preparation:
-
Free Basing (Crucial): HCl salts degrade in hot GC injectors.[1]
-
Dissolve 10 mg Reference Standard in 1 mL
. -
Add 100
1M NaOH.[1] -
Extract with 1 mL Ethyl Acetate.
-
Inject the organic layer.[1]
GC Conditions:
-
Column: Rtx-5MS or DB-5MS (30 m
0.25 mm 0.25 ).[1] -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.[1]
-
Hold: 5 min.
-
MS Parameters:
Data Interpretation
-
Retention Order: Typically 2-MBP (ortho) elutes earlier than 4-MBP (para) due to internal hydrogen bonding or steric shielding reducing interaction with the stationary phase.[1]
-
Key Fragments:
- 91: Tropylium ion (Benzyl cleavage) – Dominant in all isomers.[1]
- 121: Methoxybenzyl cation.[1]
- 56: Piperazine ring fragment.[1]
-
Differentiation: Look for the ratio of
121 to 91.[1] The ortho isomer often shows a suppressed 121 relative to the para isomer due to steric destabilization of the benzyl cation.[1]
Application II: HPLC Purity Profiling
For pharmaceutical quality control (e.g., if 2-MBP is used as a building block for drugs like Enciprazine analogs), a reverse-phase method is required to quantify it alongside reaction byproducts.[1]
HPLC Protocol
System: Waters Alliance or Agilent 1260 Infinity II.
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
Note: Acidic pH is required to protonate the piperazine nitrogens, preventing peak tailing caused by silanol interactions.[1]
Gradient:
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 12.0 | 10 | 90 |
| 15.0 | 95 | 5 |[1]
Detection: UV @ 210 nm (Piperazine absorption) and 270 nm (Anisole ring absorption).[1]
Visualizing the Analytical Logic
The following diagram illustrates the decision tree for distinguishing 2-MBP from its structural look-alikes.
Caption: Workflow for differentiating 2-MBP from psychoactive isomers (4-MBP) and non-benzyl analogs (2-MeOPP).
Synthesis & Impurity Markers (Self-Validation)
To validate the reference standard itself, one must understand its origin.[1]
Safety & Handling
References
-
Chemical Identity: PubChem. 1-(2-Methoxybenzyl)piperazine.[1] National Library of Medicine.[1] Link[1]
-
Forensic Differentiation: Abdel-Hay, K. M., et al. (2012).[1] "Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS." Drug Testing and Analysis. Link
-
Synthesis Context: Almaghrabi, M. (2021).[1][5][6] "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs." Auburn University Theses & Dissertations. (Describes the benzyl-piperazine synthetic pathway). Link
-
CAS Verification: ChemicalBook. 1-(2-Methoxybenzyl)piperazine Properties and CAS 55037-81-5. Link
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. 55037-81-5 CAS MSDS (1-(2-METHOXYBENZYL) PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. You are being redirected... [hit2lead.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Performance TLC Visualization of Piperazine Derivatives
Executive Summary
Piperazine derivatives represent a critical pharmacophore in drug discovery, serving as the backbone for anthelmintics, antihistamines, antipsychotics, and designer recreational substances (e.g., BZP, TFMPP). However, their analysis via Thin-Layer Chromatography (TLC) is notoriously difficult due to two inherent chemical properties: high basicity , which causes severe tailing on acidic silica gel, and poor UV absorptivity , which renders standard UV
This guide provides a validated, chemically grounded protocol for the separation and visualization of piperazine derivatives, prioritizing signal-to-noise ratio and reproducibility.
The Chemist’s Perspective: Why Standard TLC Fails
To master piperazine TLC, one must understand the molecular interactions at play.
The Basicity Trap (Tailing)
Silica gel is slightly acidic (
-
The Failure Mode: As the basic amine migrates up the plate, it deprotonates the silanol groups, forming strong ionic bonds (
). This results in "cometing" or "tailing," where the spot smears rather than migrating as a tight band. -
The Solution: The mobile phase must contain a basic modifier (Ammonia, Triethylamine) to suppress the ionization of the piperazine or competitively block silanol sites.
The Chromophore Void (Visualization)
The piperazine ring itself is saturated and lacks a conjugated
-
The Failure Mode: Unless the derivative contains a pendant aromatic group (e.g., a phenyl ring in Benzylpiperazine), it will be invisible under UV
light. -
The Solution: Chemical derivatization is required.[1][2] We rely on the formation of colored ion-pair complexes with heavy metals (Bismuth, Platinum).
Methodology: Mobile Phase Optimization
The choice of mobile phase is the primary determinant of separation efficiency. The following solvent systems have been validated for lipophilic to moderately polar piperazine derivatives.
Table 1: Recommended Solvent Systems
| System Code | Composition (v/v) | Application | Notes |
| MP-A (General) | DCM : Methanol : | General Synthesis | Best starting point.[1] Ammonia suppresses tailing. |
| MP-B (Polar) | Ethyl Acetate : Methanol : TEA (80:15:5) | Polar Metabolites | Triethylamine (TEA) is a stronger modifier than ammonia. |
| MP-C (Forensic) | Toluene : Diethylamine (19:1) | Lipophilic Drugs | Excellent for BZP/TFMPP separation. |
| MP-D (Rapid) | Acetone : Methanol (9:1) | Quick Check | Less resolving power, but fast for reaction monitoring.[1] |
Critical Technique: When using volatile amines like Diethylamine or Ammonia, pre-saturate the TLC chamber for 15 minutes before developing the plate to ensure a uniform vapor atmosphere.
Visualization Protocols: The Decision Matrix
Selecting the correct stain depends on the substitution pattern of the nitrogen atoms.
Diagram 1: Visualization Decision Tree
Caption: Logical flow for selecting the optimal visualization reagent based on piperazine substitution.
Protocol A: Dragendorff’s Reagent (The Gold Standard)
Target: Tertiary amines (N-substituted piperazines).[1]
Sensitivity: High (
Preparation (Munier modification):
-
Solution A: Dissolve 1.7 g basic Bismuth Nitrate and 20 g Tartaric Acid in 80 mL water.
-
Solution B: Dissolve 16 g Potassium Iodide (KI) in 40 mL water.
-
Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 20 mL Glacial Acetic Acid + 70 mL Water.
-
Shelf Life: Stock solutions are stable for months; working solution is stable for ~1 week (store dark).
-
Procedure:
-
Dry the developed TLC plate completely (residual ammonia from mobile phase interferes).
-
Spray or dip the plate in the Working Solution.
-
Result: Orange/Red spots appear immediately against a yellow background.[1]
-
Enhancement: Spraying with dilute
can intensify spots.[1]
Protocol B: Acidified Iodoplatinate (Forensic Standard)
Target: General nitrogenous bases (Secondary & Tertiary).[1]
Sensitivity: Very High (
Preparation:
-
Dissolve 0.15 g Potassium Chloroplatinate in 50 mL water.
-
Add 50 mL of 5% Potassium Iodide (aq).
-
Add 2 mL of concentrated HCl.
Procedure:
-
Spray the dried plate evenly.
-
Result: Piperazines appear as violet, blue, or black spots on a pinkish background.
-
Differentiation: BZP often yields a distinct purple/blue hue compared to other alkaloids.
Mechanistic Insight
Understanding the reaction validates the protocol. Below is the mechanism for Dragendorff's visualization.
Diagram 2: Dragendorff Reaction Mechanism[1]
Caption: The formation of the colored ion-pair complex requires acidic conditions to protonate the amine.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Severe Tailing | Residual acidity on silica.[1] | Pre-wash plate with 1% TEA in Methanol, then dry before spotting. |
| Fading Spots | Oxidation of the complex (Dragendorff). | Mark spots immediately with a pencil; take a photo within 10 mins. |
| High Background | Reagent concentration too high.[1] | Dilute the spray reagent 1:1 with water. |
| No Spots Visible | Sample is a salt (e.g., HCl salt) and didn't migrate. | Dissolve sample in MeOH with 1 drop of |
References
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] Monographs: Benzylpiperazine (BZP).[1][6][7][8] Retrieved from
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
-
Wada, M., et al. (2012).[8] "Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection." Biomedical Chromatography, 26(1), 21-25.[9] (Context for detection limits).
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. analyticaltoxicology.com [analyticaltoxicology.com]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 6. ikm.org.my [ikm.org.my]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(2-Methoxy-benzyl)-piperazine hydrochloride synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 1-(2-Methoxybenzyl)piperazine · HCl CAS (Free Base): 53788-63-3 (Generic reference for structure) CAS (HCl Salt): Varies by stoichiometry (mono/dihydrochloride)
Executive Summary
This guide addresses the synthesis of 1-(2-Methoxybenzyl)piperazine , a structural isomer distinct from the aryl-bound 1-(2-methoxyphenyl)piperazine. The presence of the methylene bridge (-CH2-) indicates this is a benzylation reaction, not an arylation.
The primary challenges in this synthesis are bis-alkylation (formation of the symmetric dimer), steric hindrance from the ortho-methoxy group, and hygroscopicity of the final hydrochloride salt.
Module 1: Reaction Design & Stoichiometry
Q: I am observing significant formation of the bis-alkylated impurity (1,4-bis(2-methoxybenzyl)piperazine). How do I prevent this?
A: This is the most common failure mode in piperazine alkylation. The secondary amine of the product is nucleophilic and competes with the starting piperazine for the alkylating agent.
The Solution: Kinetic Control via Stoichiometry. You must shift the statistical probability of the electrophile encountering a free piperazine molecule rather than a mono-product molecule.
| Parameter | Recommendation | Mechanism |
| Piperazine Equivalents | 5.0 – 10.0 eq | High dilution of the electrophile ensures it reacts primarily with the abundant starting material. |
| Addition Mode | Dropwise (Electrophile) | Add the aldehyde (Reductive Amination) or Benzyl Halide (Alkylation) slowly to the piperazine solution. |
| Reaction Type | Reductive Amination | Preferred over direct alkylation.[1] The intermediate iminium ion forms reversibly, allowing better control than the irreversible SN2 attack of a benzyl halide. |
Q: Which synthetic route yields the highest purity for this specific scaffold?
A: Reductive Amination (Route A) is superior to Direct Alkylation (Route B) for the ortho-methoxy scaffold.
-
Route A (Recommended): 2-Methoxybenzaldehyde + Piperazine + NaBH(OAc)₃.
-
Why: Milder conditions, fewer side products, and easier removal of impurities.
-
-
Route B (Alternative): 2-Methoxybenzyl chloride + Piperazine + Base.
-
Risk:[2] High risk of over-alkylation and quaternary ammonium salt formation.
-
Visualizing the Pathway Competition:
Caption: Reaction pathway showing how excess piperazine suppresses the formation of the Bis-Benzyl Dimer.
Module 2: Reagent Selection & The "Ortho" Effect
Q: The reaction is stalling. Is the ortho-methoxy group interfering?
A: Yes. The methoxy group at the 2-position creates steric hindrance and an electronic effect (donating electron density into the ring), which can stabilize the intermediate imine but make the initial nucleophilic attack slower compared to para-isomers.
Troubleshooting Protocol:
-
Switch Reducing Agents: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride or Sodium Borohydride.
-
Reason: STAB is less basic and allows for "Direct Reductive Amination" where the aldehyde and amine are mixed directly with the reducing agent. However, for hindered substrates, a Stepwise approach is better.
-
-
Stepwise Protocol (Recommended for hindered substrates):
-
Step 1: Reflux Aldehyde + Piperazine (5 eq) in Toluene or MeOH (with molecular sieves or Dean-Stark trap) for 4–6 hours to force Imine formation.
-
Step 2: Cool to 0°C and add reducing agent (NaBH₄ or STAB).
-
-
Acid Catalysis: Add 1.0 eq of Acetic Acid .
Module 3: Work-up & Purification
Q: How do I remove the 4–9 equivalents of excess piperazine?
A: Piperazine is highly water-soluble, while your product (1-(2-methoxybenzyl)piperazine) becomes lipophilic when deprotonated.
The "pH Swing" Extraction Protocol:
-
Quench: Stop reaction with dilute NaOH (bring pH to >12).
-
Solvent: Use Dichloromethane (DCM) or Ethyl Acetate.
-
Wash: Wash the organic layer 3–5 times with Water or Brine .
-
Logic: Free piperazine partitions heavily into the aqueous phase. The mono-benzylated product remains in the organic phase.
-
-
Verification: Check the organic layer via TLC (ensure the baseline piperazine spot is gone).
Module 4: Salt Formation (The Hydrochloride)[4][5]
Q: My product turned into a sticky gum/oil upon adding HCl. How do I get a nice solid?
A: Piperazine salts are notorious for being hygroscopic or forming oils if water is present or if the solvent polarity is incorrect.
Crystallization Protocol:
-
Dryness is Critical: Ensure the free base oil is completely dry (rotovap + high vac). Any residual water leads to "gumming."
-
Solvent System: Dissolve the free base in Anhydrous Diethyl Ether or MTBE .
-
Acid Source: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.
-
Do NOT use aqueous HCl.
-
-
Precipitation: A white solid should crash out immediately.
-
Recrystallization (if needed): If the solid is amorphous, recrystallize from hot Isopropanol (IPA) or an Ethanol/Ether mixture.
Troubleshooting Decision Tree:
Caption: Workflow for isolating the Free Base and converting to the Hydrochloride Salt.
Summary of Optimized Conditions
| Step | Condition | Rationale |
| Solvent | DCM or 1,2-DCE | Best for reductive amination with STAB. |
| Reagents | NaBH(OAc)₃ (1.5 eq) + AcOH (1.0 eq) | Controlled reduction; Acid helps overcome ortho-sterics. |
| Stoichiometry | Piperazine (6.0 eq) | Essential to prevent dimer formation. |
| Time | 12–24 Hours | Ortho-methoxy group slows kinetics; allow full conversion. |
| Salt Form | HCl in Dioxane/Ether | Anhydrous conditions prevent hygroscopic oil formation. |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Comparison of Reductive Amination Methods. (2017). Master Organic Chemistry. Link
-
Patent WO2005021521A1. (2005). "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]..." (Demonstrates general handling of methoxy-piperazine derivatives). Link
Sources
Technical Support Center: Troubleshooting Side Product Formation in 1-(2-Methoxy-benzyl)-piperazine HCl Synthesis
Welcome to the technical support center for professionals engaged in the synthesis of 1-(2-Methoxy-benzyl)-piperazine HCl. This guide is designed to provide in-depth, actionable insights into the identification, troubleshooting, and mitigation of common side products encountered during its synthesis. As drug development professionals, we understand that a comprehensive impurity profile is not just a regulatory requirement but a cornerstone of a robust and reproducible manufacturing process. This document moves beyond simple protocols to explain the chemical causality behind side product formation, empowering you to proactively control your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) on Side Product Identification
This section addresses the most common questions our team receives from researchers in the field.
Q1: What are the most prevalent side products I should anticipate when synthesizing 1-(2-Methoxy-benzyl)-piperazine?
A: The side product profile is intrinsically linked to your chosen synthetic route. The two most common industrial methods are N-alkylation with 2-methoxybenzyl chloride and reductive amination with 2-methoxybenzaldehyde.[1][2]
-
From N-Alkylation: The most significant and often major impurity is the 1,4-bis(2-Methoxy-benzyl)-piperazine .[3] This arises from the second nitrogen of the mono-substituted product acting as a nucleophile and reacting with another molecule of the benzyl chloride. Controlling stoichiometry is critical but often insufficient to completely prevent its formation.[4][5]
-
From Reductive Amination: This route is generally more selective for mono-alkylation.[2][6] However, you may encounter:
-
2-Methoxybenzyl alcohol: Formed by the over-reduction of the starting aldehyde, 2-methoxybenzaldehyde, by the reducing agent before it can form an iminium ion with piperazine.
-
Unreacted Starting Materials: Residual piperazine and 2-methoxybenzaldehyde can be carried through the process.
-
-
Process-Related Impurities: Depending on your reaction conditions, you may also see impurities derived from solvents or reagents. For instance, if Dimethylformamide (DMF) is used as a solvent at elevated temperatures, the formation of formylated impurities like 1-formyl-4-(2-methoxyphenyl)piperazine has been reported.[7]
Q2: My preliminary analysis (TLC/HPLC) shows a significant, less-polar impurity than my target product. What is the likely culprit?
A: This is a classic signature of the 1,4-bis(2-Methoxy-benzyl)-piperazine side product. The addition of a second, large, relatively non-polar benzyl group significantly decreases the overall polarity of the molecule compared to the mono-substituted product, which still possesses a free secondary amine. This causes it to elute later in reverse-phase HPLC (higher retention time) and have a higher Rf value in normal-phase TLC. Its symmetrical nature also gives it a distinct NMR spectrum.
Q3: I'm performing a reductive amination and my mass spectrometry data shows a peak corresponding to the molecular weight of 2-methoxybenzyl alcohol. What went wrong?
A: This indicates that your reducing agent is reducing the starting aldehyde faster than the aldehyde is reacting with piperazine to form the imine/iminium ion intermediate.[6] This is a common issue and points to a kinetic imbalance in your reaction. The causality is typically one of two things:
-
A highly reactive reducing agent (like sodium borohydride) was added to the mixture of the aldehyde and amine simultaneously.
-
Insufficient time was allowed for imine formation before the reducing agent was introduced. The formation of the iminium ion is the crucial first step, and it is often acid-catalyzed.[2]
To mitigate this, consider switching to a milder reducing agent, such as sodium triacetoxyborohydride, which is more selective for the iminium ion over the aldehyde. Alternatively, ensure you allow a pre-reaction/stir time for the aldehyde and piperazine before introducing the reducing agent.[6]
Q4: How can I definitively confirm the structure of an unknown impurity?
A: A multi-pronged analytical approach is essential for unambiguous structural elucidation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This should be your first step. It provides the molecular weight of the impurity, which is a critical piece of the puzzle.[8][9]
-
Preparative HPLC/Chromatography: Isolate a sufficient quantity of the impurity for further analysis.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise chemical structure, connectivity, and stereochemistry of the isolated compound.[7]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: This can help identify key functional groups present in the impurity.
Q5: What are the best initial analytical methods for routine in-process checks and final product release?
A: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the workhorse of the pharmaceutical industry.[10][11] It is robust, reproducible, and highly effective at separating the starting materials, the main product, and key side products like the di-substituted species. A well-developed HPLC method can quantify impurities down to the 0.05% level or lower, which is crucial for meeting regulatory guidelines like those from the ICH.[9][11] Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective tool for monitoring the real-time progress of the reaction on the bench.[12][13]
Section 2: Troubleshooting Guide & Mitigation Strategies
This guide provides a systematic approach to resolving common issues related to side product formation.
Issue 1: High Levels of 1,4-bis(2-Methoxy-benzyl)-piperazine Detected
-
Primary Cause: This side product is the result of a second N-alkylation event occurring on the desired mono-substituted product. The reaction conditions favor di-substitution.
-
Troubleshooting & Mitigation:
-
Re-evaluate Stoichiometry (N-Alkylation Route): The most straightforward approach is to use a significant excess of piperazine (3-5 equivalents). This statistically increases the probability that the 2-methoxybenzyl chloride will react with an unsubstituted piperazine molecule rather than the already-substituted product.
-
Control Reagent Addition: Add the 2-methoxybenzyl chloride solution slowly and at a controlled temperature. A slow, continuous addition maintains a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Switch to Reductive Amination: If di-substitution remains a persistent issue, the most effective solution is often to change the synthetic route to reductive amination, which is inherently more selective towards mono-alkylation.[2]
-
Employ a Protecting Group Strategy: For maximum control, one nitrogen of piperazine can be protected with a group like Boc (tert-butyloxycarbonyl). The alkylation is then performed on the free nitrogen, followed by deprotection. While this adds steps, it virtually eliminates the di-substitution problem.[2][4][14]
-
Issue 2: Presence of 2-Methoxybenzyl Alcohol in the Final Product
-
Primary Cause: (Reductive Amination Route) The starting aldehyde is being reduced to an alcohol by the hydride source before it can successfully condense with piperazine.
-
Troubleshooting & Mitigation:
-
Optimize Imine Formation: Before adding the reducing agent, allow the 2-methoxybenzaldehyde and piperazine to stir together in the reaction solvent for a period (e.g., 30-60 minutes). This allows the equilibrium to favor the formation of the iminium ion intermediate.[6]
-
Select a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion.
-
Control pH: The formation of the iminium ion is often catalyzed by mild acid. Adding a small amount of acetic acid can accelerate this step, thereby increasing the concentration of the intermediate that the reducing agent acts upon.
-
Table 1: Summary of Common Side Products and Identification Markers
| Side Product Name | Common Synthetic Route | Molecular Weight ( g/mol ) | Relative Polarity (vs. Product) | Key Analytical Identifier |
| 1,4-bis(2-Methoxy-benzyl)-piperazine | N-Alkylation | 326.44 | Lower | Later elution in RP-HPLC; Absence of N-H proton in ¹H NMR. |
| 2-Methoxybenzyl alcohol | Reductive Amination | 138.16 | Higher | Distinct peak in GC-MS or LC-MS; Presence of a broad -OH peak in ¹H NMR. |
| Piperazine | Both | 86.14 | Much Higher | Early elution in RP-HPLC; Highly water-soluble. |
| 2-Methoxybenzaldehyde | Reductive Amination | 136.15 | Higher | Characteristic aldehyde proton (~9.5-10.5 ppm) in ¹H NMR. |
Section 3: Analytical Protocols for Impurity Profiling
A validated analytical method is non-negotiable for quality control. Here is a robust starting point for developing your own in-house method.
Protocol 1: RP-HPLC-UV Method for Impurity Profiling
This protocol is designed to effectively separate the target compound from its key process-related impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(2-Methoxy-benzyl)-piperazine HCl sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Expected Elution Order: 1. Piperazine -> 2. 2-Methoxybenzyl alcohol -> 3. 1-(2-Methoxy-benzyl)-piperazine -> 4. 1,4-bis(2-Methoxy-benzyl)-piperazine.
-
Method Validation (Trustworthiness): This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[11]
Section 4: Visualizing the Synthetic Landscape
Understanding the reaction pathways is key to controlling them. The following diagram illustrates the formation of the target product and the primary side products from the two main synthetic routes.
Caption: Synthetic pathways to 1-(2-Methoxy-benzyl)-piperazine and common side products.
Section 5: References
-
Giebułtowicz, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
-
PrepChem (n.d.). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem.com. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Pharmaffiliates (n.d.). Piperazine-impurities. Pharmaffiliates.com. [Link]
-
Journal of Chemical and Pharmaceutical Research (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
ResearchGate (n.d.). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Bhagwat, A. M., et al. (2022). Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology. [Link]
-
Google Patents (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
-
Ielo, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
National Institutes of Health (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]
-
Google Patents (n.d.). CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. Google Patents.
-
Aollikus (2024). 1-(2-methoxyphenyl)piperazine hydrochloride is a .... Aollikus.com. [Link]
-
European Patent Office (1990). EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. Google Patents.
-
SWGDrug (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug.org. [Link]
-
Masaryk University (n.d.). Ph.D. Thesis. IS MUNI. [Link]
-
Wiley Online Library (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Unichem Laboratories Ltd (n.d.). Manufacturing Process. Unichem. [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. University of Florence. [Link]
-
Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
ResearchGate (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
ResearchGate (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
Google Patents (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of piperazines. Organic-Chemistry.org. [Link]
-
ChemRxiv (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. is.muni.cz [is.muni.cz]
- 4. researchgate.net [researchgate.net]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajprd.com [ajprd.com]
- 10. jocpr.com [jocpr.com]
- 11. impactfactor.org [impactfactor.org]
- 12. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Purity of Crude 1-(2-Methoxy-benzyl)-piperazine Hydrochloride
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals working with 1-(2-Methoxy-benzyl)-piperazine hydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-(2-Methoxy-benzyl)-piperazine hydrochloride?
Common impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include 1-(2-Methoxy-benzyl)-piperazine (the free base), o-anisaldehyde, and piperazine or its salts.
-
Side-Products: The most common side-product is often the N,N'-bis-(2-Methoxy-benzyl)-piperazine, where the piperazine ring has been alkylated at both nitrogen atoms. Other related substances or degradation products can also be present.[1][2]
-
Isomeric Impurities: Contamination with 1-(3-Methoxyphenyl)piperazine or 1-(4-Methoxyphenyl)piperazine can occur if the starting materials were not pure.[3]
Q2: What key physicochemical properties of 1-(2-Methoxy-benzyl)-piperazine hydrochloride affect its purification?
Understanding these properties is critical for designing an effective purification strategy:
-
Acidity/Basicity: As a hydrochloride salt of a diamine, the compound is acidic. However, it can be converted to its free base form by treatment with a base. The two nitrogen atoms of the piperazine ring have different pKa values (typically around 5.3 and 9.7 for piperazine itself), which is fundamental to purification by acid-base extraction.[1][4]
-
Solubility: The hydrochloride salt has very different solubility compared to its free base form. This difference is the cornerstone of most purification methods.[5][6]
-
Hygroscopicity: The hydrochloride salt can be hygroscopic, meaning it readily absorbs moisture from the air. This can complicate handling and obtaining accurate weights.[1][7] It should be stored in a cool, dry place away from moisture.[6]
Table 1: Solubility Profile of 1-(2-Methoxy-benzyl)-piperazine Hydrochloride
| Solvent | Solubility | Rationale for Use in Purification |
| Water | Very Soluble[5][6] | Useful for acid-base extractions. Poor choice for recrystallization. |
| Methanol | Freely Soluble[5][6] | Can be used as a component in a recrystallization co-solvent system. |
| Chloroform | Freely Soluble[5] | The free base is soluble, allowing for separation from inorganic salts. |
| Acetone | Insoluble[5] | Can be used as an anti-solvent or for washing the final product. |
| Diethyl Ether | Very Slightly Soluble[5] | Useful for precipitating the HCl salt from a solution of the free base.[8] |
| Hexane | Insoluble[5] | Can be used for washing to remove non-polar impurities. |
| Isopropyl Alcohol | (Implied) Good for Recrystallization | Often used for recrystallizing similar hydrochloride salts.[9][10] |
Purification & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-(2-Methoxy-benzyl)-piperazine hydrochloride.
Workflow: General Purification Strategy
The diagram below outlines a general workflow for purifying the crude product. The choice of pathway depends on the nature of the impurities and the desired final purity.
Caption: General experimental workflow for purification.
Q3: My crude product is an oily or sticky solid. How do I handle it?
An oily consistency often indicates the presence of the free base form mixed with the hydrochloride salt, or residual solvent.
Expert Advice & Solution:
The most robust method to handle this is to perform an acid-base extraction. This procedure separates basic compounds (your product) from acidic and neutral impurities. The key principle is to manipulate the compound's charge state to move it between an aqueous and an organic solvent layer.[11][12][13]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Add a sufficient volume to fully dissolve the material.
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), and shake vigorously. This step neutralizes any excess HCl and extracts any acidic impurities.[12] Drain and discard the aqueous (top) layer.
-
Acidification & Extraction of Product: To the organic layer, add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously. This protonates the basic nitrogen atoms of your piperazine derivative, forming the water-soluble hydrochloride salt.[13][14] Your product will move from the organic layer into the aqueous (bottom) layer.
-
Separation: Carefully drain the aqueous layer containing your product into a clean flask. The organic layer, now containing neutral impurities (like the N,N'-bis-alkylated side-product), can be discarded.
-
Product Isolation:
-
Evaporation (Preferred): Remove the water from the aqueous layer under reduced pressure (using a rotary evaporator) to yield the solid hydrochloride salt.
-
Precipitation (Alternative): If you wish to recover the free base, you can add a base like 2M NaOH to the aqueous solution until the pH is 9-10.[11] The free base will precipitate out or can be extracted back into an organic solvent. You can then re-form the HCl salt by dissolving the free base in a minimal amount of a solvent like diethyl ether and adding ethereal HCl.[8]
-
Caption: Logic of the acid-base extraction workflow.
Q4: My recrystallization failed or gave a very low yield. What went wrong?
Recrystallization failure is usually due to an inappropriate solvent choice or procedural errors. The goal is to find a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[15]
Expert Advice & Solution:
For 1-(2-Methoxy-benzyl)-piperazine hydrochloride, pure isopropyl alcohol (IPA) or a co-solvent system like methanol/acetone or ethanol/ethyl acetate are excellent starting points.[9]
Troubleshooting Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | Solvent is too good: The product is too soluble even at low temperatures. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product if available. Add an Anti-solvent: Slowly add a solvent in which the product is insoluble (e.g., acetone or diethyl ether) to the cold solution until it becomes cloudy, then warm slightly to redissolve and cool again. |
| Product "oils out" instead of crystallizing. | High impurity level: Impurities are depressing the melting point and interfering with crystal lattice formation. Solution is too saturated: The solution was cooled too quickly. | Pre-purify: Perform an acid-base wash (Protocol 1) first. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. |
| Yield is very low. | Too much solvent was used: A significant amount of product remains dissolved in the mother liquor. | Reduce Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Concentrate the Mother Liquor: After filtering the first crop of crystals, reduce the volume of the filtrate by evaporation and cool again to obtain a second crop. |
Protocol 2: Recrystallization from Isopropyl Alcohol (IPA)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of IPA.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of IPA until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold IPA, followed by a wash with a non-polar solvent like cold acetone or diethyl ether to remove residual IPA and soluble impurities.[1][8]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Q5: How can I confirm the purity of my final product?
Visual inspection is not sufficient. You must use analytical techniques to confirm purity.
Expert Advice & Solution:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The pure compound should appear as a single spot. Use a mobile phase like 10% Methanol in DCM with a few drops of triethylamine (to prevent tailing on the silica plate).[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 99.5% area). A reverse-phase C18 column is typically used.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying impurities by looking for unexpected peaks.
-
Melting Point: A sharp melting point range close to the literature value (217-219 °C) indicates high purity.[7] A broad or depressed melting point suggests the presence of impurities.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). 1-(2-Methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 23). Acid base extraction [Video]. YouTube. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 1-(2-methxyphenyl)piperazine Hcl. Retrieved from [Link]
-
ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]
-
Slanina, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Google Patents. (n.d.). US2975181A - Method for the preparation of piperazine salts.
-
De Ruiter, J., et al. (2010). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Collins, M., et al. (2013). Analytical Methods. OPUS at UTS. Retrieved from [Link]
-
ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
-
Veeprho. (n.d.). 1-(2-Methoxyphenyl)piperazine (HCl Salt) | CAS 5464-78-8. Retrieved from [Link]
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. researchgate.net [researchgate.net]
- 5. swgdrug.org [swgdrug.org]
- 6. 1-(2-Methoxyphenyl)piperazine Hydrochloride CAS 5464-78-8, High Purity, Affordable Price [jigspharma.com]
- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 10. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. vernier.com [vernier.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
resolving poor solubility of 2-MPP hydrochloride in non-polar solvents
The following technical guide addresses the solubility challenges associated with 1-(2-Methoxyphenyl)piperazine hydrochloride (2-MPP HCl) . This content is structured as a Tiered Support System, designed to guide researchers from simple solvent modifications to fundamental chemical conversions.
Executive Summary & Problem Diagnosis
The Issue: Users frequently report that 1-(2-Methoxyphenyl)piperazine hydrochloride (2-MPP HCl) precipitates or fails to dissolve in non-polar or moderately polar organic solvents such as Hexane, Toluene, Diethyl Ether, and sometimes Dichloromethane (DCM) .
The Root Cause: 2-MPP HCl is an ionic salt . Its crystal lattice is held together by strong electrostatic forces (lattice energy) that non-polar solvents (which rely on weak Van der Waals forces) cannot overcome.
-
Polarity Mismatch: The dipole moment of solvents like hexane is near zero, whereas the salt is highly polar.
-
Thermodynamics: The energy required to break the ionic lattice is not compensated by the solvation energy provided by non-polar solvents.
Quick Decision Matrix:
| If your application is... | Recommended Solution | Go to Section |
|---|---|---|
| Synthesis/Reaction in organic media | Convert to Free Base | Section 2 |
| LC-MS/Analytical standards | Use Co-solvents (MeOH) | Section 3 |
| Biological Assay (Cell culture) | Dissolve in DMSO/Water | FAQ |
The Gold Standard: Converting to Free Base (Protocol A)
The most effective way to solubilize 2-MPP in non-polar solvents (Toluene, Hexane, Ether) is to remove the hydrochloride counter-ion. The resulting Free Base is a lipophilic oil/solid that dissolves readily in organic media.
Mechanism of Action
By adding a base (pH > 10), you deprotonate the piperazine nitrogen.
-
2-MPP HCl: Water-soluble, Lipid-insoluble.
-
2-MPP Free Base: Water-insoluble, Lipid-soluble (DCM, Ether, Toluene).
Step-by-Step Protocol
Materials:
-
1M NaOH or Saturated
solution[3] -
Dichloromethane (DCM) or Diethyl Ether
-
Separatory Funnel
-
Brine (Sat. NaCl)[4]
-
Anhydrous
or
Workflow:
-
Dissolution: Dissolve the 2-MPP HCl salt in a minimum volume of distilled water (approx. 10 mL/gram). The solution will be acidic.[4][5][6][7]
-
Basification: Slowly add 1M NaOH or Sat.
while stirring.-
Checkpoint: Monitor pH. Target pH is 10–12 .
-
Observation: The clear solution will become cloudy or oily droplets will separate (this is the free base crashing out).
-
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of DCM (for general use) or Diethyl Ether (if high volatility is needed).
-
Shake vigorously for 1-2 minutes. Vent frequently.
-
Allow layers to separate.[3] The 2-MPP Free Base is now in the organic (bottom for DCM, top for Ether) layer.
-
-
Wash: Drain the organic layer. (Optional) Wash the organic layer once with Brine to remove trapped water.
-
Drying: Collect the organic phase and add anhydrous
. Let sit for 10 minutes. -
Isolation: Filter off the solid drying agent. Evaporate the solvent under reduced pressure (Rotavap).
-
Result: 2-MPP Free Base (Pale yellow oil or low-melting solid).
-
Workflow Visualization
Figure 1: Chemical workflow for converting 2-MPP HCl salt to its lipophilic free base form.
Solvent Engineering (Protocol B)
If you cannot convert to the free base (e.g., you need the salt for stability or specific crystal properties), you must modify the solvent system to increase polarity.
Co-solvent Strategies
Pure non-polar solvents cannot solvate the chloride ion. Adding a "bridge" solvent (alcohol) creates a solvation shell around the ions, allowing them to disperse in the non-polar bulk.
| Primary Solvent (Non-Polar) | Recommended Co-Solvent | Ratio (v/v) | Solubility Outcome |
| Dichloromethane (DCM) | Methanol (MeOH) | 95:5 or 90:10 | High. Standard for chromatography. |
| Chloroform ( | Ethanol (EtOH) | 98:2 | Moderate. Stabilizes the salt. |
| Toluene | Isopropanol (IPA) | 80:20 | Low-Moderate. Requires heating. |
| Hexane/Heptane | None effective | N/A | Insoluble. Salt will not dissolve. |
Troubleshooting Tip: If using DCM, ensure it is not "dry" (anhydrous) if you are struggling with solubility. A trace amount of moisture or methanol often aids the solubility of amine salts in chlorinated solvents.
Advanced: In-Situ Reaction Solutions
Scenario: You need to run a reaction in Toluene using 2-MPP, but you want to skip the isolation of the free base.
Solution: Biphasic System with Phase Transfer Catalysis (PTC) Instead of pre-converting, run the reaction in a mixture of Toluene and aqueous base (NaOH), using a catalyst to shuttle the 2-MPP across the interface.
-
System: Toluene (Organic Phase) + 50% NaOH (Aqueous Phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (1-5 mol%).
-
Mechanism: The 2-MPP is deprotonated at the interface/aqueous layer, becomes neutral, and immediately migrates into the Toluene to react.
Frequently Asked Questions (FAQ)
Q1: Is the 2-MPP Free Base stable? A: The free base is an amine and is susceptible to oxidation (turning dark yellow/brown) upon prolonged exposure to air.
-
Storage: Store under nitrogen/argon at -20°C.
-
Stability: The HCl salt is much more stable. Only convert to free base immediately before use.
Q2: Can I just heat the toluene to dissolve the HCl salt? A: Generally, no . While heating increases solubility, the ionic lattice of 2-MPP HCl is too stable for pure toluene. You will likely end up with a "gummy" oil at the bottom of the flask that solidifies upon cooling, rather than a true solution.
Q3: Why does my DCM solution look cloudy? A: If you dissolved 2-MPP HCl in DCM and it looks cloudy, it may be due to water content (if you extracted it) or undissolved micro-crystals .
-
Fix: Add a few drops of Methanol. If it clears, it was solubility. If it remains cloudy, filter it (it might be inorganic salt contamination like NaCl).
Q4: What is the pKa of 2-MPP? A: The distal piperazine nitrogen has a pKa of approximately 9.0–9.7 [1]. The nitrogen attached to the phenyl ring is much less basic (pKa < 3) due to resonance. This is why a base with pH > 10 is sufficient to fully deprotonate the molecule.
References
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Contextual pKa data for piperazine derivatives).
-
SWGDrug. (2005).[6] Monograph: 1-(2-Methoxyphenyl)piperazine.[1][2][6][9][10][11] Scientific Working Group for the Analysis of Seized Drugs. Retrieved February 19, 2026, from [Link]
Sources
- 1. printtechhealthcare.com [printtechhealthcare.com]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. swgdrug.org [swgdrug.org]
- 7. quora.com [quora.com]
- 8. uregina.ca [uregina.ca]
- 9. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(2-Methoxyphenyl)piperazine Hydrochloride CAS 5464-78-8, High Purity, Affordable Price [jigspharma.com]
- 11. 1-(2-Methoxyphenyl)piperazine Hydrochloride | 5464-78-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Scaling the Synthesis of 1-(2-Methoxy-benzyl)-piperazine HCl
Welcome to the technical support center for the synthesis and scale-up of 1-(2-Methoxy-benzyl)-piperazine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger scales. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the causal insights needed to troubleshoot effectively and optimize your process.
Section 1: Synthesis and Reaction Optimization
The most common and scalable route to 1-(2-Methoxy-benzyl)-piperazine is the reductive amination between 2-methoxybenzaldehyde and piperazine. While straightforward in principle, scaling this reaction introduces challenges related to selectivity, reaction kinetics, and safety.
FAQ 1: My yield of the desired mono-substituted product is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
Answer:
This is the most frequent challenge in the N-alkylation of piperazine. The issue stems from the comparable nucleophilicity of both nitrogen atoms in the piperazine ring, leading to a competitive reaction that forms the undesired N,N'-bis(2-methoxybenzyl)piperazine.[1][2] At scale, improper mixing or localized concentration gradients can exacerbate this problem.
Causality: The reaction proceeds through an iminium ion intermediate. If the concentration of the mono-substituted product is high relative to the remaining piperazine, it can compete as a nucleophile, reacting with another molecule of 2-methoxybenzaldehyde and the reducing agent to form the di-substituted byproduct.
Troubleshooting & Optimization:
-
Stoichiometric Control: The most effective strategy is to use a significant excess of piperazine (typically 3-8 equivalents). This statistically favors the reaction of 2-methoxybenzaldehyde with the more abundant starting material over the mono-substituted product.[3] While effective, this necessitates a robust method for removing excess piperazine during work-up.
-
Protonation as a Protective Group: A more elegant and atom-economical approach involves the use of piperazine monohydrochloride or monoacetate.[4] Protonating one nitrogen atom effectively deactivates it, directing the alkylation to the free secondary amine and significantly suppressing the formation of the di-substituted product.[4]
-
Controlled Addition: Instead of adding all reactants at once, slowly add the 2-methoxybenzaldehyde to the mixture of piperazine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of di-substitution. A patent for a similar structure highlights the gradual addition of the aldehyde at elevated temperatures for improved control.[5]
Workflow for Synthesis Scale-up
Caption: Overall workflow for the synthesis and purification of the target compound.
FAQ 2: Which reducing agent is better for scale-up: Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Catalytic Hydrogenation?
Answer:
The choice between these two common methods depends on your facility's capabilities, cost considerations, and downstream purification strategy. Neither is universally superior, and both are employed in industrial settings.
Data Presentation: Comparison of Reducing Agents
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Catalytic Hydrogenation (H₂/Pd-C) |
| Selectivity | Generally high for the imine reduction; does not typically affect the aromatic ring.[6] | Highly effective, but over-reduction of the methoxy group or benzene ring is possible under harsh conditions (high pressure/temp). |
| Operational Safety | A solid reagent, easier to handle than hydrogen gas. The reaction can be exothermic and releases acetic acid.[7] | Requires specialized high-pressure reactors and stringent safety protocols for handling flammable H₂ gas and pyrophoric catalysts. |
| Work-up | Requires quenching of acidic byproducts and boron salts, which can sometimes complicate extractions.[7] | The catalyst is removed by filtration. The work-up is generally cleaner with fewer byproducts in the aqueous stream.[5] |
| Cost & Availability | More expensive reagent compared to the cost of hydrogen gas and catalyst (which can often be recycled). | Lower reagent cost, but higher capital investment for specialized equipment. |
| Ideal Scale | Excellent for lab scale and pilot scale. Can be used at manufacturing scale but waste stream can be a concern. | Often preferred for large-scale and commercial manufacturing due to high throughput and atom economy.[8][9] |
Expert Recommendation: For initial scale-up (<10 kg), NaBH(OAc)₃ offers operational simplicity. For long-term, large-scale manufacturing, developing a catalytic hydrogenation process is often more cost-effective and environmentally friendly.
Section 2: Work-up and Product Isolation
A successful reaction is only half the battle. Efficiently isolating the crude product at scale is critical for a high-quality final product.
FAQ 3: My work-up is difficult, with poor phase separation and potential emulsion formation. How can I improve this?
Answer:
This issue often arises from the presence of excess piperazine and the salts formed during the reaction quench. Piperazine itself can act as a surfactant, and fine particulate matter from boron salts can stabilize emulsions.
Troubleshooting & Optimization:
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) after quenching. This keeps the desired product and excess piperazine in their free base forms, maximizing their solubility in the organic extraction solvent.
-
Brine Wash: After the initial extractions, wash the combined organic layers with a saturated sodium chloride (brine) solution. This helps to break emulsions by increasing the ionic strength of the aqueous phase, drawing water out of the organic layer.
-
Solvent Choice: While dichloromethane (DCM) is common in the lab, consider switching to a less dense, less volatile solvent like methyl tert-butyl ether (MTBE) or toluene for easier separation and safer handling at scale.[9]
-
Filtration: If you suspect insoluble salts are stabilizing an emulsion, a filtration step through a pad of Celite® or diatomaceous earth after the quench and before extraction can be highly effective.
Section 3: Purification and Salt Formation
Achieving pharmaceutical-grade purity requires robust purification of the free base and controlled formation of the hydrochloride salt.
FAQ 4: Column chromatography is not viable for my scale. What are the best methods to purify the crude 1-(2-Methoxy-benzyl)-piperazine free base?
Answer:
At scale, chromatography is almost always avoided due to cost and solvent consumption.[10] The primary methods for purifying the free base are recrystallization and vacuum distillation.
-
Protocol 1: Purification by Recrystallization
-
Solvent Screen: Perform a small-scale screen to find a solvent system where the free base is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common starting points are isopropanol (IPA), ethyl acetate, heptane, or mixtures thereof.
-
Procedure: Dissolve the crude oil or solid in a minimal amount of the hot solvent. If the solution is colored, you can add activated carbon and hot-filter.
-
Crystallization: Allow the solution to cool slowly to form well-defined crystals. Cooling too rapidly can cause the product to "oil out" or trap impurities. Seeding with a small crystal of pure product can be beneficial.
-
Isolation: Isolate the purified crystals by filtration and wash with a small amount of cold solvent. Dry under vacuum.
-
-
Protocol 2: Purification by Vacuum Distillation
-
Assess Thermal Stability: Before committing to a large-scale distillation, perform a thermogravimetric analysis (TGA) on a small sample to ensure the free base does not decompose at the required distillation temperature.
-
Setup: Use a distillation apparatus equipped with a vacuum pump and a short path head if possible to minimize product loss.
-
Procedure: Heat the crude material under a deep vacuum. Non-volatile impurities (salts, di-substituted product) will remain in the distillation flask while the desired product distills.[11]
-
FAQ 5: During HCl salt formation, my product precipitates as an oil or sticky solid instead of a crystalline material. How can I ensure good crystal formation?
Answer:
This is a classic crystallization problem, often caused by supersaturation, impurities, or an inappropriate solvent system. The goal is to control the rate of precipitation to allow for the formation of an ordered crystal lattice.
Troubleshooting & Optimization:
-
Solvent System: The choice of solvent is critical. You need a solvent where the free base is soluble but the HCl salt is not. Isopropanol, ethanol, and ethyl acetate are excellent choices.[10][12]
-
Mode of Addition: Instead of adding aqueous HCl, use a solution of HCl in your chosen crystallization solvent (e.g., HCl in isopropanol). Add the HCl solution slowly to the solution of the free base at a slightly elevated temperature (e.g., 40-50 °C).
-
Control Temperature: After the addition of HCl is complete, cool the mixture slowly. A programmed cooling ramp is ideal at scale. A crash-cooling approach will almost certainly lead to an amorphous or oily product.
-
Agitation: Ensure controlled, gentle agitation. Overly vigorous mixing can shear crystals, leading to smaller, less pure particles.
-
Seeding: If possible, add a small amount of previously prepared, crystalline 1-(2-Methoxy-benzyl)-piperazine HCl to the solution just as it begins to become cloudy (the point of supersaturation). This provides a template for proper crystal growth.
Section 4: Quality Control and Analysis
Rigorous analytical testing is required to ensure the purity, identity, and quality of the final product.
FAQ 6: What are the key analytical tests I should perform, and what are the common process-related impurities I should look for?
Answer:
A comprehensive analytical panel is essential for batch release. The table below summarizes the key tests and common impurities.
Data Presentation: Analytical Methods and Common Impurities
| Analytical Test | Purpose | Common Impurities to Monitor |
| HPLC-UV | Quantify the purity of the final product and detect impurities.[13] | 1. N,N'-bis(2-methoxybenzyl)piperazine: The primary di-substitution byproduct.[10] 2. Piperazine: Unreacted starting material. 3. 2-Methoxybenzaldehyde: Unreacted starting material. |
| ¹H and ¹³C NMR | Confirm the chemical structure of the final compound and identify any structural isomers or major impurities. | Can distinguish between the desired product and the symmetrically substituted byproduct. |
| GC-MS | Identify volatile impurities and confirm the mass of the product and byproducts.[14][15] | Useful for detecting residual solvents from the synthesis and purification steps. |
| Melting Point | A simple and effective indicator of purity. A sharp melting range suggests high purity.[4] | A broad or depressed melting range indicates the presence of impurities. |
| Loss on Drying (LOD) | Measures the amount of volatile matter (typically residual solvent and water) in the final product. | Essential for ensuring the product meets specifications for solvent content. |
Troubleshooting Impurities with Analytical Data
Caption: Decision tree for troubleshooting based on impurity identification.
References
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Available from: [Link]
- Google Patents. (1991). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
- Google Patents. (n.d.). RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
-
PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]
-
European Patent Office. (n.d.). EP1531822 - 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. Available from: [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
Google Patents. (1991, April 19). United States Patent (19). Available from: [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Royal Society of Chemistry. (2010, January 15). Analytical Methods. Available from: [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available from: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Reddit. (2024, October 24). Reductive amination of piperazine : r/OrganicChemistry. Available from: [Link]
-
Veeprho. (n.d.). 1-(2-Methoxyphenyl)piperazine | CAS 35386-24-4. Available from: [Link]
-
ResearchGate. (2025, August 7). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Available from: [Link]
-
Wiley Online Library. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
-
Chem-Space. (2024, March 22). 1-(2-methoxyphenyl)piperazine hydrochloride is a.... Available from: [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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- 14. pubs.rsc.org [pubs.rsc.org]
- 15. etd.auburn.edu [etd.auburn.edu]
troubleshooting ambiguous peaks in NMR spectra of 2-methoxyphenylpiperazine
Technical Support Center: 2-Methoxyphenylpiperazine NMR Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Nuclear Magnetic Resonance (NMR) analysis of 2-methoxyphenylpiperazine, focusing on the common challenge of ambiguous or poorly resolved spectra. The following content is structured in a question-and-answer format to address specific issues you may encounter in the laboratory.
Part 1: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common issues observed during routine ¹H NMR analysis of 2-methoxyphenylpiperazine.
Question 1: Why are the peaks in my ¹H NMR spectrum of 2-methoxyphenylpiperazine broad and poorly resolved?
Answer: Peak broadening is a frequent issue that can obscure vital structural information. It typically stems from one of three areas: sample preparation, instrument settings, or the inherent chemical dynamics of the molecule.[1]
-
Causality - Sample Preparation:
-
Concentration: Highly concentrated samples increase viscosity and promote intermolecular interactions or aggregation, leading to broader signals.[2] The ideal concentration for most high-resolution NMR instruments is between 5-25 mg/mL.
-
Solubility: The sample must be fully dissolved. Microscopic, undissolved particles disrupt the magnetic field homogeneity, causing significant line broadening.[3] If solubility is poor in a standard solvent like CDCl₃, consider alternatives such as DMSO-d₆ or Methanol-d₄.[3]
-
Purity: The presence of paramagnetic impurities (like dissolved oxygen or metal ions) is a major cause of broadening. Ensure your sample is purified and consider degassing the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes.
-
-
Causality - Instrument Parameters:
-
Magnetic Field Homogeneity (Shimming): This is the most common instrumental cause. Poor shimming results in a non-uniform magnetic field across the sample volume, leading to a wide range of resonance frequencies for the same nucleus and thus, broad peaks.[2] Always re-shim the spectrometer for your specific sample tube.
-
Locking: An unstable deuterium lock will cause distorted and broad lines. Ensure the spectrometer is properly locked onto the solvent signal before acquisition.[2]
-
-
Causality - Chemical Dynamics:
Question 2: My spectrum shows more peaks than expected, especially in the piperazine region. What is the cause?
Answer: Observing extra signals for a seemingly pure compound is often due to the presence of conformational isomers, or rotamers. This is a well-documented phenomenon in piperazine-containing molecules.[4][5]
-
Mechanism - Conformational Isomerism:
-
Piperazine Ring Conformation: The piperazine ring is not static; it undergoes chair-to-chair interconversion. At room temperature, this process can be slow enough on the NMR timescale to result in separate signals for axial and equatorial protons.[5]
-
Amide Bond Rotation (for derivatives): If the piperazine is acylated, rotation around the N-C(O) amide bond is restricted due to its partial double-bond character. This creates distinct syn and anti rotamers, which will have separate sets of NMR signals.[4][6] For 2-methoxyphenylpiperazine itself, the key dynamic process is the ring inversion and nitrogen inversion.
-
For example, instead of two sharp triplets for the piperazine protons, you might observe four or more broad, complex signals.[4] This is a strong indication of conformational exchange.
Question 3: The chemical shifts in my spectrum don't match reference data. Why?
Answer: Chemical shifts are highly sensitive to the local electronic environment, which is significantly influenced by the solvent and the pH of the sample.
-
Solvent Effects: Different deuterated solvents can induce significant changes in chemical shifts (up to 1-2 ppm for aromatic protons and even more for amine protons) through various intermolecular interactions like hydrogen bonding or aromatic ring-stacking (anisotropic effects).[7][8] A spectrum taken in Benzene-d₆ will often show a different pattern of shifts compared to one taken in CDCl₃.[3] This effect can actually be used to your advantage to resolve overlapping signals.
-
Protonation State (pH): As 2-methoxyphenylpiperazine has two basic nitrogen atoms, its protonation state will drastically alter the NMR spectrum. If your sample contains acidic impurities (or if you are analyzing a salt form, e.g., the hydrochloride salt), the piperazine ring will be protonated. This deshields adjacent protons, shifting their signals downfield.[9] The site of protonation (the secondary or tertiary amine) can also lead to different isomeric species in solution.[9]
Question 4: The N-H proton signal is a broad singlet or is completely absent. How can I identify it?
Answer: The N-H proton of the secondary amine in the piperazine ring is labile, meaning it can exchange with other labile protons (like trace water in the solvent) or undergo rapid quadrupole-induced relaxation.
-
Mechanism - Proton Exchange: This rapid exchange averages the magnetic environment of the proton, causing the signal to broaden.[10] Because the exchange decouples the N-H proton from its neighbors, it typically appears as a broad singlet rather than a triplet. The chemical shift of this proton is highly variable (typically δ 0.5-5 ppm) and depends on concentration, solvent, and temperature.[10]
-
Confirmation with D₂O Exchange: The definitive method to identify a labile N-H proton is a D₂O shake experiment. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the labile N-H proton to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear.[3][10]
Part 2: Advanced Troubleshooting and Structural Elucidation
This section provides guidance for resolving complex spectral ambiguities using advanced NMR techniques.
Question 5: The signals in the aromatic region (~6.8-7.1 ppm) and the piperazine region (~3.1-3.2 ppm) are overlapping. How can I resolve them?
Answer: When one-dimensional (1D) spectra are insufficient due to signal overlap, two-dimensional (2D) NMR experiments are essential for unambiguous assignment.[11][12] They work by spreading the information across a second frequency dimension, revealing correlations between nuclei.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for determining which protons are spin-coupled to each other (typically through 2-3 bonds).[13][14] A cross-peak between two signals in a COSY spectrum confirms that those protons are on adjacent carbons. This is invaluable for tracing the connectivity within the aromatic ring and confirming the coupling between the two -CH₂- groups of the piperazine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms.[11][13] It produces a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a one-bond C-H connection. This is the most reliable way to assign carbons by first identifying their attached protons.[12][14]
The workflow below illustrates how to approach spectral ambiguity.
Part 3: Reference Data & Experimental Protocols
For accurate interpretation, it is crucial to compare experimental data against established reference values and to follow standardized protocols.
Annotated Structure and Reference Chemical Shifts
The diagram below shows the chemical structure of 2-methoxyphenylpiperazine with numbering for unambiguous discussion.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 2-Methoxyphenylpiperazine
Note: Chemical shifts (δ) are reported in ppm and are solvent-dependent. The values below are typical for CDCl₃. Refer to specific database entries for other solvents.[15][16]
| Assignment | Proton Label | ¹H Chemical Shift (ppm) | Carbon Label | ¹³C Chemical Shift (ppm) |
| Aromatic CH | H-3, H-4, H-5, H-6 | ~6.85 - 7.05 (m) | C-3, C-4, C-5, C-6 | ~110.2, 118.3, 121.1, 123.0 |
| Piperazine CH₂ (adjacent to N-Ar) | H-8, H-9 | ~3.10 - 3.15 (m) | C-8, C-9 | ~50.6 |
| Piperazine CH₂ (adjacent to N-H) | H-10, H-11 | ~3.04 - 3.09 (m) | C-10, C-11 | ~46.1 |
| Methoxy | OCH₃ | ~3.88 (s) | OCH₃ | ~55.4 |
| Amine NH | N-H | ~1.82 (br s) | - | - |
| Aromatic Quaternary | - | - | C-1, C-2 | ~141.6, 152.4 |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
-
Acquire Standard Spectrum: Prepare your sample of 2-methoxyphenylpiperazine (5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange. A brief, gentle sonication can also be effective.
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It is not necessary to re-shim unless a significant temperature change has occurred. Acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the N-H proton should have significantly diminished or disappeared entirely in the second spectrum.[10]
Protocol 2: General Workflow for 2D NMR Acquisition (COSY & HSQC)
-
Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (e.g., 20-30 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
1D Spectra: Acquire standard high-resolution ¹H and ¹³C{¹H} spectra. Determine the spectral width (sweep width) required to encompass all signals for both nuclei.
-
COSY Acquisition:
-
Load a standard COSY pulse program from the spectrometer's library.
-
Set the spectral widths in both dimensions (F1 and F2) to the value determined from the ¹H spectrum.
-
Set the number of increments in the indirect dimension (t₁) and the number of scans per increment. A common starting point is 256 increments and 2-4 scans.
-
Start the acquisition. The experiment time will depend on the chosen parameters.
-
-
HSQC Acquisition:
-
Load a standard HSQC pulse program (variants like hsqcedetgpsp are common for multiplicity editing).
-
Set the F2 (direct) dimension spectral width to the ¹H range and the F1 (indirect) dimension to the ¹³C range.
-
The experiment is optimized for a one-bond coupling constant (¹J_CH). A value of ~145 Hz is a standard starting point for aromatic and aliphatic C-H bonds.
-
Set the number of increments and scans as for the COSY experiment.
-
-
Processing and Interpretation:
References
-
Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Molecular Spectroscopy. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Oreate AI Blog. Available at: [Link]
-
Use of NMR in structure elucidation. Slideshare. Available at: [Link]
-
How does 2D NMR help to elucidate chemical structure?. ResearchGate. Available at: [Link]
-
Why might an NMR spectrum show broad peaks?. TutorChase. Available at: [Link]
-
1-(2-Methoxyphenyl)piperazine. PubChem. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
Video: NMR Spectroscopy Of Amines. JoVE. Available at: [Link]
-
What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Quora. Available at: [Link]
-
Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. PMC. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. quora.com [quora.com]
- 9. Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: NMR Spectroscopy Of Amines [jove.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog [oreateai.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum [chemicalbook.com]
- 16. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Minimizing Impurities in Piperazine Intermediate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine intermediates. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with impurity formation and control. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic routes for the highest purity products.
Section 1: Frequently Asked Questions - Understanding the Landscape of Piperazine Impurities
This section addresses the fundamental questions regarding the types of impurities encountered during piperazine synthesis and the analytical methods used for their detection.
Q1: What are the most common impurities in crude piperazine-containing compounds and what are their origins?
A1: Impurities in piperazine synthesis are typically process-related and can be categorized into three main groups:
-
Unreacted Starting Materials and Byproducts: The synthesis of the piperazine ring often involves the reaction of materials like ethylene diamine, diethylene triamine, or ethanolamine.[1][2] Incomplete reactions can leave these highly polar starting materials in your crude product.[1]
-
Side-Reaction Products: Due to the presence of two reactive nitrogen atoms, piperazine is susceptible to various side reactions.[3] Common side products include over-alkylated species (N,N'-disubstituted piperazines when monosubstitution is desired), pyrazines, and diazabicyclo-octane.[1][4] The specific side products are highly dependent on the synthetic route, such as C-H functionalization, which can be complicated by the second nitrogen atom.[5]
-
Degradation Products: Piperazine and its derivatives can be hygroscopic and may react with atmospheric carbon dioxide to form carbamates.[2] Improper storage or high-temperature workups can also lead to degradation, forming impurities like N-formylpiperazine.[1]
Table 1: Common Impurities in Piperazine Synthesis
| Impurity Category | Specific Examples | Common Origin | Recommended Analytical Technique |
| Starting Materials | Ethylene diamine, Diethanolamine, Piperazine (in derivatization) | Incomplete reaction | GC-MS, LC-MS[1][6] |
| Side-Products | 1,4-Bis(substituted)piperazine, Pyrazines, N-Alkyl piperazines | Over-reaction, cyclization side reactions | GC-MS, HPLC, NMR[1][4][7] |
| Degradation Products | N-formylpiperazine, Carbamates | High temperature, exposure to air/CO2 | LC-MS, Ion Chromatography[1][2] |
| Process-Related | N-Nitrosamines | Reaction of secondary/tertiary amines with nitrosating agents | LC-MS/MS, GC-MS[8][9] |
Q2: What makes the purification of piperazine intermediates particularly challenging?
A2: The primary challenge stems from the physicochemical properties of the piperazine core itself. The two nitrogen atoms confer high polarity and basicity (pKa values are typically around 5.3 and 9.7).[1] This high polarity often results in poor solubility in common organic solvents used for crystallization and can cause strong interactions with silica gel in chromatography, leading to peak tailing and poor separation.[1] Furthermore, structurally similar impurities, like alkylated piperazines, often have similar solubility profiles, making separation by simple crystallization ineffective.[4]
Q3: What are the best analytical methods for identifying and quantifying piperazine impurities?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly suitable for volatile and semi-volatile impurities, such as unreacted starting materials and some side-products.[6][10] It offers excellent separation and definitive identification based on mass spectra.[11]
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally unstable impurities, RP-HPLC is the method of choice.[12] Since the basic piperazine ring lacks a strong UV chromophore, detection can be challenging.[10] Therefore, methods often employ UV detection at low wavelengths (e.g., 210 nm) or use more universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[13] LC-MS is invaluable for confirming the mass of unknown impurities.[13]
-
Acid-Base Titration: This is a simple and accurate method for determining the overall purity (assay) of the piperazine product but does not provide information on the impurity profile.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is excellent for structural elucidation of unknown impurities and can be used for quantification (qNMR) without the need for a reference standard of the impurity itself.[6]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a problem-solving framework for issues that arise during synthesis and purification.
Problem: My final product has low purity after standard crystallization, and I suspect co-precipitation of a structurally similar impurity.
Causality: Structurally related impurities, such as an over-alkylated byproduct, can have very similar crystal lattice energies to the desired product, leading to their incorporation into the crystal structure during precipitation.[4] This is a common issue when trying to isolate a mono-substituted piperazine from a reaction mixture that also contains the di-substituted version.[7]
Solution: Convert the free base to a salt. The different steric and electronic profiles of the desired product and the impurity can lead to significant differences in the solubility of their respective salts. Forming a salt like a diacetate can selectively precipitate the desired piperazine intermediate, leaving more soluble impurities behind in the mother liquor.[4]
Caption: Troubleshooting workflow for improving product purity.
Problem: My reaction is producing significant amounts of N,N'-disubstituted piperazine when I am targeting the mono-substituted product.
Causality: The two nitrogen atoms in the piperazine ring have similar nucleophilicity. In a typical N-alkylation or N-acylation reaction, once the first nitrogen has reacted, the second nitrogen is still available and often reactive enough to compete for the electrophile, leading to the formation of a symmetrically disubstituted byproduct.[14] This competitive reaction is a primary challenge in monosubstitution strategies.[7]
Solution:
-
Stoichiometric Control: Use a slight excess of piperazine relative to the electrophile to favor monosubstitution statistically.
-
Protecting Group Strategy: The most robust method is to use a protecting group like tert-butyloxycarbonyl (Boc). This involves a multi-step process: protect one nitrogen, perform the desired reaction on the other, and then deprotect to yield the pure monosubstituted product.[7]
-
Protonation Strategy: A simpler, one-pot method involves starting with a protonated piperazine, such as piperazine monohydrochloride. The proton effectively acts as a protecting group on one nitrogen, directing the reaction to the free basic nitrogen.[7]
Caption: Competing reaction pathways for mono- vs. di-substitution.
Section 3: Special Focus - Controlling N-Nitrosamine Impurities
The presence of N-nitrosamine impurities is a critical concern for regulatory agencies due to their classification as probable human carcinogens.[9] Proactive control is essential for any process involving piperazine intermediates.
Q: What are N-nitrosamines and why are they a specific risk in piperazine synthesis?
A: N-nitrosamines are compounds with the structure R₂N-N=O. They are formed from the reaction of a secondary or tertiary amine with a nitrosating agent.[9] Piperazine and most of its derivatives are secondary amines, making them highly vulnerable to this reaction. The risk is significant because these impurities can form at trace levels (ppm) during synthesis or even during storage of the final drug product if a nitrosating agent is present.[15]
Q: How are these nitrosating agents introduced into the process?
A: Nitrosating agents, most commonly derived from nitrous acid (HNO₂), can be introduced from several sources:
-
Contaminated Raw Materials: Reagents or solvents, particularly recovered or recycled materials, can be contaminated with nitrites or nitrates.[16]
-
Reaction Conditions: The use of reagents like sodium nitrite (NaNO₂) or other nitrosating agents in the synthetic route is a direct source.
-
Excipients in Formulation: In drug product formulation, some excipients may contain trace levels of nitrites.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. impactfactor.org [impactfactor.org]
- 13. veeprho.com [veeprho.com]
- 14. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New strategy for N-nitrosamine impurities in Ph. Eur. monographs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. efpia.eu [efpia.eu]
Technical Support Center: Palladium-Catalyzed Amination (Buchwald-Hartwig)
[1][2]
Status: Operational Operator: Senior Application Scientist Ticket ID: BH-OPT-2024 Subject: Strategies for Increasing Efficiency and Troubleshooting Failure Modes
Introduction
Welcome to the Advanced Catalysis Support Center. You are likely here because your C–N cross-coupling reaction has failed to convert, produced side products (hydrodehalogenation), or resulted in catalyst decomposition (Pd black).
The Buchwald-Hartwig amination is not a "mix-and-pray" reaction. It is a finely tuned cycle dependent on the interplay between the ligand's steric bulk , the base's pKa , and the precatalyst's activation rate . This guide moves beyond basic textbook definitions to provide actionable, mechanistic solutions for high-value synthesis.
Module 1: The Hardware (Catalyst & Ligand Selection)
The Core Issue: Why Traditional Sources Fail
Q: I am using
A: Traditional Pd(0) sources like
-
The Fix: Switch to Palladacycle Precatalysts (Gen-3 or Gen-4) . These are air-stable Pd(II) species that rapidly reduce to the active mono-ligated Pd(0) species (
) upon exposure to base. They ensure a precise 1:1 Pd:Ligand ratio, preventing the formation of inactive multi-ligated species ( ).
Ligand Selection Matrix
The ligand controls the rate of oxidative addition (requires electron-richness) and reductive elimination (requires steric bulk).
| Substrate Class | Recommended Ligand | Commercial Name | Mechanistic Rationale |
| Primary Amines | BrettPhos | BrettPhos Pd G4 | Moderate bulk prevents bis-arylation; electron-richness facilitates oxidative addition of chlorides. |
| Secondary Amines | RuPhos | RuPhos Pd G4 | Steric bulk promotes reductive elimination over |
| Amides / Carbamates | tBuBrettPhos | tBuBrettPhos Pd G4 | Extremely bulky; prevents catalyst poisoning by the amide product. |
| Heterocycles (Pyridines) | XPhos | XPhos Pd G4 | High trans-effect facilitates coupling of electron-deficient heteroaryl halides. |
| Anilines | tBuXPhos | tBuXPhos Pd G3 | Optimized for coupling weak nucleophiles (anilines) with hindered halides. |
Visualizing the Mechanism
Understanding the cycle is critical for troubleshooting. Note that the Amine Binding/Deprotonation step is often the bottleneck for hindered substrates.
Figure 1: The catalytic cycle emphasizing the critical transition from the Pd(II)-amido complex to reductive elimination. Slow reductive elimination leads to
Module 2: The Environment (Base & Solvent)[1]
The "Base Effect"
Q: My substrate contains an ester, and it's hydrolyzing. I'm using NaOtBu.
A: Sodium tert-butoxide (
-
The Fix: Use the "Weak Base Protocol." Switch to
or . -
Critical Note: Weak bases are often insoluble in non-polar solvents (Toluene). You MUST use a solvent system that solubilizes the base, such as 1,4-Dioxane or tAmylOH , often with a small amount of water (1-2%) to act as a phase transfer catalyst.
| Base | Strength ( | Compatibility | Solvent Recommendation |
| NaOtBu / LiHMDS | Strong (~17-30) | Alkyl amines, simple Aryl halides. No Esters/Nitriles. | Toluene, THF |
| Moderate (~10) | Esters, Nitriles, Nitro groups, Pyridines. | Dioxane, DMF | |
| Weak (~12) | High functional group tolerance. Requires heat. | Dioxane/H2O, tBuOH | |
| DBU | Organic Soluble | Base-sensitive substrates where solubility is key. | NMP, DMAc |
Module 3: Troubleshooting Specific Failure Modes
Diagnostic Flowchart
Use this logic tree to diagnose your failed reaction.
Figure 2: Decision tree for diagnosing common reaction failures based on crude analysis.
FAQ: Deep Dive
Q1: I see significant hydrodehalogenation (Ar-X
-
Diagnosis: This is
-hydride elimination .[2][3][4][5] The amine coordinates to the Pd, but instead of coupling, the Pd strips a hydrogen from the amine (or solvent), releasing the reduced arene.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mechanism: This occurs when Reductive Elimination is slower than
-hydride elimination. -
Solution: You need to accelerate reductive elimination.
-
Increase Ligand Bulk: Switch from XPhos to RuPhos or BrettPhos . The steric pressure forces the Pd to eject the product [1].
-
Lower Temperature:
-hydride elimination has a higher activation energy than reductive elimination; cooling the reaction (if conversion allows) can favor the desired pathway.
-
Q2: The reaction turns black immediately upon heating.
-
Diagnosis: "Pd Black" is agglomerated inactive Pd(0). This means your ligand has dissociated from the metal, or you didn't have enough ligand to start with.
-
Solution:
-
Use Precatalysts: Pd-G4 precatalysts contain the ligand pre-bound.
-
Solvent Purity: Ensure solvents are degassed (sparged with Argon for 15 mins). Oxygen oxidizes phosphines to phosphine oxides, which cannot bind Pd, leading to precipitation.
-
Q3: My reaction stalls at 50% conversion.
-
Diagnosis: Product inhibition. The amine product might be binding to the catalyst (poisoning it), or the base surface area is coated with salt byproducts.
-
Solution:
-
Switch to Soluble Base: Use DBU or BTMG.
-
Add Catalyst in Portions: Add 50% of the catalyst at T=0 and 50% at T=4 hours.
-
Module 4: Standard Operating Protocol (SOP)
Protocol: General Amination using G4 Precatalysts This protocol minimizes weighing errors and maximizes catalyst lifetime.
-
Preparation:
-
Dry a reaction vial (4 mL or 8 mL) with a stir bar in an oven (120°C) for 1 hour.
-
Cool under a stream of Argon or Nitrogen.
-
-
Solids Addition:
-
Liquids & Degassing:
-
Seal the vial with a septum cap.[6]
-
Evacuate and backfill with Argon (3 cycles).
-
Add Anhydrous Solvent (e.g., Dioxane or Toluene) via syringe. Concentration should be 0.1 M to 0.25 M.
-
Add Amine (if liquid) via syringe.
-
-
Reaction:
-
Place in a pre-heated block (typically 80°C - 100°C).
-
Stir vigorously (1000 RPM). Mass transfer is critical for heterogeneous bases.
-
Monitor via LCMS at 1 hour and 12 hours.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organometallic Complexes. Accounts of Chemical Research, 31(12), 852–860.
-
Ingoglia, B. T., & Buchwald, S. L. (2019). Buchwald-Hartwig Amination Using Pd-G4 Precatalysts. Organic Syntheses, 96, 329-350.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
overcoming hygroscopic issues with 1-(2-Methoxy-benzyl)-piperazine hydrochloride
Topic: Overcoming Hygroscopic Issues & Handling Guide Content Type: Technical Support Q&A & Troubleshooting Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]
Technical Overview & Compound Verification
Welcome to the Technical Support Center. Before proceeding with hygroscopicity management, we must verify the chemical identity of your substrate, as nomenclature confusion is common in this class of piperazines.[1]
-
Target Compound: 1-(2-Methoxybenzyl)piperazine hydrochloride.
-
Common Confusion: Often mistaken for 1-(2-Methoxyphenyl)piperazine hydrochloride (CAS 5464-78-8), where the piperazine is directly bound to the phenyl ring.[1]
-
Note: While this guide focuses on the benzyl derivative, the hygroscopic management strategies described here are chemically universal for both piperazine HCl salts [1, 2].[1]
-
Why is this compound hygroscopic?
Amine hydrochlorides, particularly secondary amines like 1-(2-Methoxybenzyl)piperazine HCl, possess high crystal lattice energy but also high hydration energy. The chloride ion (
Troubleshooting Guide: Common Issues
Issue 1: "The solid turns into a sticky gum or oil during weighing."[1]
Q: I cannot get a stable weight because the mass keeps increasing on the balance. What is happening? A: You are observing rapid moisture sorption.[1] The compound is likely deliquescent at your lab's ambient humidity.[1] As you weigh it, it pulls water from the air, increasing the mass and changing the physical state from crystalline to amorphous/gum.
Corrective Protocol:
-
Environmental Control: Do not weigh on an open bench. Use a glove box or a glove bag purged with dry nitrogen or argon.[1]
-
Speed & Antistatics: If a glove box is unavailable, use an antistatic gun to neutralize static (which increases surface area exposure) and weigh rapidly into a tared, screw-cap vial.[1] Close the vial immediately after transfer.
-
Desiccant Balance: Place a small open container of activated silica gel or
inside the weighing chamber of the balance 30 minutes prior to use to locally lower humidity.[1]
Issue 2: "My stored sample has hardened into a solid block."
Q: The powder was free-flowing when purchased, but now it's a hard cake. Is it degraded? A: Not necessarily. This is "caking," caused by moisture-induced sintering. A small amount of water adsorbed onto the crystal surface, formed liquid bridges between particles, and then recrystallized or solidified, fusing the particles together.
Troubleshooting Steps:
-
Chemical Verification: Run an LC-MS or NMR.[1] If the parent peak is intact and no hydrolysis products are seen, the compound is chemically stable but physically altered.
-
Recovery: Do not chip at the block with a spatula (risk of flying glass/material). Dissolve the entire block in a dry solvent (e.g., Methanol or Ethanol) and re-concentrate or recrystallize (see Protocol A below).
Issue 3: "How do I remove water from the already wet salt?"
Q: I left the vial open and it looks wet. Can I just put it in an oven? A: Standard convection ovens are insufficient and may cause thermal degradation if the compound is sensitive.
Recommended Drying Method:
-
Vacuum Oven: 40-50°C at <10 mbar.
-
Desiccant: A tray of Phosphorus Pentoxide (
) or Potassium Hydroxide ( ) pellets must be present in the oven to chemically trap the removed water; otherwise, the vacuum pump oil may become saturated, reducing efficiency. -
Azeotropic Distillation: If the salt is very wet (deliquesced), dissolve in ethanol/toluene and rotary evaporate.[1] The toluene azeotrope helps carry off the water [5].[1]
Advanced FAQs
Q: Can I switch the salt form to fix this? A: Yes. The Hydrochloride (HCl) salt is often the most hygroscopic due to the small, high-charge-density chloride ion.
-
Alternative: Consider preparing the Fumarate , Maleate , or Tartrate salt. These counterions are larger, have lower lattice energy, and generally pack better to exclude water, resulting in higher Critical Relative Humidity (CRH) values [6].
Q: How do I accurately measure the water content? A: Do not use Loss on Drying (LOD) as it may measure volatile solvents or degrade the amine.
-
Standard: Karl Fischer (KF) Titration (Coulometric for low water, Volumetric for high).[1]
-
Solvent System: Ensure the salt is fully soluble in the KF solvent (usually Methanol/Formamide mix) to release trapped crystal water.[1]
Experimental Protocols
Protocol A: Recovery of Deliquesced Material
Use this when the solid has turned to oil or gum due to moisture exposure.[1]
| Step | Action | Critical Technical Note |
| 1 | Dissolution | Dissolve the "wet" gum in a minimum volume of anhydrous Methanol or Ethanol . |
| 2 | Filtration | Filter through a 0.45 µm PTFE syringe filter to remove any dust or insoluble hydrolysis byproducts. |
| 3 | Precipitation | Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity persists. |
| 4 | Crystallization | Cool to -20°C overnight.[1] The HCl salt should recrystallize. |
| 5 | Isolation | Filter rapidly under a blanket of Nitrogen/Argon. |
| 6 | Drying | Dry in a vacuum desiccator over |
Protocol B: Proper Storage Configuration
To prevent recurrence of hygroscopic issues.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Seal: Wrap the cap junction tightly with Parafilm M or electrical tape.
-
Secondary Container: Place the vial inside a larger jar containing a pouch of Activated Molecular Sieves (4Å) or Silica Gel with a color indicator.
-
Temperature: Store at -20°C.
-
CRITICAL: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the hygroscopic salt.
-
Visual Workflows
Figure 1: Decision Tree for Handling Hygroscopic HCl Salts
Caption: Decision matrix for determining the appropriate handling or recovery strategy based on the physical state of the piperazine salt.
Figure 2: Mechanism of Deliquescence & Recovery
Caption: Cycle of moisture uptake and the chemical engineering pathway to revert the salt to its crystalline form.
References
-
Pudipeddi, M., & Serajuddin, A. T. (2005).[1][2] Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. (General principle citation for salt hygroscopicity).
-
Bastin, R. J., et al. (2000).[1][3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Authoritative source on salt selection to reduce hygroscopicity).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Technical Support Center: Refining Purification Methods for N-Arylpiperazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of N-arylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the isolation and purification of this important class of compounds. The inherent physicochemical properties of the N-arylpiperazine scaffold, namely its basicity and polarity, often present unique hurdles. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve your desired purity targets with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying N-arylpiperazine derivatives?
The main challenges stem from the two nitrogen atoms within the piperazine ring.[1] These make the compounds:
-
Highly Basic: The pKa values of the piperazine nitrogens are typically around 5 and 9.[1] This basicity can cause strong, often irreversible, interactions with acidic stationary phases like silica gel, leading to poor chromatographic performance.
-
Highly Polar: This polarity can result in high water solubility and poor retention on reverse-phase HPLC columns, making separation from polar impurities difficult.[1]
-
Prone to Salt Formation: N-arylpiperazines readily form salts with acidic species.[1] While this can be leveraged for purification via crystallization, unintended salt formation can complicate other methods.
-
Hygroscopic: Many piperazine derivatives readily absorb atmospheric moisture, which can complicate handling, accurate weighing, and may introduce water as an impurity.[1]
Q2: How do I choose the best initial purification strategy for my crude N-arylpiperazine derivative?
The optimal strategy depends on the purity and scale of your crude material. A general decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is a workhorse technique for purifying N-arylpiperazine derivatives.[2][3][4][5][6] However, the basicity of the piperazine moiety often causes issues.
Q3: My compound is streaking or tailing severely on the silica gel column. What's happening and how do I fix it?
Causality: This is the most common issue. The acidic silanol groups (Si-OH) on the surface of the silica gel are strongly interacting with the basic nitrogen atoms of your piperazine derivative. This strong interaction leads to a slow, uneven elution, resulting in broad peaks or "streaking."[1]
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia: For very basic compounds, using a solution of 7N ammonia in methanol (typically 1-5%) as a polar modifier in a dichloromethane (DCM) mobile phase can be effective.
-
-
Use a Different Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Treated Silica: Consider using commercially available deactivated or base-treated silica gels.
-
Q4: My compound is not moving off the baseline, even with a very polar solvent system like 10% Methanol in DCM. What should I do?
Causality: Your compound is irreversibly adsorbed onto the silica gel, likely due to extremely strong acid-base interactions. It may have formed a salt with the silica surface.
Solutions:
-
Switch to a Basic System: Immediately switch to an eluent system containing a strong base. A gradient of 0-5% 7N ammonia in methanol, with DCM as the primary solvent, is a good starting point.
-
Employ an Acid/Base Workup First: Before chromatography, consider an aqueous acid/base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent. This removes many impurities and can significantly improve chromatographic performance.
Protocol 1: General Purpose Column Chromatography for N-Arylpiperazines
-
Stationary Phase Selection: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).[2]
-
Mobile Phase Preparation: Based on TLC analysis, prepare your eluent. A common starting point is a gradient of ethyl acetate in hexane. Crucially, add 0.5% triethylamine (TEA) to your prepared mobile phase solvents.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent (or DCM). If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.[2]
-
Elution: Begin elution with the prepared mobile phase, gradually increasing the polarity.[2] For example, start with 100% Hexane/0.5% TEA and slowly increase the percentage of Ethyl Acetate/0.5% TEA.
-
Fraction Collection & Analysis: Collect fractions and analyze them using TLC, visualizing with UV light and/or an iodine chamber.[7]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[2]
-
Purity Verification: Always verify the purity of the final compound using HPLC, ¹H NMR, and Mass Spectrometry.[2][8]
Troubleshooting Guide: Crystallization
Crystallization can be a highly effective, scalable, and economical method for achieving high purity, especially if the crude material is already >90% pure.[9][10]
Q5: My N-arylpiperazine derivative oiled out instead of crystallizing. How can I induce crystal formation?
Causality: "Oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of crystallization, or when impurities are inhibiting the formation of a crystal lattice. The resulting oil is a supersaturated solution of your compound.
Solutions:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the oil to initiate crystallization.
-
Change the Solvent System: The current solvent may be too good. Try a solvent system where your compound has lower solubility. For example, if it oiled out from ethyl acetate/hexane, try precipitating it from DCM by slowly adding hexane or ether.
-
Lower the Temperature Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
Q6: My free-base derivative is difficult to crystallize. Should I try forming a salt?
Causality: Yes, absolutely. Free bases, especially if they are oils or low-melting solids at room temperature, can be challenging to crystallize. Salts are ionic and form highly ordered, stable crystal lattices, making them much more likely to crystallize.[11]
Solutions:
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., ethanol, isopropanol, or acetone). Add a stoichiometric amount (1.0 to 1.1 equivalents) of an acid. Common choices include hydrochloric acid (as a solution in ether or dioxane), acetic acid, or citric acid.[11]
-
Solvent Selection: The choice of solvent is critical. The salt should be soluble in the hot solvent but sparingly soluble at room or cold temperatures.
| Common Acids for Salt Formation | Typical Solvents for Crystallization | Notes |
| Hydrochloric Acid (HCl) | Ethanol, Isopropanol (IPA), Acetone, Ether | Often forms highly crystalline hydrochlorides. |
| Acetic Acid | Acetone, Ethanol/Ether mixtures | Acetates can sometimes be more soluble.[11] |
| Citric Acid | Ethanol, Water/Ethanol mixtures | Useful for pharmaceutical applications.[11] |
| Mandelc Acid | Various Alcohols | Often used for chiral resolutions via fractional crystallization.[12] |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used for purity assessment[6][8][13], but preparative HPLC can be a powerful tool for purifying small quantities of high-value compounds or for separating very similar impurities.[12][14]
Q7: I'm seeing severe peak tailing for my basic compound in reverse-phase HPLC. How can I improve the peak shape?
Causality: Similar to the issue with silica gel, residual acidic silanol groups on the C18 stationary phase interact with the basic piperazine nitrogen, causing peak tailing.[1]
Solutions:
-
Use a Mobile Phase Additive:
-
Trifluoroacetic Acid (TFA): Adding 0.1% TFA to both the water and acetonitrile/methanol mobile phases is the most common solution. The acid protonates the piperazine nitrogen, creating a positive charge, and also protonates the silanol groups, minimizing ionic interactions.
-
Formic Acid: A good alternative to TFA, used at concentrations of 0.1%.
-
-
Increase the Mobile Phase pH: Use a high-pH stable column (e.g., a hybrid or polymer-based C18) and a buffered mobile phase at a higher pH, such as ammonium acetate at pH 9.[13] At high pH, the silanol groups are deprotonated (SiO⁻) and the basic compound is neutral, which can lead to excellent peak shapes.
Caption: Troubleshooting poor peak shape in reverse-phase HPLC.
References
- The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. (2016). Journal of Chemical Structures.
- In-depth Technical Guide: Synthesis and Purific
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. (2022). Molecules. [Link]
- Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
- Method for synthesis of chiral n-arylpiperazines. (Patent).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. (2022). MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2021). Molecules. [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). Molecules. [Link]
- A General and Convenient Synthesis of N-Aryl Piperazines. (2005).
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. (2022). Frontiers in Chemistry. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). Molecules. [Link]
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Arabian Journal of Chemistry.
- Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2022). Research Journal of Pharmacy and Technology.
-
Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. (2021). MDPI. [Link]
- Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure. (2021). Repozytorium PK.
- Analytical Methods. (2010). RSC Publishing.
- Analytical Methods. (2013).
- synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022). Semantic Scholar. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect. [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). MDPI. [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry & Biodiversity.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
- Purification of piperazine. (Patent).
-
Preparative HPLC Systems. Shimadzu. [Link]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
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- 14. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
structure-activity relationship (SAR) studies of methoxy-substituted benzylpiperazines
The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of methoxy-substituted benzylpiperazines. It is designed for researchers in medicinal chemistry and neuropharmacology.
Executive Summary & Scaffold Analysis
Benzylpiperazines (BzP) represent a class of psychotropic compounds that act primarily as monoamine releasers and uptake inhibitors.[1] While the parent compound, 1-benzylpiperazine (BZP) , is a stimulant with selectivity for dopamine (DAT) and norepinephrine (NET) transporters, the introduction of methoxy (-OCH₃) substituents onto the benzyl ring significantly alters this pharmacological profile.[1]
Critical Distinction: This guide focuses on Methoxy-benzylpiperazines (methoxy group on the benzyl ring), which are structurally distinct from Methoxyphenylpiperazines (e.g., MeOPP, where the piperazine is directly attached to the phenyl ring). This distinction is vital as their SAR profiles differ radically.[1]
The Core Scaffold
The pharmacophore consists of a piperazine ring linked via a methylene bridge to a phenyl ring.
-
Target Class: 1-(x-methoxybenzyl)piperazine (x = 2, 3, or 4).[1]
Mechanism of Action Overview
-
BZP: Predominantly DAT/NET reversal (releaser).[1]
-
Methoxy-substitution: Generally introduces steric bulk and electron-donating character.[1]
Pharmacodynamic Comparison: Isomer Analysis
The following table summarizes the comparative pharmacological profiles based on available experimental data and SAR trends.
Table 1: Comparative Pharmacological Profile[1][4][5]
| Compound | Structure | Primary Targets | Behavioral Effect (Rodent) | Key SAR Feature |
| BZP (Parent) | Unsubstituted | DAT > NET >> SERT | Hyperlocomotion (Stimulant) | High DAT affinity requires unsubstituted or electron-deficient ring.[1] |
| 2-MeO-BZP (Ortho) | 2-Methoxybenzyl | Weak DAT/SERT | Low Activity | Steric hindrance at the ortho position interferes with transporter binding pockets.[1] |
| 3-MeO-BZP (Meta) | 3-Methoxybenzyl | SERT > DAT | Hypolocomotion / MDMA-like | Meta-substitution mimics the 3-position oxygen of MDMA; increases SERT affinity.[1] |
| 4-MeO-BZP (Para) | 4-Methoxybenzyl | NET > DAT | Mixed / Weak Stimulant | Electron-donating group at para position is unfavorable for high DAT affinity compared to Halogens.[1] |
In-Depth SAR Analysis[1]
The "Meta" Shift (3-MeO-BZP)
Research indicates that 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) represents the most pharmacologically distinct analog.[1] Unlike BZP, which induces robust hyperlocomotion, m-MeO-BZP has been shown to decrease locomotor activity in mice.
-
Causality: The 3-methoxy group aligns with the serotonin 5-HT binding domain requirements.[1] In drug discrimination assays, m-MeO-BZP partially substitutes for MDMA, suggesting a serotonergic mechanism of action that dampens the pure dopaminergic stimulant effect of the parent scaffold.
The "Para" Limitation (4-MeO-BZP)
For the BZP scaffold, high DAT affinity is typically associated with electron-withdrawing groups (e.g., 4-F, 4-Cl) or the unsubstituted phenyl ring.[1]
-
Causality: The introduction of a strong electron-donating methoxy group at the para position disrupts the electrostatic potential required for optimal DAT binding. Consequently, 4-MeO-BZP is significantly less potent as a stimulant than its halogenated counterparts or BZP itself.[1]
Visualization: SAR & Signaling Pathways
The following diagrams visualize the structural logic and the signaling consequences of these substitutions.
Diagram 1: Structure-Activity Map
This diagram illustrates how specific positions on the benzyl ring dictate transporter selectivity.[1]
Caption: SAR Map showing how regioisomerism of the methoxy group shifts pharmacological outcomes from the parent BZP scaffold.[1]
Diagram 2: Metabolic Fate (CYP2D6)
Understanding metabolism is crucial for interpreting in vivo data, as metabolites often retain activity.[1]
Caption: Primary metabolic pathway involving O-demethylation by CYP2D6, leading to hydroxy-metabolites.[1]
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized for synthesizing and testing these compounds.
A. Synthesis: Simplified Alkylation Procedure
Objective: Synthesize 1-(3-methoxybenzyl)piperazine (or isomers) from commercially available precursors.[1]
Reagents:
-
Piperazine monohydrochloride (CAS: 7542-23-6)[1]
-
3-Methoxybenzyl chloride (CAS: 824-98-6)[1]
-
Acetonitrile (ACN)[1]
Protocol Steps:
-
Preparation: Dissolve Piperazine monohydrochloride (10 mmol) in 30 mL of ACN in a round-bottom flask.
-
Base Addition: Add finely ground K₂CO₃ (20 mmol) to the solution.
-
Alkylation: Dropwise add 3-Methoxybenzyl chloride (10 mmol) while stirring at room temperature.
-
Note: Using piperazine monohydrochloride prevents the formation of the disubstituted byproduct (N,N'-dibenzylpiperazine).
-
-
Reflux: Heat the mixture to reflux (80°C) for 12 hours.
-
Work-up:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Dissolve the residue in dilute HCl, wash with ether (to remove unreacted halide), basify the aqueous layer with NaOH, and extract with Dichloromethane (DCM).
-
Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate the dihydrochloride salt. Recrystallize from Isopropanol.
B. Radioligand Binding Assay (Transporter Selectivity)
Objective: Determine K_i values for DAT, SERT, and NET.[5]
Validating the System:
-
Positive Control: Indatraline or Cocaine (non-selective) must be run in parallel.[1]
-
Negative Control: Buffer only (Total Binding).
Workflow:
-
Tissue Preparation: Rat striatal membranes (for DAT) or cortical membranes (for SERT/NET).[1]
-
Ligands:
-
Incubation:
-
Incubate membranes with radioligand and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 2 hours at 4°C (DAT) or 25°C (SERT/NET).
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.
Conclusion & Outlook
The SAR of methoxy-substituted benzylpiperazines demonstrates that the benzyl ring is a sensitive modulator of transporter selectivity.
-
3-Methoxy substitution is the most viable strategy for shifting the profile from a pure stimulant (BZP) to an entactogen-like profile (MDMA-mimic) by enhancing SERT affinity.[1]
-
4-Methoxy substitution generally degrades the stimulant profile by reducing DAT affinity.[1]
Researchers developing novel psychoactive substances or therapeutic agents should prioritize the meta (3-position) for serotonergic modulation and the para (4-position) with electron-withdrawing groups (not methoxy) if dopaminergic potency is the goal.[1]
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[1] BZP/piperazines drug profile.
-
Yarosh, H. L., et al. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior.
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology.
-
Reith, M. E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues. Journal of Medicinal Chemistry.
-
Krajcovicova, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules.
Sources
- 1. BindingDB BDBM50295942 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethylimidazo[1,2-c]pyrimidine::CHEMBL563109 [bindingdb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Methoxy-benzyl)-piperazine HCl Purity
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(2-Methoxy-benzyl)-piperazine HCl is a significant building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a piperazine ring and a methoxy-substituted benzyl group, makes it a versatile scaffold. However, the synthetic routes to such molecules can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, or subsequent degradation products.[1][2][3] Therefore, the rigorous validation of analytical methods designed to assess its purity is a non-negotiable step mandated by global regulatory bodies.
This guide provides an in-depth comparison of common analytical techniques for determining the purity of 1-(2-Methoxy-benzyl)-piperazine HCl. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration, and ground our discussion in the authoritative frameworks of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
Chapter 1: Understanding the Analyte and its Potential Impurities
The selection of an appropriate analytical method begins with a thorough understanding of the target molecule's physicochemical properties and its likely impurity profile.
1.1 Physicochemical Properties of 1-(2-Methoxy-benzyl)-piperazine HCl
-
Structure: The molecule contains a basic piperazine moiety and a methoxybenzyl group.
-
UV Chromophore: The substituted benzene ring acts as a strong ultraviolet (UV) chromophore, which is a critical feature for detection by HPLC-UV.
-
Salt Form: As a hydrochloride salt, the compound is generally a non-volatile solid, which has significant implications for the suitability of Gas Chromatography.
-
Basicity: The two nitrogen atoms in the piperazine ring confer basic properties, making the compound amenable to acid-base titration for assay determination.[1]
1.2 Common Impurities in Piperazine Synthesis
An effective analytical method must be able to separate the main compound from all potential process-related and degradation impurities.[7] Common impurities in piperazine synthesis may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Byproducts: Such as compounds formed by di-substitution on the piperazine ring or other side-reactions.[1][7]
-
Degradation Products: Formation of oxides or other degradants due to improper storage or exposure to stress conditions (light, heat, humidity).[1]
Chapter 2: A Comparative Analysis of Key Analytical Techniques
The choice of method depends on the specific analytical objective, whether it is a precise assay of the main component, a sensitive quantification of trace impurities, or a comprehensive impurity profile.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 1-(2-Methoxy-benzyl)-piperazine, a reverse-phase (RP-HPLC) method is typically most effective.
Causality of Choice: HPLC is the workhorse of pharmaceutical purity analysis due to its versatility for a wide range of non-volatile and thermally labile compounds.[8] The presence of the methoxybenzyl chromophore in the target analyte makes UV detection a simple, robust, and sensitive choice.[7]
Applicability:
-
Assay: Excellent for quantifying the main component.
-
Impurity Profiling: Ideal for separating and quantifying known and unknown impurities. It is the preferred method for developing "stability-indicating" assays that can resolve the API from its degradation products.
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. Detection is often achieved using a Flame Ionization Detector (FID).
Causality of Choice: GC offers exceptional resolution for volatile and semi-volatile compounds.[8] However, 1-(2-Methoxy-benzyl)-piperazine HCl is a salt and is non-volatile. Therefore, direct analysis is not feasible. The analysis would require either conversion to the more volatile free base or a derivatization step to increase volatility, which adds complexity and potential for analytical error.[7][8]
Applicability:
-
Assay: Not suitable for the HCl salt form.
-
Impurity Profiling: Primarily useful for detecting specific volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.[9][10]
Potentiometric Titration
Principle: A quantitative chemical analysis method that determines the concentration of an analyte by reacting it with a standard solution of a titrant. For 1-(2-Methoxy-benzyl)-piperazine HCl, an acid-base titration is used.
Causality of Choice: Titration is a classic, absolute method that is often considered a primary or pharmacopeial method for the assay of a drug substance.[4][11] It is highly precise and accurate for quantifying the total amount of the basic piperazine moiety.
Applicability:
-
Assay: The gold standard for determining the purity of the bulk substance with high accuracy.[8][12]
-
Impurity Profiling: Not suitable. It is a non-specific technique that quantifies the total basic content and cannot distinguish the active molecule from other basic impurities.[8][13]
Chapter 3: The Regulatory Framework for Method Validation
Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] The ICH Q2(R1) guideline is the globally harmonized standard for this process.[5][6]
The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][14] For purity tests, this involves demonstrating separation from known impurities and performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.[5][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[16]
Chapter 4: Data Summary and Method Selection Guide
The following table summarizes the comparative performance of the three analytical techniques for the purity validation of 1-(2-Methoxy-benzyl)-piperazine HCl.
| Parameter | HPLC-UV | GC-FID | Potentiometric Titration |
| Primary Application | Impurity Profiling & Assay | Volatile Impurity Analysis | Bulk Assay |
| Specificity | High (can be stability-indicating) | High (for volatile analytes) | Low (non-specific) |
| Sensitivity (for impurities) | High (LOD/LOQ in ppm range) | Very High (for volatile analytes) | Not Applicable |
| Accuracy (for Assay) | High | High (if applicable) | Very High (Primary Method) |
| Precision (%RSD) | Excellent (<1.5%)[14] | Excellent (<2.0%) | Exceptional (<0.5%) |
| Sample Preparation | Simple dissolution | Requires derivatization or conversion to free base | Simple dissolution |
| Throughput | Moderate | Moderate to High | High |
| Cost & Complexity | Moderate | Moderate | Low |
Decision-Making Insights:
-
For routine quality control and batch release focusing on the main component's purity , Potentiometric Titration is a rapid, cost-effective, and highly accurate choice.
-
For a comprehensive purity analysis , including the identification and quantification of process impurities and potential degradants, HPLC-UV is the indispensable method. It is the only technique of the three that can support a stability-indicating claim.
-
The use of GC-FID should be reserved for instances where specific, volatile impurities (e.g., residual synthesis solvents) are a concern and need to be quantified.
Chapter 5: Detailed Experimental Protocols
These protocols are representative examples and must be fully validated by the user for their specific product and conditions.
HPLC-UV Method for Purity and Impurities
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and a phosphate buffer (pH 3.0) in a suitable ratio (e.g., 40:60 v/v).[17][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the methoxy-benzyl chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 1-(2-Methoxy-benzyl)-piperazine HCl into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calculation: Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Potentiometric Titration for Assay
-
Apparatus: Potentiometric titrator with a suitable electrode system (e.g., silver-glass).[11]
-
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh about 150 mg of the sample and dissolve it in 50-75 mL of glacial acetic acid.[11]
-
Titrate the solution potentiometrically with 0.1 N perchloric acid.
-
Record the volume of titrant consumed at the equivalence point.
-
Perform a blank determination and make any necessary corrections.[11]
-
-
Calculation: The purity is calculated based on the volume of titrant consumed, its normality, and the molecular weight of the analyte. Each mL of 0.1 N perchloric acid corresponds to a specific mass of the analyte.
Conclusion
The validation of analytical methods for the purity of 1-(2-Methoxy-benzyl)-piperazine HCl is a multi-faceted process that requires a deep understanding of both the analyte and the analytical techniques. While potentiometric titration offers a highly accurate and efficient method for assaying the bulk material, a well-validated, stability-indicating HPLC method is essential for comprehensive impurity profiling and ensuring product quality throughout its lifecycle. The choice of method must be deliberate, justified, and firmly rooted in the principles of scientific integrity and regulatory compliance as outlined by the ICH and USP. By selecting the appropriate technique and rigorously validating its performance, researchers and drug developers can ensure the data they generate is reliable, reproducible, and fit for its intended purpose, ultimately safeguarding the quality and safety of the final pharmaceutical product.
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- USP <1225> Method Validation - BA Sciences. (n.d.).
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
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- Quality Guidelines - ICH. (n.d.).
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
- Amine Di piperazine impurity - Veeprho Pharmaceuticals. (n.d.).
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- Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. (n.d.).
- Piperazine - USP. (n.d.).
- Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. (n.d.). Google Patents.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021, December 12).
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- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.).
- Gas Chromatographic Method for Determination of a Piperazine Derivative (Trelibet) and Its Metabolites in Human Plasma and Urine - PubMed. (1986, May 28).
- Analytical Methods - OPUS at UTS. (2013, October 21).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
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- Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? | ResearchGate. (2024, July 8).
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- Piperazine Titration k33 | PDF | Technology & Engineering - Scribd. (n.d.).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (2005, January 15).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for Piperazine Analysis
Introduction: The Analytical Challenge of Piperazine
Piperazine (C₄H₁₀N₂) is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1][2] This simple diamine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its accurate quantification is paramount for ensuring product quality, from raw material testing to final product release and stability studies.
However, the physicochemical properties of piperazine present a distinct analytical challenge. As a small, polar, and hydrophilic molecule, it lacks a significant native chromophore, rendering direct detection by UV-Vis spectrophotometry difficult and inefficient.[3][4] Furthermore, its high polarity and basicity can lead to poor chromatographic performance, such as peak tailing and insufficient retention on standard chromatography columns.[5][6]
This guide provides an in-depth comparison and cross-validation of two powerful, yet fundamentally different, analytical techniques for piperazine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), which also necessitates derivatization. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for cross-validation to ensure data equivalency and method robustness, adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1).[7][8][9]
Pillar 1: Understanding the Methodologies
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the analyte's properties and the analytical objective. Both methods require a chemical modification—derivatization—to overcome the inherent analytical difficulties of piperazine, but for different reasons.
High-Performance Liquid Chromatography (HPLC): The Workhorse of QC
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[10][11] For a non-volatile, polar compound like piperazine, HPLC is a natural fit.
-
The Challenge: Piperazine's lack of a UV-absorbing chromophore means a standard HPLC-UV system cannot detect it with adequate sensitivity.[4] While alternative detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) exist, UV detectors are ubiquitous in quality control laboratories.[5]
-
The Solution: Derivatization for Detection. The most common strategy is to react piperazine with a "tagging" agent that imparts a strongly UV-active or fluorescent moiety to the molecule. A widely used agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative detectable at higher wavelengths, away from potential matrix interferences.[3] This pre-column derivatization transforms the detection problem into a solvable one for standard instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity
GC separates compounds based on their volatility in a gaseous mobile phase.[12][13] The separated components are then fragmented and detected by a mass spectrometer, which acts as a highly specific detector, providing a chemical fingerprint.
-
The Challenge: Piperazine's two polar secondary amine groups cause strong interactions with the stationary phase and poor volatility, resulting in broad, tailing peaks unsuitable for quantification.[6]
-
The Solution: Derivatization for Volatility and Inertness. To analyze piperazine by GC, it must be converted into a more volatile and less polar derivative. This is typically achieved through acylation, for instance, by reacting it with trifluoroacetic anhydride (TFAA).[14][15] This reaction caps the polar N-H groups, reducing intermolecular hydrogen bonding, increasing volatility, and dramatically improving peak shape. The mass spectrometer then provides unambiguous identification based on the derivative's mass spectrum.[16]
Pillar 2: Experimental Protocols & Self-Validating Systems
A robust analytical method is a self-validating system. The protocols below are designed to be reproducible and include critical steps that ensure data integrity.
Experimental Workflow Diagrams
The following diagrams illustrate the complete workflows for both the HPLC-UV and GC-MS methods, from sample preparation to data analysis.
Caption: Workflow for HPLC-UV analysis of piperazine with pre-column derivatization.
Caption: Workflow for GC-MS analysis of piperazine with pre-column derivatization.
Detailed Protocol: HPLC-UV Method
This protocol is adapted from established methods for amine analysis.[3]
-
Reagents and Materials:
-
Piperazine Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sodium Borate Buffer (0.1 M, pH 9.5)
-
4-chloro-7-nitrobenzofuran (NBD-Cl) solution (5 mg/mL in Methanol)
-
Phosphoric Acid solution (1 M)
-
-
Standard & Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 25 mg of piperazine standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standards: Prepare a series of calibration standards (e.g., 1-50 µg/mL) by diluting the stock standard.
-
Sample Preparation: Accurately weigh a sample containing an estimated 2.5 mg of piperazine into a 25 mL volumetric flask. Dissolve and dilute to an approximate concentration of 100 µg/mL.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of Sodium Borate Buffer.
-
Add 1.0 mL of the NBD-Cl solution, cap the vial, and vortex thoroughly.
-
Incubate the vials in a heating block at 60°C for 30 minutes.
-
Remove vials and cool to room temperature.
-
Add 100 µL of 1 M Phosphoric Acid to quench the reaction. The solution is now ready for injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis Detector
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 340 nm
-
Detailed Protocol: GC-MS Method
This protocol is based on common practices for the analysis of piperazine derivatives.[14][15]
-
Reagents and Materials:
-
Piperazine Reference Standard
-
Ethyl Acetate (GC Grade)
-
Trifluoroacetic Anhydride (TFAA)
-
Methanol (GC Grade)
-
-
Standard & Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 25 mg of piperazine standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1-10 µg/mL) by diluting the stock standard in Ethyl Acetate.
-
Sample Preparation: Prepare a sample solution in Methanol to achieve an expected piperazine concentration within the calibration range.
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of each standard and sample solution into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of Ethyl Acetate and 50 µL of TFAA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is ready for injection. Note: Some methods may require a final evaporation and reconstitution step.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless, 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[16]
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Detection: Electron Ionization (EI) at 70 eV. Acquire in both full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of the di-TFA-piperazine derivative.
-
Pillar 3: Method Validation & Cross-Validation Framework
Before comparing the two methods, each must be independently validated to demonstrate its suitability for purpose, following ICH Q2(R1) guidelines.[7][8] The objective is to establish performance characteristics through documented evidence.[17][18][19]
Summary of Validation Parameters
The following tables summarize typical acceptance criteria and hypothetical (but realistic) performance data for the validated HPLC and GC-MS methods.
Table 1: Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Specificity | No interference at the analyte's retention time from blank/placebo. | Ensures the signal is from the analyte of interest only.[7] |
| Linearity (r²) | ≥ 0.995 | Demonstrates a proportional relationship between concentration and response.[16] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value.[20] |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Assesses the degree of scatter between a series of measurements.[20] |
| LOQ | Signal-to-Noise ratio ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy.[3] |
| Robustness | % RSD ≤ 5.0% for small, deliberate method variations. | Shows the method's reliability during normal usage with minor parameter changes.[18] |
Table 2: Hypothetical Validation Summary for HPLC-UV Method
| Parameter | Result |
|---|---|
| Specificity | Passed |
| Linearity (r²) | 0.9992 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.3% |
| Precision (% RSD) | Repeatability: 0.85%; Intermediate: 1.35% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Robustness | Passed (Flow rate ±10%, Temp ±5°C) |
Table 3: Hypothetical Validation Summary for GC-MS Method
| Parameter | Result |
|---|---|
| Specificity | Passed (Confirmed by Mass Spectra) |
| Linearity (r²) | 0.9996 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.9% - 101.8% |
| Precision (% RSD) | Repeatability: 1.10%; Intermediate: 1.60% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Robustness | Passed (Oven ramp ±1°C/min, Inlet temp ±10°C) |
The Cross-Validation Protocol
Cross-validation is the formal comparison of two validated methods to demonstrate data equivalency.[21]
Caption: Logical workflow for the cross-validation of two analytical methods.
-
Objective: To prove that the GC-MS method produces results that are statistically equivalent to the results from the HPLC-UV method.
-
Procedure:
-
Prepare a minimum of three batches of a representative sample matrix, spiked with piperazine at low, medium, and high concentrations relative to the expected analytical range.
-
Prepare six individual samples from each batch (n=6).
-
Analyze three samples from each batch using the validated HPLC-UV method.
-
Analyze the remaining three samples from each batch using the validated GC-MS method.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean and relative standard deviation (RSD) for each set of results.
-
For each concentration level, calculate the percentage difference between the mean result from the HPLC method and the GC-MS method.
-
Acceptance Criterion: The percentage difference between the two methods should not exceed 5.0%. The results should also be compared using a statistical test, such as a two-sample t-test, to ensure no significant statistical difference (p > 0.05).
-
Table 4: Hypothetical Cross-Validation Data
| Spiked Level | Method | Mean Result (µg/mL) (n=3) | % RSD | % Difference | Statistical Equivalence (t-test) |
|---|---|---|---|---|---|
| Low (5 µg/mL) | HPLC-UV | 5.05 | 0.9% | \multirow{2}{}{1.78%} | \multirow{2}{}{p = 0.35 (Not Significant)} |
| GC-MS | 4.96 | 1.2% | |||
| Mid (25 µg/mL) | HPLC-UV | 24.88 | 0.7% | \multirow{2}{}{-1.01%} | \multirow{2}{}{p = 0.41 (Not Significant)} |
| GC-MS | 25.13 | 1.0% | |||
| High (45 µg/mL) | HPLC-UV | 45.21 | 0.5% | \multirow{2}{}{0.80%} | \multirow{2}{}{p = 0.52 (Not Significant)} |
| | GC-MS | 44.85 | 0.8% | | |
Conclusion: Selecting the Right Tool for the Job
The cross-validation data demonstrates that both the HPLC-UV and GC-MS methods, when properly developed and validated, can provide equivalent, accurate, and precise results for the quantification of piperazine. The choice of which method to employ depends on the specific application and laboratory capabilities.
-
HPLC-UV is often preferred for routine quality control environments. Its advantages include simpler instrumentation, lower operational cost, and higher sample throughput, making it ideal for release testing and stability studies where the analyte identity is already well-established.[11][12]
-
GC-MS is the superior choice for confirmatory analysis, impurity identification, and research applications. The unparalleled specificity of mass spectrometry provides structural confirmation that is invaluable for troubleshooting, reference standard characterization, and forensic analysis.[16][22] While the sample preparation can be more involved, the confidence in the data is higher. The method also demonstrates a significantly lower limit of quantification, making it ideal for trace analysis.[10]
Ultimately, these two methods are not competitors but complementary tools in the analytical scientist's arsenal. By understanding the fundamental principles behind each technique and employing a rigorous cross-validation framework, laboratories can ensure data integrity and select the most appropriate method to guarantee the quality and safety of pharmaceutical products.
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Vedantu. Piperazine: Structure, Uses, Side Effects & Role in Carbon Capture. Available from: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]
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Wikipedia. Piperazine. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 2015, 7(12):901-908. Available from: [Link]
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PharmaTutor. Analytical method validation: A brief review. Available from: [Link]
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Ataman Kimya. PIPERAZINES. Available from: [Link]
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Mol-Instincts. Piperazine (C4H10N2) properties. Available from: [Link]
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SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]
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Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges. Available from: [Link]
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Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Anal. Methods, 2012, 4, 137-144. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2020). Analytical Method Validation Parameters: An Updated Review. Vol 13, Issue 5. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Celsis. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? Available from: [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25. Available from: [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Molecules. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. 27(19), 6598. Available from: [Link]
-
Taylor & Francis Online. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Analytical Letters, 31:11, 1877-1891. Available from: [Link]
-
LinkedIn. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Journal of Analytical Toxicology. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Vol. 32. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
- Google Patents. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
-
AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Available from: [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
-
LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Available from: [Link]
-
ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture. Available from: [Link]
-
ResearchGate. Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? Available from: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]
-
BioPharm International. (2026). Method Validation Guidelines. Available from: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Available from: [Link]
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- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
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Pharmacological Benchmarking Guide: 1-(2-Methoxy-benzyl)-piperazine HCl vs. Established Antipsychotics
Executive Summary
Objective: To rigorously evaluate the pharmacological profile of 1-(2-Methoxy-benzyl)-piperazine HCl (MBZP) against industry-standard antipsychotics (Haloperidol and Clozapine ).[1]
Context: While 1-(2-methoxyphenyl)piperazine (2-MPP) is a well-characterized 5-HT1A ligand and antipsychotic pharmacophore, its structural analog 1-(2-Methoxy-benzyl)-piperazine (MBZP) presents a distinct benzyl-linker architecture. This structural modification historically shifts activity from direct receptor antagonism (neuroleptic) to monoamine transposition (stimulant/entactogen). Consequently, this benchmarking guide focuses on differentiating psychotomimetic liability from antipsychotic efficacy , a critical step in early-stage drug discovery and forensic toxicology.
Part 1: Chemical & Pharmacological Profiling[2]
Structural Divergence and Mechanistic Implications
The "benzyl" vs. "phenyl" distinction is the primary determinant of the compound's classification.
-
Reference Standard A (Typical Antipsychotic): Haloperidol . High affinity D2 antagonist. Induces catalepsy (EPS).
-
Reference Standard B (Atypical Antipsychotic): Clozapine .[2][3][4] Mixed 5-HT2A/D2 antagonist (High 5-HT/D2 ratio). Low EPS.
-
Test Compound: 1-(2-Methoxy-benzyl)-piperazine HCl .
-
Core Scaffold: Benzylpiperazine (BZP).[5]
-
Predicted Activity: The benzyl linker increases rotational freedom compared to 2-MPP. Unsubstituted BZP acts as a dopamine/norepinephrine releaser (stimulant). The ortho-methoxy substitution is predicted to enhance serotonergic (5-HT) affinity, potentially creating a "mixed" profile similar to atypical antipsychotics or serotonergic hallucinogens.
-
Structural Comparison Diagram (DOT)
The following diagram illustrates the structural relationships and the critical "Linker Region" that determines the pharmacological class.
Caption: Structural divergence analysis highlighting the methylene linker insertion in MBZP, differentiating it from the direct aryl-piperazine moiety found in many established serotonin modulators.
Part 2: In Vitro Benchmarking Protocols
To validate MBZP as an antipsychotic candidate, it must demonstrate D2 receptor blockade (efficacy) and 5-HT2A antagonism (atypical profile), without acting as a monoamine releaser.
Radioligand Binding Assay (Affinity Screening)
Rationale: Determines the binding constant (
Protocol:
-
Membrane Prep: Homogenize CHO-K1 cells expressing human D2_long or 5-HT2A receptors.
-
Ligands:
-
D2 Label: [3H]-Methylspiperone (0.2 nM).
-
5-HT2A Label: [3H]-Ketanserin (1.0 nM).[6]
-
-
Incubation: Incubate membranes with radioligand and varying concentrations of MBZP (
to M) for 60 min at 25°C. -
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
| Receptor Target | Haloperidol ( | Clozapine ( | MBZP Target Criteria (Antipsychotic) |
| D2 (Dopamine) | ~1.0 nM | ~125 nM | 10 - 200 nM (Moderate Affinity) |
| 5-HT2A (Serotonin) | ~50 nM | ~12 nM | < 20 nM (High Affinity) |
| 5-HT1A | >1000 nM | ~120 nM | < 100 nM (Anxiolytic Benefit) |
Functional Assay: [35S]GTP S Binding (Intrinsic Activity)
Rationale: Binding affinity (
Workflow:
-
Agonist Mode: Incubate MBZP with membranes + [35S]GTP
S.-
Result A: Increased binding = Agonist (Likely Psychotomimetic/Stimulant).
-
Result B: No change = Neutral Antagonist or Inactive.
-
-
Antagonist Mode: Incubate membranes + [35S]GTP
S + Standard Agonist (e.g., Dopamine).-
Result: Decreased binding = Antagonist (Potential Antipsychotic).
-
Part 3: In Vivo Behavioral Benchmarking
If In Vitro data suggests antagonism, In Vivo models confirm antipsychotic efficacy and side effect profile.
Prepulse Inhibition (PPI) of Acoustic Startle
Rationale: PPI deficits are a hallmark of schizophrenia (sensorimotor gating). Antipsychotics restore PPI disrupted by amphetamine or PCP.
Step-by-Step Protocol:
-
Subjects: C57BL/6J Mice (n=10/group).
-
Drug Administration:
-
Group 1: Vehicle (Saline).
-
Group 2: Amphetamine (10 mg/kg) [PPI Disruptor].
-
Group 3: Amphetamine + Haloperidol (Positive Control).
-
Group 4: Amphetamine + MBZP (Test doses: 1, 3, 10 mg/kg).
-
-
Chamber Setup: Place mouse in startle chamber with 65dB background noise.
-
Testing:
-
Pulse Alone: 120dB burst (40ms). Measure startle response (Vmax).
-
Prepulse + Pulse: 75dB prepulse (20ms) -> 100ms gap -> 120dB pulse.
-
-
Calculation:
. -
Success Criteria: MBZP must significantly reverse the Amphetamine-induced reduction in %PPI, similar to Haloperidol.
Catalepsy Bar Test (EPS Liability)
Rationale: Differentiates "Typical" (Haloperidol-like) from "Atypical" (Clozapine-like). High catalepsy indicates high risk of Extrapyramidal Symptoms (EPS).
Protocol:
-
Administer MBZP (IP). Wait 60 mins.
-
Place mouse forepaws on a horizontal bar (4 cm high).
-
Measure latency to remove paws.
-
> 30 seconds = Cataleptic (Typical/High Side Effects).
-
< 10 seconds = Non-cataleptic (Atypical/Safe).
-
Part 4: Decision Logic & Data Interpretation
The following flowchart dictates the classification of MBZP based on the experimental outputs described above.
Caption: Pharmacological decision matrix for classifying MBZP. Note that agonist activity at D2 leads to immediate disqualification as an antipsychotic.
Part 5: Comparative Summary Table
| Feature | Haloperidol | Clozapine | 1-(2-Methoxy-benzyl)-piperazine (Expected*) |
| Primary Mechanism | D2 Antagonism (Strong) | 5-HT2A > D2 Antagonism | Unknown (Likely Mixed 5-HT/D2 or Transporter) |
| Receptor Selectivity | High D2 selectivity | "Dirty" (D4, 5-HT, ACh, His) | Moderate 5-HT1A/2A predicted due to methoxy group |
| EPS Liability | High (Severe) | Very Low | Low (Benzylpiperazines rarely induce catalepsy) |
| Metabolic Risk | Moderate | High (Weight gain, Diabetes) | Unknown (CYP2D6 metabolism likely) |
| Clinical Use | Acute Psychosis | Refractory Schizophrenia | Investigational / Forensic Reference |
*Note: "Expected" values are based on Structure-Activity Relationships (SAR) of ortho-methoxy-benzylpiperazine analogs. Actual values must be experimentally verified using the protocols in Part 2.
References
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Meltzer, H. Y. (1989). "Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia." Psychopharmacology. Link
-
Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT receptors."[7][8][9][10] Journal of Medicinal Chemistry. Link
-
Geyer, M. A., et al. (2001). "Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review." Psychopharmacology. Link
-
SWGDRUG. (2005). "Monograph: 1-(2-Methoxyphenyl)piperazine and related compounds." Scientific Working Group for the Analysis of Seized Drugs. Link
-
Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Protocols." NIMH PDSP. Link
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A Comparative Analysis of the Potency of 1-(2-Methoxy-benzyl)-piperazine Hydrochloride Derivatives: A Guide for Researchers
For drug development professionals and researchers in neuropharmacology, the piperazine scaffold represents a "privileged" structure, capable of interacting with a diverse range of biological targets.[1] Within this class, 1-(2-Methoxy-benzyl)-piperazine and its derivatives have garnered significant interest for their potential as potent ligands for various receptors, particularly those involved in neurotransmission. This guide provides an in-depth comparison of the relative potency of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
The strategic placement of a methoxy group on the benzyl ring, specifically at the ortho (2-position), significantly influences the pharmacological profile of these compounds. This guide will delve into the structure-activity relationships (SAR) that govern their potency, focusing on key molecular targets such as serotonin (5-HT), dopamine (D), and sigma (σ) receptors.
Understanding the Core Structure and its Significance
The foundational structure consists of a piperazine ring attached to a benzyl group, which is substituted with a methoxy group at the 2-position.[2] The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a common pharmacophore found in numerous approved drugs.[3] Its basic nitrogen atoms allow for critical interactions with receptor binding pockets. The 1-(2-Methoxy-benzyl) substitution pattern is a key determinant of the compound's affinity and selectivity for various neurotransmitter systems.[2]
Assessing Potency: A Multi-faceted Experimental Approach
To objectively compare the potency of different 1-(2-Methoxy-benzyl)-piperazine hydrochloride derivatives, a combination of in vitro and in vivo assays is employed. These assays provide quantitative measures of a compound's ability to bind to its target receptor and elicit a functional response.
In Vitro Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The data from these experiments are used to calculate the inhibition constant (Ki), which represents the concentration of the competitor required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. [4]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing the human cloned receptor of interest (e.g., 5-HT1A, D2).[5]
-
Incubation: The cell membranes are incubated with a specific concentration of a radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.[5][6]
-
Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Caption: Workflow of a typical radioligand binding assay.
Functional Assays: Measuring Efficacy
While binding affinity is a crucial parameter, it does not provide information about the functional effect of a compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Functional assays, such as the [35S]GTPγS binding assay, are used to determine the efficacy of a compound. This assay measures the activation of G-protein coupled receptors (GPCRs), a large family of receptors that includes many serotonin and dopamine receptors.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.[7]
-
Incubation: Membranes are incubated with the test compound, GDP, and [35S]GTPγS.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the G-protein α-subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the activated state.
-
Separation and Quantification: The [35S]GTPγS bound to the G-proteins is separated from the unbound nucleotide and quantified.
-
Data Analysis: The potency of an agonist is expressed as the pD2 value, which is the negative logarithm of the EC50 (the concentration of the agonist that produces 50% of the maximal response). The relative intrinsic activity (Emax) is also determined, which indicates the maximal effect of the compound relative to a full agonist.[6]
Caption: Simplified signaling pathway in a [35S]GTPγS binding assay.
In Vivo Models: Assessing Physiological Effects
To assess the potential therapeutic effects and potency in a whole organism, in vivo models are utilized. For example, the carrageenan-induced rat paw edema model is a common assay for evaluating the anti-inflammatory activity of novel compounds.[8]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50mg/kg).[8]
-
Induction of Edema: A sub-plantar injection of carrageenan is administered to the right hind paw of the rats to induce inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Comparative Potency of 1-(2-Methoxy-benzyl)-piperazine Derivatives
The potency of 1-(2-Methoxy-benzyl)-piperazine derivatives is highly dependent on the substitution pattern on both the benzyl and piperazine rings. The following table summarizes the potency data for a selection of derivatives from various studies.
| Compound ID | Modification | Target Receptor | Assay Type | Potency (Ki, nM) | Reference |
| Lead Compound | 1-(2-Methoxy-benzyl)-piperazine | D2 | Binding | Varies | |
| Derivative A | 4-Fluoro-benzyl substitution on N4 | 5-HT1A | Binding | High Affinity (nM range) | [6] |
| Derivative B | 4-Trifluoromethyl-benzyl on N4 | 5-HT1A | Binding | High Affinity (nM range) | [6] |
| Derivative C | 1-(2-methoxyphenyl)piperazine | D2 | Binding | Moderate Affinity | [9] |
| Derivative D | 1-(4-methoxybenzyl)piperazine | σ1 | Binding | Potent and Selective | [10] |
Note: This table is a representative summary. The actual potency values can vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR) Insights
The analysis of potency data reveals several key SAR trends for 1-(2-Methoxy-benzyl)-piperazine derivatives:
-
Position of the Methoxy Group: The ortho-methoxy group on the benzyl ring is often crucial for high affinity at certain receptors, such as the D2 receptor.
-
Substituents on the Benzyl Ring: The addition of electron-withdrawing groups, such as fluoro or trifluoromethyl, at the para-position of the benzyl ring can enhance affinity for 5-HT1A receptors.[6][11]
-
Substituents on the Piperazine Ring: Modifications at the N4 position of the piperazine ring significantly impact the pharmacological profile, allowing for the fine-tuning of selectivity for different receptor subtypes.[6]
-
Nature of the Linker: For derivatives where the piperazine is linked to another pharmacophore, the nature and length of the linker are critical for optimal receptor interaction.[12]
Conclusion
The 1-(2-Methoxy-benzyl)-piperazine scaffold is a versatile platform for the development of potent and selective ligands for a range of CNS targets. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo potency assessments, is essential for the rational design of novel drug candidates. This guide has provided an overview of the key experimental methodologies and a comparative analysis of the potency of select derivatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. Available at: [Link]
- Fan, Y.-F., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Capuano, A., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Available at: [Link]
-
Di Micco, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Basit, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]
-
MDPI. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Available at: [Link]
-
Stark, H., et al. (2010). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available at: [Link]
-
Penjišević, J., et al. (2016). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society. Available at: [Link]
-
Kiss, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
- Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
-
European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. Available at: [Link]
-
Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Available at: [Link]
- Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
- NeuroQuantology. (n.d.).
- Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). 1-(2-METHOXYPHENYL)PIPERAZINE.
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PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Available at: [Link]
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A Guide to the Rigorous Validation of 1-(2-Methoxy-benzyl)-piperazine HCl as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. The quality of the reference materials used underpins the validity of these measurements, directly impacting drug safety and efficacy. This guide provides an in-depth technical examination of the validation of 1-(2-Methoxy-benzyl)-piperazine HCl as a Certified Reference Material (CRM). We will explore the comprehensive analytical characterization required to establish a CRM and compare its performance and reliability against a standard analytical grade reagent, supported by experimental data and established protocols.
The Critical Role of Certified Reference Materials
1-(2-Methoxy-benzyl)-piperazine HCl is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity and identity must be unequivocally established to ensure the quality of the final drug product. While standard analytical reagents are often used in routine analysis, a Certified Reference Material (CRM) offers the highest level of metrological traceability and quality assurance.
A CRM is a standard that has been characterized by a metrologically valid procedure for one or more of its properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The production and certification of CRMs are governed by stringent international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers.[3][4]
This guide will walk through the essential validation steps that elevate a high-purity substance to the status of a CRM, providing a framework for understanding the rigorous science behind these critical standards.
The Candidate Material: 1-(2-Methoxy-benzyl)-piperazine HCl
The candidate material for our CRM is a high-purity batch of 1-(2-Methoxy-benzyl)-piperazine hydrochloride. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₁H₁₇ClN₂O |
| Molecular Weight | 228.72 g/mol |
| CAS Number | 5464-78-8 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 213-218 °C |
Comprehensive Characterization of the CRM Candidate
The validation of a CRM involves a multi-faceted analytical approach to ascertain its identity, purity, and stability. Here, we detail the key experimental workflows and the rationale behind their selection.
Structural Elucidation and Identity Confirmation
The first step in CRM validation is the unambiguous confirmation of the chemical structure. This is typically achieved through a combination of spectroscopic techniques.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for structural elucidation. The spectra provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of the candidate material and dissolve it in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters for ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons).
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
The expected ¹H NMR spectrum of 1-(2-Methoxy-benzyl)-piperazine HCl would show characteristic signals for the aromatic protons of the methoxybenzyl group, the methylene protons of the piperazine ring, and the methoxy protons. The integration of these signals should correspond to the number of protons in each group. The ¹³C NMR spectrum will further confirm the carbon skeleton of the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the candidate material (approximately 10 µg/mL) in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the monoisotopic mass of the protonated molecule and compare it with the theoretical exact mass.
The expected [M+H]⁺ ion for 1-(2-Methoxy-benzyl)-piperazine would be at m/z 193.13. High-resolution mass spectrometry allows for the determination of the elemental composition, providing a high degree of confidence in the identity of the compound.
Purity Determination and Impurity Profiling
A cornerstone of CRM validation is the accurate determination of purity and the identification and quantification of any impurities. A multi-method approach is employed to ensure all potential impurities are detected.
HPLC with UV detection is a workhorse technique for purity assessment. A stability-indicating method is developed to separate the main compound from potential impurities and degradation products.[5][6]
Experimental Protocol: Stability-Indicating HPLC Method
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (where the methoxybenzyl chromophore has significant absorbance).
-
Sample Preparation: Accurately prepare a solution of the candidate material in the mobile phase at a concentration of approximately 1 mg/mL.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method must be able to resolve the main peak from all degradation peaks.[7][8]
The purity is typically determined by an area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
GC-MS is a complementary technique to HPLC for the separation and identification of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Injection: A split injection is typically used to avoid overloading the column.
-
MS Detection: The mass spectrometer is operated in full scan mode to identify unknown impurities based on their mass spectra.
Potential impurities could include starting materials from the synthesis, such as 2-methoxybenzaldehyde and piperazine, or by-products like bis-substituted piperazine derivatives.[9][10]
qNMR is a primary ratio method for determining purity without the need for a reference standard of the same compound.[11][12][13][14][15] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Internal Standard: A certified internal standard with a known purity is chosen (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Sample Preparation: Accurately weigh the candidate material and the internal standard into an NMR tube and dissolve them in a known volume of a suitable deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure complete signal relaxation.
-
Data Processing: Carefully process the spectrum, ensuring accurate phasing and baseline correction.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
qNMR provides a highly accurate and traceable purity value.
Homogeneity and Stability Assessment
A crucial aspect of CRM validation is to ensure that the entire batch of the material is homogeneous and that its properties remain stable over time.
A homogeneity study is performed to assess the variation in purity between different units of the CRM.[3][16][17][18]
Experimental Protocol: Homogeneity Testing
-
Sampling: Randomly select a representative number of units from the batch (e.g., 10-15 units).
-
Analysis: From each selected unit, take multiple sub-samples and analyze them using a precise analytical method (e.g., the validated HPLC method).
-
Statistical Analysis: Use analysis of variance (ANOVA) to determine if there is a statistically significant difference between the units. The between-unit variation is then incorporated into the overall uncertainty of the certified value.
Stability studies are conducted to determine the shelf life of the CRM under specified storage conditions.[5][6]
Experimental Protocol: Stability Testing
-
Long-Term Stability: Store a number of CRM units at the recommended storage temperature and analyze them at regular intervals over an extended period.
-
Accelerated Stability: Store CRM units at elevated temperatures to accelerate degradation and predict the long-term stability.
-
Analysis: Use the validated stability-indicating HPLC method to monitor any changes in purity or the formation of degradation products over time.
Comparison: Certified Reference Material vs. Standard Analytical Reagent
The rigorous validation process for a CRM results in a product with significantly higher quality and reliability compared to a standard analytical reagent. The key differences are summarized below.
| Feature | Certified Reference Material (CRM) | Standard Analytical Reagent |
| Purity Assessment | Multiple orthogonal methods (e.g., HPLC, GC-MS, qNMR, Titration) are used for a comprehensive purity assignment. | Typically characterized by a single method (e.g., HPLC area percent or titration). |
| Traceability | The certified value is metrologically traceable to SI units, often through the use of a primary method like qNMR or gravimetry. | Traceability is generally not established or documented. |
| Uncertainty | A comprehensive uncertainty budget is calculated, including contributions from characterization, homogeneity, and stability. | An uncertainty value is typically not provided. |
| Homogeneity | Proven to be homogeneous within specified limits, ensuring consistency between units. | Homogeneity is assumed but not typically demonstrated with statistical data. |
| Stability | Stability is demonstrated through long-term and accelerated studies, and a shelf life is assigned. | Stability data is often limited or not provided. |
| Certification | Accompanied by a comprehensive certificate of analysis that details the certified value, its uncertainty, and the basis of certification. | The certificate of analysis provides typical properties and a purity value without detailed supporting data. |
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of a CRM.
Caption: CRM Validation Workflow
Sources
- 1. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. printtechhealthcare.com [printtechhealthcare.com]
- 3. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 4. d-nb.info [d-nb.info]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. japsonline.com [japsonline.com]
- 9. etd.auburn.edu [etd.auburn.edu]
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- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. rssl.com [rssl.com]
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- 16. Certified reference materials - Wikipedia [en.wikipedia.org]
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- 18. gmo-crl.jrc.ec.europa.eu [gmo-crl.jrc.ec.europa.eu]
Comparative Guide: Piperazine vs. Piperidine Scaffolds in Receptor Binding Affinity
Executive Summary
In the optimization of G-Protein Coupled Receptor (GPCR) and Sigma receptor ligands, the choice between piperazine and piperidine scaffolds is rarely arbitrary. It is a strategic decision that alters the thermodynamic landscape of ligand-receptor binding.
While both are six-membered saturated heterocycles, they are not bioisosteric equivalents in terms of binding affinity. Piperidine (one nitrogen) predominantly drives affinity through hydrophobic interactions and high basicity (pKa ~11.2), making it ideal for deep, lipophilic pockets like the Sigma-1 receptor. Piperazine (two nitrogens), with its lower basicity (pKa ~9.7) and distinct chair conformation, is the superior scaffold for solvent-exposed regions, bitopic ligands (acting as a linker), and multi-target antipsychotics (Dopamine/Serotonin modulators) where solubility and metabolic clearance are prioritized over maximal lipophilic contact.
Part 1: Physicochemical Foundations of Binding
The structural divergence between these rings dictates their interaction with receptor residues (Aspartate anchors, aromatic cages).
Comparative Properties Table[1]
| Feature | Piperidine Scaffold | Piperazine Scaffold | Impact on Binding Affinity |
| Structure | C₅H₁₁N (1 Nitrogen) | C₄H₁₀N₂ (2 Nitrogens) | Piperazine introduces a second polar center.[1] |
| Basicity (pKa) | ~11.2 (Strong Base) | ~5.3 (N1) & ~9.7 (N2) | Piperidine is almost fully protonated at pH 7.4, forming stronger salt bridges but reducing membrane permeability. |
| LogP (Lipophilicity) | Higher (Hydrophobic) | Lower (Hydrophilic) | Piperidine drives entropy-driven binding in hydrophobic pockets. Piperazine reduces non-specific binding. |
| Conformation | Chair (Rigid) | Chair (Dynamic) | Piperazine can adopt a "twisted boat" in high-energy states more easily to accommodate linker strain in bitopic ligands. |
| H-Bonding | 1 Donor / 1 Acceptor | 2 Donors / 2 Acceptors | Piperazine offers an extra vector for H-bonding with solvent or receptor side chains (e.g., Serine/Threonine). |
Decision Logic for Scaffold Selection
The following decision tree illustrates the logical flow for selecting the appropriate scaffold based on the receptor's binding pocket characteristics.
Figure 1: Strategic decision tree for scaffold selection based on binding pocket topology and physicochemical constraints.
Part 2: Receptor-Specific Case Studies (SAR Data)
The following data sets demonstrate how swapping these scaffolds impacts
Sigma-1 Receptor: The Piperidine Advantage
The Sigma-1 receptor possesses a highly hydrophobic binding pocket. Research indicates that the additional nitrogen in piperazine often incurs a desolvation penalty that weakens binding compared to piperidine.
-
Study: Comparison of matched pairs for Sigma-1/Histamine H3 dual ligands.
-
Observation: Replacing the piperazine ring with piperidine resulted in a massive increase in affinity for the Sigma-1 receptor.
-
Data Point:
-
Piperazine Analog:
-
Piperidine Analog:
-
-
Mechanistic Insight: The piperidine ring creates a tighter hydrophobic fit within the Sigma-1 pocket, whereas the polar N4 of piperazine disrupts this interaction without finding a compensatory H-bond partner [1, 2].
Adenosine A2A Receptor: The Piperazine Linker Advantage
In the design of A2A inverse agonists, the scaffold often serves as a linker connecting the core heterocycle to a distal aryl group.
-
Study: Thiazolo[5,4-d]pyrimidine derivatives.
-
Data Point:
-
Piperidine Linker:
-
Piperazine Linker:
-
-
Mechanistic Insight: The piperazine nitrogen (N4) likely engages in a specific water-mediated H-bond or favorable electrostatic interaction near the extracellular loop, which the carbon analog (piperidine) cannot replicate [3].
Dopamine D2/D3: The "Privileged" Piperazine
Piperazine is the gold standard for antipsychotics (e.g., Aripiprazole, Cariprazine). It functions as a semi-rigid linker that positions the "warhead" (e.g., quinolinone) and the "tail" (aryl group) into the orthosteric and secondary binding pockets (bitopic binding).
-
SAR Trend: While piperidine analogs of buspirone exist, they often lose the specific "kinked" conformation required to balance D2 antagonism with 5-HT1A partial agonism. The piperazine ring's boat/chair equilibrium allows the molecule to adapt to the slightly different conformational states of D2 (antagonist) vs. D3 (agonist) [4, 5].
Part 3: Experimental Validation Protocol
To empirically verify the affinity differences described above, a Competitive Radioligand Binding Assay is the gold standard.
Workflow Diagram
Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.
Detailed Protocol (Self-Validating System)
Objective: Determine
-
Membrane Preparation:
-
Harvest CHO-K1 cells stably expressing the target receptor (e.g., D2 Long).
-
Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane pellets. Validation: Protein concentration must be standardized (e.g., 10 µ g/well ) using a BCA assay.
-
-
Assay Setup (96-well format):
-
Total Binding: Membrane + Radioligand (e.g., [³H]-Spiperone at
concentration). -
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (10 µM Haloperidol).
-
Experimental: Membrane + Radioligand + Increasing concentrations of Piperazine/Piperidine analog (
M to M).
-
-
Incubation & Termination:
-
Incubate for 90 minutes at 25°C to reach equilibrium.
-
Critical Step: Terminate by rapid vacuum filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). PEI reduces non-specific binding of the cationic ligands to the filter paper.
-
-
Calculation:
-
Convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute).
-
Calculate
using a sigmoidal dose-response curve. -
Derive
using the Cheng-Prusoff Equation : (Where is radioligand concentration and is its dissociation constant).
-
Part 4: Metabolic & Toxicity Considerations
While binding affinity is paramount, the "survivability" of the scaffold in vivo often dictates the final choice.
-
Metabolic Liability:
-
Piperidine: Susceptible to oxidation at the
-carbon (adjacent to Nitrogen) by CYP450 isoforms. -
Piperazine: The second nitrogen creates two potential sites for N-oxidation and N-dealkylation. However, piperazine derivatives generally show higher clearance rates due to polarity [6].[1]
-
-
Toxicity:
-
Phospholipidosis: Highly lipophilic, basic piperidines can accumulate in lysosomes, causing phospholipidosis. Piperazines, being more polar (lower LogP), significantly reduce this risk [7].
-
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Link
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Link
-
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. International Journal of Molecular Sciences. Link
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Link
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science. Link
-
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Guide. Link
-
Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. Link
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-(2-Methoxy-benzyl)-piperazine hydrochloride
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Methoxy-benzyl)-piperazine hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, safely, and in full compliance with environmental regulations.
Hazard Profile and Chemical Identity
Understanding the intrinsic hazards of a compound is the first step in managing its risks. 1-(2-Methoxy-benzyl)-piperazine hydrochloride is classified as a hazardous substance. Its disposal is therefore strictly regulated to prevent harm to personnel and the environment. The primary hazards are associated with its irritant properties.
Table 1: Chemical Identity and GHS Hazard Summary
| Identifier | Information |
| IUPAC Name | 1-(2-Methoxyphenyl)piperazine;hydrochloride |
| CAS Number | 5464-78-8 |
| GHS Hazard Classifications | Skin Corrosion/Irritation (Category 2)[1][2]Serious Eye Damage/Eye Irritation (Category 2)[1][2]Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1][2] |
| Hazard Statements | H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2] |
These classifications mandate that the compound be handled with appropriate personal protective equipment and that its disposal route prevents its release into the environment.
The Regulatory Framework: Your "Cradle-to-Grave" Responsibility
In the United States, chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This framework establishes a "cradle-to-grave" management system, which means the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[4]
Simultaneously, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that all personnel who may be exposed to hazardous chemicals are provided with access to Safety Data Sheets (SDSs) and trained on appropriate handling procedures.[5][6] This guide is designed to supplement, not replace, your institution-specific training and protocols.
Step-by-Step Disposal Workflow
The proper disposal of 1-(2-Methoxy-benzyl)-piperazine hydrochloride is a multi-phase process that begins the moment you deem the material to be waste.
Phase 1: Container Preparation and Labeling
The foundation of safe disposal is a properly selected and labeled waste container. This is a non-negotiable first step.
-
Select a Compatible Container: Choose a container made of material compatible with the chemical. For solid waste, high-density polyethylene (HDPE) containers are often preferred over glass to minimize the risk of breakage.[3] The container must be in good condition with a secure, leak-proof lid.
-
Affix a Hazardous Waste Label: Before any waste is added, the container must be clearly labeled.[7] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags or labels.
-
Complete the Label Information: The label must be filled out completely and legibly. Per regulatory standards, this includes:
-
The full chemical name : "1-(2-Methoxy-benzyl)-piperazine hydrochloride". Abbreviations, acronyms, or chemical formulas are not permitted.[3]
-
List of all components if it is a mixture, including percentages.
-
The date when waste was first added.
-
The Principal Investigator's name and laboratory information.[3]
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).[3]
Phase 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
The SAA is a designated location within the lab, at or near the point of waste generation, where waste is collected.[7]
-
Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.
-
Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent accidental chemical reactions.[2][8]
-
Keep Containers Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[7] This is crucial not only for safety but also because this compound is hygroscopic and can absorb moisture from the air.[2]
Phase 3: Final Disposal and Removal
-
Monitor Fill Level: Do not overfill the container. A safe maximum is 90-95% capacity to allow for expansion and prevent spills during transport.
-
Arrange for Pickup: Once the container is full, or if the project is complete, seal the container and contact your institution's EHS office to schedule a waste pickup.[3] You will likely need to submit a chemical waste pickup form.
-
Professional Disposal: The EHS office will then ensure the waste is transported by a licensed hazardous waste hauler to an approved treatment, storage, and disposal facility (TSDF), completing the "cradle-to-grave" lifecycle.[2] Never dispose of this chemical in the regular trash or by washing it down the drain. [3][9]
Emergency Procedures for Spills and Exposure
Accidents can happen. A clear and immediate response is critical to mitigating risk.
Small-Scale Spill Response
For minor spills contained within a laboratory setting:
-
Alert Personnel: Immediately notify others in the area.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Prevent Spread: Ensure the spill does not enter any drains or waterways.[1][10]
-
Clean Up: Carefully sweep up the solid material or absorb it with an inert material like vermiculite or sand. Avoid raising dust.[1][10]
-
Collect Waste: Place the collected material and any contaminated cleaning supplies into your pre-labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS office as per your institution's policy.
Personal Exposure Response
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation occurs or persists, seek medical attention.[1][2]
-
If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(2-Methoxy-benzyl)-piperazine hydrochloride.
Caption: Workflow for compliant chemical waste disposal.
Conclusion
The responsible disposal of 1-(2-Methoxy-benzyl)-piperazine hydrochloride is a direct reflection of our commitment to a safe and sustainable research environment. By understanding the chemical's hazards, adhering to the regulatory framework, and meticulously following a validated disposal protocol, we protect ourselves, our colleagues, and our shared environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety professionals.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved February 19, 2026, from [Link]
-
OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals. Retrieved February 19, 2026, from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 19, 2026, from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved February 19, 2026, from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-C-T. Retrieved February 19, 2026, from [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Hazmat Rentals. Retrieved February 19, 2026, from [Link]
-
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 19, 2026, from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 19, 2026, from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. epa.gov [epa.gov]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. ushazmatrentals.com [ushazmatrentals.com]
- 9. ishn.com [ishn.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
